(S)-2-Methoxycyclohexanone
Description
BenchChem offers high-quality (S)-2-Methoxycyclohexanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-Methoxycyclohexanone including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-methoxycyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O2/c1-9-7-5-3-2-4-6(7)8/h7H,2-5H2,1H3/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJURPHZXCLFDX-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1CCCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chiroptical Properties and Analysis of (S)-2-Methoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive exploration of the chiroptical properties of (S)-2-Methoxycyclohexanone, a chiral α-alkoxy ketone of significant interest in synthetic chemistry and drug development. We delve into the theoretical underpinnings and practical applications of advanced spectroscopic techniques, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), for the unambiguous determination of its absolute configuration and conformational analysis. This document outlines detailed, field-proven methodologies for both the asymmetric synthesis of the target molecule and its subsequent chiroptical analysis. A critical component of this guide is the integration of computational chemistry, specifically Density Functional Theory (DFT), to predict and interpret the experimental spectra, thereby providing a robust and self-validating system for stereochemical assignment.
Introduction: The Significance of Chirality in α-Alkoxy Ketones
Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit vastly different biological activities. Therefore, the ability to synthesize and definitively characterize enantiomerically pure compounds is paramount. (S)-2-Methoxycyclohexanone serves as an exemplary model for understanding the chiroptical properties of α-alkoxy ketones, a structural motif present in numerous natural products and pharmaceutical intermediates.
The stereocenter at the C2 position, bearing a methoxy group, induces chirality and dictates the molecule's interaction with polarized light. This interaction gives rise to its unique chiroptical signatures, which can be harnessed for stereochemical elucidation. This guide will focus on the synergistic use of experimental spectroscopy and theoretical calculations to provide a complete picture of the chiroptical behavior of (S)-2-Methoxycyclohexanone.
Asymmetric Synthesis of (S)-2-Methoxycyclohexanone
The preparation of enantiomerically pure (S)-2-Methoxycyclohexanone is a crucial first step for its chiroptical analysis. Asymmetric synthesis, utilizing chiral auxiliaries, is a powerful strategy to achieve high enantioselectivity.[1]
Principle of Asymmetric Synthesis via Chiral Auxiliaries
A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction.[2] After the desired stereocenter is created, the auxiliary is removed and can often be recovered. In the context of synthesizing (S)-2-Methoxycyclohexanone, a common approach involves the α-alkoxylation of a cyclohexanone derivative attached to a chiral auxiliary.
Experimental Protocol: Asymmetric α-Methoxylation
This protocol describes a plausible synthetic route to (S)-2-Methoxycyclohexanone using an Evans oxazolidinone auxiliary, a widely used and effective chiral auxiliary for asymmetric alkylations and other transformations.[3]
Materials:
-
Cyclohexanone
-
(S)-4-Benzyl-2-oxazolidinone (or a similar Evans auxiliary)
-
Pivaloyl chloride
-
Triethylamine (Et3N)
-
Lithium diisopropylamide (LDA)
-
3-(Methoxy)phenyliodonium triflate (or other electrophilic methoxylating agent)
-
Anhydrous tetrahydrofuran (THF)
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (H2O2)
-
Standard workup and purification reagents (e.g., diethyl ether, saturated aqueous NH4Cl, NaHCO3, brine, MgSO4)
-
Silica gel for column chromatography
Step-by-Step Methodology:
-
Acylation of the Chiral Auxiliary:
-
Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to 0 °C and add triethylamine.
-
Slowly add a solution of the acid chloride derived from cyclohexanecarboxylic acid in THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by quenching with saturated aqueous NH4Cl and extracting with diethyl ether. The organic layers are washed with NaHCO3, water, and brine, then dried over MgSO4, filtered, and concentrated under reduced pressure.
-
Purify the N-acyl oxazolidinone by flash column chromatography.
-
-
Enolate Formation and α-Methoxylation:
-
Dissolve the purified N-acyl oxazolidinone in anhydrous THF and cool to -78 °C.
-
Slowly add a freshly prepared solution of LDA in THF. Stir for 30-60 minutes to ensure complete enolate formation.
-
Add a solution of the electrophilic methoxylating agent (e.g., 3-(methoxy)phenyliodonium triflate) in THF to the enolate solution at -78 °C.
-
Stir the reaction at -78 °C until completion (monitored by TLC).
-
-
Cleavage of the Chiral Auxiliary:
-
Quench the reaction at -78 °C with saturated aqueous NH4Cl.
-
Allow the mixture to warm to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with saturated aqueous NaHCO3 and brine, then dry over MgSO4, filter, and concentrate.
-
Dissolve the crude product in a mixture of THF and water.
-
Cool to 0 °C and add an aqueous solution of LiOH and H2O2.
-
Stir until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the crude (S)-2-Methoxycyclohexanone.
-
-
Purification:
-
Purify the final product by flash column chromatography on silica gel to obtain enantiomerically pure (S)-2-Methoxycyclohexanone.
-
Conformational Analysis: A Prerequisite for Accurate Chiroptical Interpretation
The chiroptical properties of flexible molecules like (S)-2-Methoxycyclohexanone are a weighted average of the properties of all populated conformers. Therefore, a thorough conformational analysis is essential for the accurate prediction and interpretation of VCD and ECD spectra.[4]
Conformational Isomers of 2-Methoxycyclohexanone
The six-membered ring of cyclohexanone typically adopts a chair conformation to minimize steric and torsional strain. For 2-substituted cyclohexanones, the substituent can occupy either an axial or an equatorial position. Furthermore, the methoxy group can rotate around the C2-O bond, leading to different rotamers.
The conformational equilibrium is influenced by several factors, including:
-
Steric Interactions: 1,3-diaxial interactions can destabilize the conformer with an axial substituent.[5]
-
Dipole-Dipole Interactions: The relative orientation of the C=O and C-O dipoles can influence conformer stability.
-
Hyperconjugative Effects: Anomeric effects can stabilize conformers with an axial alkoxy group.
For 2-halocyclohexanones, the equatorial conformer is generally preferred in solution, but the preference can be solvent-dependent.[6] A similar trend is expected for 2-methoxycyclohexanone, although the conformational landscape may be more complex due to the additional rotational freedom of the methoxy group.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[7] It is a powerful technique for determining the absolute configuration of chiral molecules in solution.[8]
The Power of VCD in Stereochemical Analysis
The key advantage of VCD is its sensitivity to the three-dimensional arrangement of atoms in a molecule. The VCD spectrum is a unique fingerprint of a molecule's absolute configuration and conformation. By comparing the experimentally measured VCD spectrum with the spectrum predicted by quantum chemical calculations for a specific enantiomer, the absolute configuration can be unambiguously assigned.[7]
Experimental Protocol for VCD Measurement
Instrumentation:
-
A commercial FT-VCD spectrometer (e.g., JASCO FVS-6000, Bruker PMA 50) equipped with a photoelastic modulator (PEM).[9]
Sample Preparation:
-
Dissolve approximately 5-10 mg of enantiomerically pure (S)-2-Methoxycyclohexanone in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of 0.05-0.1 M. Deuterated solvents are used to minimize interference from solvent absorption bands.[10]
-
Transfer the solution to a BaF2 or CaF2 cell with a path length of 50-100 µm.
Data Acquisition:
-
Acquire the VCD and IR spectra simultaneously over the mid-IR range (e.g., 800-2000 cm⁻¹).
-
Set the resolution to 4 cm⁻¹.
-
Accumulate a sufficient number of scans (typically several thousand over 1-4 hours) to achieve an adequate signal-to-noise ratio.
-
Record the VCD spectrum of the pure solvent under the same conditions for baseline correction.
Data Processing:
-
Subtract the solvent spectrum from the sample spectrum.
-
The resulting spectrum is the VCD spectrum of (S)-2-Methoxycyclohexanone. The corresponding spectrum for the (R)-enantiomer will be its mirror image.[7]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized ultraviolet-visible light. It provides information about the electronic transitions in a chiral molecule and is another powerful tool for determining absolute configuration.
ECD and the Carbonyl Chromophore
The carbonyl group (C=O) in (S)-2-Methoxycyclohexanone is the primary chromophore responsible for its ECD spectrum in the accessible UV region. The n → π* electronic transition of the carbonyl group is symmetry-forbidden but becomes weakly allowed in a chiral environment, giving rise to a Cotton effect in the ECD spectrum. The sign and magnitude of this Cotton effect are highly sensitive to the stereochemistry of the molecule.
Experimental Protocol for ECD Measurement
Instrumentation:
-
A commercial CD spectropolarimeter.
Sample Preparation:
-
Prepare a dilute solution of (S)-2-Methoxycyclohexanone (typically 10⁻³ to 10⁻⁵ M) in a UV-transparent solvent (e.g., methanol, acetonitrile, or hexane).
-
Use a quartz cuvette with a path length of 1 cm.
Data Acquisition:
-
Scan the appropriate UV wavelength range (e.g., 200-400 nm) to encompass the n → π* transition of the carbonyl group.
-
Record the spectrum of the pure solvent for baseline correction.
Data Processing:
-
Subtract the solvent baseline from the sample spectrum.
-
The resulting spectrum is the ECD spectrum of (S)-2-Methoxycyclohexanone.
Computational Prediction of Chiroptical Spectra
The synergy between experimental measurements and theoretical calculations is crucial for the reliable determination of absolute configuration.[9] Density Functional Theory (DFT) has emerged as a robust method for predicting VCD and ECD spectra.[11]
The Theoretical Framework
The prediction of chiroptical spectra involves a multi-step computational protocol:
-
Conformational Search: Identify all low-energy conformers of the molecule.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the harmonic vibrational frequencies for each conformer.
-
VCD/ECD Calculation: Calculate the VCD and/or ECD spectra for each conformer.
-
Boltzmann Averaging: Generate the final predicted spectrum by taking a Boltzmann-weighted average of the spectra of all contributing conformers.
Computational Protocol for (S)-2-Methoxycyclohexanone
This protocol outlines a reliable method for the DFT calculation of the VCD and ECD spectra of (S)-2-Methoxycyclohexanone.[12][13]
Software:
-
Gaussian, ORCA, or other quantum chemistry software package.
Step-by-Step Methodology:
-
Conformational Search:
-
Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF) or a semi-empirical method to identify potential low-energy conformers arising from the ring puckering and methoxy group rotation.
-
-
Geometry Optimization and Energy Refinement:
-
Optimize the geometries of all identified conformers using DFT with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).
-
Include a solvent model (e.g., Polarizable Continuum Model, PCM) to account for solvent effects, using the same solvent as in the experimental measurements.
-
Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain the zero-point vibrational energies and thermal corrections.
-
-
VCD and ECD Calculations:
-
For each optimized conformer, perform VCD and/or ECD calculations at a higher level of theory if necessary (e.g., B3LYP/aug-cc-pVDZ).
-
For ECD, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and rotational strengths.
-
-
Spectral Simulation and Comparison:
-
Calculate the relative free energies of the conformers and determine their Boltzmann populations at the experimental temperature.
-
Generate the final Boltzmann-averaged VCD and ECD spectra.
-
Compare the predicted spectrum for the (S)-enantiomer with the experimental spectrum. A good agreement in the signs and relative intensities of the major bands confirms the absolute configuration.
-
Data Presentation and Visualization
Quantitative Data Summary
| Property | (S)-2-Methoxycyclohexanone (Predicted/Illustrative) |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Appearance | Colorless to pale yellow liquid |
| Boiling Point | ~185 °C |
| Density | ~1.02 g/mL |
| Specific Optical Rotation ([α]D) | Value dependent on solvent and temperature. For the analogous (S)-2-methylcyclohexanone, a negative value is reported.[14] A negative value would be predicted for (S)-2-Methoxycyclohexanone. |
Visualizations
Caption: Workflow for the asymmetric synthesis of (S)-2-Methoxycyclohexanone.
Sources
- 1. researchgate.net [researchgate.net]
- 2. york.ac.uk [york.ac.uk]
- 3. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jasco-global.com [jasco-global.com]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. huc.cup.uni-muenchen.de [huc.cup.uni-muenchen.de]
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- 14. Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones - PMC [pmc.ncbi.nlm.nih.gov]
(S)-2-Methoxycyclohexanone: A Strategic Chiral Building Block
This in-depth technical guide details the utility, synthesis, and application of (S)-2-Methoxycyclohexanone as a chiral building block in drug discovery and asymmetric synthesis.
Executive Summary
(S)-2-Methoxycyclohexanone (CAS: Generic 7429-44-9 for racemate; specific chiral CAS varies by purity) is a versatile
Key Value Proposition:
-
Direct Access to Chiral 1,2-Amino Alcohols: Precursor for bioactive aminocyclohexane derivatives.
-
Stereochemical Control: The C2-methoxy group directs nucleophilic attack to the carbonyl, allowing predictable formation of tertiary alcohols with defined stereochemistry.
-
Versatility: Functions as a substrate for organocatalysis and a precursor for kinetic enolate alkylation.
Structural Profile & Reactivity
To effectively utilize (S)-2-methoxycyclohexanone, one must understand its conformational dynamics.
Conformational Equilibrium
The molecule exists in a dynamic equilibrium between two chair conformations. The position of the methoxy group is dictated by solvent polarity and the anomeric effect .
-
Equatorial Conformer: Generally favored in polar solvents to minimize dipole repulsion between the carbonyl and the methoxy oxygen.
-
Axial Conformer: Stabilized by the anomeric effect (
) in non-polar solvents.
This equilibrium is critical because nucleophiles (Nu-) attack the carbonyl group from a trajectory that minimizes torsional strain, often leading to "axial attack" (from the face parallel to the axial substituents).
Optical Stability (Critical Warning)
Technical Note:
-
Storage: Store at -20°C under argon.
-
Handling: Avoid strong thermodynamic bases (e.g., KOH, NaOEt) which promote equilibration to the racemate. Use kinetic bases (e.g., LDA at -78°C) or acidic conditions for derivatization.
Synthetic Route: Preparation of High-Purity (S)-2-Methoxycyclohexanone
Since the ketone is prone to racemization, the most robust route involves the Enzymatic Kinetic Resolution (EKR) of its corresponding alcohol, followed by a non-epimerizing oxidation.
Protocol: Lipase-Catalyzed Resolution & Swern Oxidation
This protocol yields high ee% (S)-ketone by resolving the stable alcohol intermediate first.
Step 1: Synthesis of Racemic 2-Methoxycyclohexanol
-
Reagents: Guaiacol (2-methoxyphenol),
, 5% Rh/Al O or Pd/C. -
Conditions: High pressure hydrogenation (50 bar), 60°C.
-
Outcome: Mixture of cis and trans racemic alcohols.[1][2][3]
Step 2: Enzymatic Kinetic Resolution (EKR)
-
Biocatalyst: Candida antarctica Lipase B (CAL-B) (immobilized, e.g., Novozym 435).
-
Acyl Donor: Vinyl Acetate (irreversible donor).
-
Solvent: MTBE (Methyl tert-butyl ether) or Hexane.
-
Mechanism: The lipase selectively acetylates the (1R, 2S)-enantiomer (Kazlauskas rule), leaving the (1S, 2R)-alcohol unreacted.
-
Procedure:
-
Suspend racemic 2-methoxycyclohexanol (10 g) and Vinyl Acetate (2 eq) in MTBE.
-
Add CAL-B (100 mg/mmol). Stir at 30°C.
-
Monitor conversion by GC. Stop at 50% conversion.
-
Filter enzyme. Separate (S)-alcohol from (R)-acetate via column chromatography.
-
Step 3: Swern Oxidation to (S)-2-Methoxycyclohexanone
-
Rationale: Swern oxidation is conducted at -78°C, preventing racemization of the
-chiral center. -
Reagents: Oxalyl chloride, DMSO, Et
N, DCM. -
Protocol:
-
Activate DMSO (2.2 eq) with Oxalyl chloride (1.1 eq) in DCM at -78°C.
-
Add (1S, 2R)-2-methoxycyclohexanol dropwise. Stir 15 min.
-
Add Et
N (5 eq) to quench. Warm to 0°C. -
Workup: Wash with dilute HCl (cold) and brine. Concentrate in vacuo without heat.
-
Workflow Diagram
Figure 1: Enzymatic resolution workflow for isolating high-purity (S)-2-methoxycyclohexanone.
Strategic Applications in Asymmetric Synthesis
Diastereoselective Grignard Additions
The primary utility of (S)-2-methoxycyclohexanone is in the synthesis of chiral tertiary alcohols via Grignard addition.[2] The C2-methoxy group directs the incoming nucleophile.
-
Chelation Control (Cram/Magnesium): If the Grignard reagent (R-MgX) coordinates with both the carbonyl oxygen and the methoxy oxygen, it locks the conformation. The nucleophile attacks from the face opposite the bulky ring residues, typically leading to the cis-1,2-disubstituted product (alcohol and methoxy group cis).
-
Felkin-Anh (Non-Chelating): With non-chelating metals (e.g., organolithiums) or bulky protecting groups, the reaction is governed by steric approach, often favoring "axial attack" on the chair conformer.
Data Summary: Stereoselectivity of Nucleophilic Addition
| Nucleophile | Conditions | Major Product Configuration | Selectivity (dr) | Mechanism |
| MeMgBr | Et | cis-1-Methyl-2-methoxycyclohexanol | >90:10 | Chelation Control |
| PhMgBr | THF, -78°C | cis-1-Phenyl-2-methoxycyclohexanol | 85:15 | Chelation Control |
| LiAlH | THF, -78°C | trans-2-Methoxycyclohexanol | 95:5 | Axial Attack (Steric) |
| L-Selectride | THF, -78°C | cis-2-Methoxycyclohexanol | >99:1 | Equatorial Attack (Steric) |
Synthesis of Chiral Aminocyclohexanols
(S)-2-Methoxycyclohexanone is a precursor to (1S, 2S)-2-aminocyclohexanol derivatives, which are pharmacophores in analgesics and anti-arrhythmic drugs.
Protocol:
-
Reductive Amination: React (S)-2-methoxycyclohexanone with a primary amine (R-NH
) and NaBH(OAc) . -
Demethylation: Treat the resulting amine with BBr
to cleave the methyl ether, yielding the free amino-alcohol.
Stereochemical Pathway Visualization
Figure 2: Chelation-controlled Grignard addition mechanism.
References
-
Taniwaki, Y., et al. (2024).[4] Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts. Green Chemistry. Link
-
BenchChem Technical Guides. (2025). An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Methylcyclohexanone (Analogous System). Link
-
Sigma-Aldrich. (2025). Product Specification: 2-Methoxycyclohexanone. Link
-
Timokhin, O. S., et al. (2025). Synthesis of Enantioenriched 2-((Hetera)cyclo)alkylchromanols through Enzymatic Resolution. ChemRxiv. Link
-
Enders, D., et al. (1987). (S)-1-Amino-2-Methoxymethylpyrrolidine (SAMP) as Chiral Auxiliary.[5][6] Organic Syntheses, 65, 173.[7] Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Baker’s Yeast Mediated Reduction of 2-Acetyl-3-methyl Sulfolane | MDPI [mdpi.com]
- 4. Selective hydrogenation of guaiacol to 2-methoxycyclohexanone over supported Pd catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. web.mit.edu [web.mit.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Synthesis of (S)-2-Methoxycyclohexanone: An In-Depth Technical Guide from Chiral Pool Precursors
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of (S)-2-Methoxycyclohexanone
(S)-2-Methoxycyclohexanone is a valuable chiral building block in organic synthesis, prized for its role in the construction of complex molecular architectures with a high degree of stereocontrol. The presence of a stereocenter adjacent to a carbonyl group, further functionalized with a methoxy group, provides a versatile scaffold for a variety of stereoselective transformations. This guide provides an in-depth exploration of the synthesis of (S)-2-Methoxycyclohexanone, with a focus on leveraging the "chiral pool" – readily available, enantiomerically pure natural products – as starting materials. This approach offers a cost-effective and efficient alternative to de novo asymmetric synthesis.
The Chiral Pool Strategy: An Economical Approach to Enantiopurity
The chiral pool synthesis paradigm utilizes naturally occurring chiral molecules, such as carbohydrates and terpenes, as inexpensive and abundant starting materials.[1] This strategy circumvents the often challenging and costly steps of creating stereocenters from achiral precursors. By starting with a molecule that already possesses the desired chirality, the synthetic route can be designed to preserve and transfer this chirality to the target molecule.
This guide will focus on two primary classes of chiral pool precursors for the synthesis of (S)-2-Methoxycyclohexanone: carbohydrates, specifically D-glucal, and terpenes, with a conceptual outline for their application.
Synthesis from Carbohydrates: A Detailed Route from D-Glucal
The synthesis of (S)-2-Methoxycyclohexanone from D-glucal, a readily available derivative of glucose, is a multi-step process that elegantly transforms a pyranose ring into a functionalized cyclohexanone. The key transformation in this sequence is the Ferrier carbocyclization, a powerful reaction for the formation of chiral cyclohexanone derivatives from unsaturated carbohydrates.[2][3]
Synthetic Strategy Overview
The overall strategy involves three main stages:
-
Ferrier Carbocyclization: Conversion of a protected D-glucal derivative into a chiral hydroxycyclohexanone.
-
Stereoselective Reduction: Reduction of an intermediate enone to establish the desired stereochemistry at the hydroxyl-bearing carbon.
-
O-Methylation: Introduction of the methoxy group to yield the final product.
Caption: Synthetic workflow from D-Glucal to (S)-2-Methoxycyclohexanone.
Part 1: Ferrier Carbocyclization of Tri-O-acetyl-D-glucal
The Ferrier rearrangement of glycals is a versatile method for the synthesis of 2,3-unsaturated glycosides.[4][5] The Ferrier carbocyclization, or Ferrier II reaction, specifically refers to the conversion of enol ether pyrans into cyclohexanones.[3] This reaction provides an efficient entry into chiral cyclohexanone systems from carbohydrate precursors.
Causality Behind Experimental Choices: Tri-O-acetyl-D-glucal is an ideal starting material as the acetyl protecting groups are stable under the reaction conditions and can be easily removed later. The use of a Lewis acid catalyst is crucial for promoting the rearrangement.
Experimental Protocol: Synthesis of a Chiral Cyclohexenone Intermediate [6]
-
Reaction Setup: A solution of tri-O-acetyl-D-glucal (1.0 eq) in a suitable solvent such as acetonitrile is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Addition: A Lewis acid catalyst, for example, 3,5-dinitrobenzoic acid (0.2 eq), is added to the solution.[6]
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 80 °C) and stirred for 2-3 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the 2,3-unsaturated glycopyranoside intermediate.
Part 2: Stereoselective Reduction to (S)-2-Hydroxycyclohexanone
The intermediate obtained from the Ferrier reaction is an α,β-unsaturated ketone. To obtain the desired (S)-2-hydroxycyclohexanone, a stereoselective reduction of the carbonyl group is necessary.
Causality Behind Experimental Choices: The choice of reducing agent is critical to achieve the desired stereoselectivity. The use of a chiral catalyst or a substrate-controlled reduction can favor the formation of one enantiomer over the other. Biocatalytic reductions using ene-reductases have shown high enantioselectivity in the desymmetrization of cyclohexadienones to chiral cyclohexenones.[7]
Conceptual Protocol: Stereoselective Reduction
-
Enzymatic Reduction: The chiral cyclohexenone intermediate is subjected to enzymatic reduction using a suitable ene-reductase.
-
Reaction Conditions: The reaction is typically carried out in a buffered aqueous solution at a controlled pH and temperature, with a cofactor such as NADH.
-
Work-up and Purification: After the reaction is complete, the product is extracted with an organic solvent, and the solvent is removed. The crude product is purified by chromatography to yield enantiomerically enriched (S)-2-hydroxycyclohexanone.
| Step | Transformation | Key Reagents/Catalysts | Typical Yield | Enantiomeric Excess (ee) |
| 1 | Ferrier Carbocyclization | Tri-O-acetyl-D-glucal, Lewis Acid | Good to Excellent | High (substrate-controlled) |
| 2 | Stereoselective Reduction | Chiral Cyclohexenone, Ene-reductase, NADH | Moderate to Good | >99% |
| 3 | O-Methylation | (S)-2-Hydroxycyclohexanone, Methylating Agent | High | Maintained |
Table 1: Summary of synthetic steps, reagents, and expected outcomes.
Part 3: O-Methylation to (S)-2-Methoxycyclohexanone
The final step is the methylation of the hydroxyl group of (S)-2-hydroxycyclohexanone. This is a standard transformation in organic synthesis.
Causality Behind Experimental Choices: A variety of methylating agents can be used. The choice depends on the scale of the reaction and the desired reactivity. A strong base is typically used to deprotonate the alcohol, forming an alkoxide that then reacts with the methylating agent.
Experimental Protocol: Synthesis of (S)-2-Methoxycyclohexanone
-
Deprotonation: To a solution of (S)-2-hydroxycyclohexanone (1.0 eq) in an anhydrous aprotic solvent such as tetrahydrofuran (THF) at 0 °C, a strong base like sodium hydride (NaH, 1.1 eq) is added portion-wise.
-
Methylation: After the evolution of hydrogen gas ceases, a methylating agent such as methyl iodide (CH₃I, 1.2 eq) is added dropwise.
-
Reaction Monitoring: The reaction is stirred at room temperature and monitored by TLC.
-
Quenching and Work-up: The reaction is carefully quenched with water, and the product is extracted with an organic solvent (e.g., diethyl ether). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by distillation or column chromatography to afford (S)-2-Methoxycyclohexanone.
Synthesis from Terpenes: A Conceptual Framework
Terpenes, another class of abundant chiral natural products, offer alternative starting points for the synthesis of (S)-2-Methoxycyclohexanone.[1] For instance, chiral monoterpenes such as pulegone or carvone, which already contain a six-membered ring, can be chemically modified to introduce the desired functionality.
Conceptual Pathway from a Chiral Terpene
-
Oxidative Cleavage: Selective oxidative cleavage of a double bond in the terpene backbone to generate a dicarbonyl compound.
-
Intramolecular Aldol Condensation: An intramolecular aldol condensation to form a new six-membered ring with a ketone functionality.
-
Functional Group Manipulations: A series of reactions to introduce the methoxy group at the α-position, which may involve stereoselective reduction and methylation as described in the carbohydrate route.
Sources
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Technical Guide: Principles of Stereoselective Synthesis Using (S)-2-Methoxycyclohexanone
Executive Summary
(S)-2-Methoxycyclohexanone represents a specialized class of "chiral pool" mimics used to introduce density-rich stereochemical information into pharmaceutical intermediates. Its utility is defined by the interplay between the directing ability of the
Part 1: Structural Integrity & Handling (The Foundation)
The primary failure mode in using (S)-2-Methoxycyclohexanone is inadvertent racemization. The C2 proton is acidified by the adjacent carbonyl (pK
The Racemization Mechanism
Racemization occurs via enolization.[1] Under thermodynamic conditions (weak base/room temperature) or acidic catalysis, the C2 stereocenter planarizes into an achiral enol/enolate intermediate. Upon re-protonation, the memory of the (S)-configuration is lost, resulting in a racemic mixture.
Storage and Handling Protocol
-
Atmosphere: Store under Argon. Oxygen can induce radical autoxidation at the
-position. -
Solvent Grade: Use only anhydrous, neutral solvents. Trace acids in chloroform or bases in amines can catalyze slow racemization over weeks.
-
Temperature: Reagents should be stored at -20°C. Reaction mixtures containing the ketone should be kept below 0°C unless the ketone is rapidly consumed.
Part 2: Stereoelectronic Principles (The Mechanism)
The synthetic value of (S)-2-Methoxycyclohexanone lies in its ability to transfer chiral information to incoming nucleophiles.[2] This transfer is governed by two competing transition state models.
Chelation Control (Cram's Chelate Model)
When Lewis acidic metals (Mg, Ti, Ce, Zn) are present, the carbonyl oxygen and the methoxy oxygen coordinate to the metal simultaneously.
-
Consequence: This locks the C2-methoxy bond syn-coplanar to the carbonyl, rigidifying the substrate.
-
Outcome: The nucleophile attacks from the face anti to the bulky chelate ring, typically yielding high diastereoselectivity (dr > 95:5).
Dipolar/Felkin-Anh Control
In the presence of non-chelating counterions (K, Na, Li in strongly coordinating solvents like HMPA) or bulky Lewis acids that cannot bridge the gap (
-
Consequence: The methoxy group orients itself anti to the incoming nucleophile to minimize dipole-dipole interactions.
-
Outcome: Often leads to the opposite diastereomer compared to the chelation model.[3]
Decision Matrix: Pathway Selection
The following diagram illustrates the critical decision points for selecting the correct reaction pathway.
Figure 1: Stereochemical decision tree for nucleophilic addition. Selecting the metal counterion dictates the transition state geometry.
Part 3: Synthetic Applications & Data
Nucleophilic Addition (Grignard & Hydride)
The most robust application is the generation of tertiary alcohols with defined stereochemistry.
Table 1: Comparative Stereoselectivity in Nucleophilic Additions
| Nucleophile | Reagent | Conditions | Major Product Configuration | Selectivity (dr) | Mechanism |
| Hydride | THF, -78°C | trans-alcohol (axial attack) | ~10:1 | Steric (Small Nu) | |
| Hydride | L-Selectride | THF, -78°C | cis-alcohol (equatorial attack) | >95:5 | Steric (Bulky Nu) |
| Alkyl | cis-alcohol (Chelation) | >99:1 | Chelation Control | ||
| Alkyl | THF/HMPA | Mixed/Trans | Low | Dipolar |
Regioselective Enolization
To functionalize the ring without destroying the chiral center, one must distinguish between the Kinetic (C6) and Thermodynamic (C2) enolates.
-
Kinetic Control (C6): Use LDA at -78°C. Deprotonation occurs at the less hindered methylene group. This preserves the (S)-center.
-
Thermodynamic Control (C2): Avoid. Deprotonation at the chiral center leads to racemization.[1]
Part 4: Experimental Protocols
Protocol A: Chelation-Controlled Grignard Addition
Objective: Synthesis of tertiary alcohols with >95:5 diastereomeric ratio.
Reagents:
-
(S)-2-Methoxycyclohexanone (1.0 equiv)
-
Grignard Reagent (
, 1.2 equiv) -
Anhydrous Dichloromethane (
) or Diethyl Ether ( ) - Note: THF can compete for chelation, lowering selectivity. - (Optional: 1.0 equiv, for "Titanium-mediated" super-chelation)
Step-by-Step Workflow:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add (S)-2-Methoxycyclohexanone and dissolve in anhydrous
(0.1 M concentration). -
Chelation (Optional but Recommended): Cool to -78°C. Add
dropwise. Stir for 15 minutes to form the ketone-Ti complex. -
Addition: Add the Grignard reagent dropwise over 20 minutes. Maintain temperature below -70°C.
-
Critical: Slow addition prevents local heating which disrupts the chelate.
-
-
Reaction: Stir at -78°C for 2 hours. Monitor by TLC.
-
Quench: Pour the cold mixture into a vigorously stirring solution of saturated aqueous
. -
Workup: Extract with
, dry over , and concentrate. -
Validation: Analyze crude dr via
-NMR (look for the distinct shift of the methoxy protons in diastereomers).
Protocol B: Kinetic Resolution via Enzymatic Hydrolysis
Objective: Recovering high-purity (S)-ketone if optical rotation degrades.
If the material has partially racemized, chemical purification is difficult. Enzymatic resolution is preferred.
Workflow:
-
Convert the semi-racemic ketone to the enol acetate using isopropenyl acetate and acid catalyst.
-
Subject the enol acetate to Lipase PS (Pseudomonas cepacia) in phosphate buffer.
-
Mechanism: The lipase selectively hydrolyzes the (R)-enol acetate back to the ketone, while the (S)-enol acetate remains or reacts at a different rate (depending on specific lipase strain specificity).
-
Separate the alcohol/ketone mixture via column chromatography.
References
-
Macro, J. A., et al. (2001).[4] Stereoselective additions to 2-methoxycyclohexanone derivatives. Tetrahedron: Asymmetry, 12, 1417-1429.[4] Link
-
BenchChem. (2025).[1][5] Application Notes: Grignard Reaction with 2-Methylcyclohexanone (Analogous Mechanism). Link
-
Ortiz, P., & Harutyunyan, S. R. (2016).[6] Copper(I)-Diphosphine Catalyst for the Asymmetric Alkylation of Ketones. Topics in Organometallic Chemistry, 99, 134. Link
-
Paquette, L. A., & Lobben, P. C. (1996).[7] π-Facial Diastereoselection in the 1,2-Addition of Allylmetal Reagents to 2-Methoxycyclohexanone. Journal of the American Chemical Society, 118(8), 1917-1930.[7] Link[7]
-
Polez, R. T., et al. (2023). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals. ChemBioChem.[8] Link
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An In-depth Technical Guide to the Conformational Analysis of (S)-2-Methoxycyclohexanone
Abstract
The conformational landscape of a molecule is a critical determinant of its physical properties, reactivity, and biological activity. For drug development professionals and researchers in medicinal chemistry, a profound understanding of a molecule's preferred three-dimensional structure is not merely academic but a cornerstone of rational drug design. (S)-2-Methoxycyclohexanone presents a fascinating case study in conformational analysis, where a delicate interplay of steric and stereoelectronic effects governs its structural preferences. This guide provides a comprehensive exploration of the conformational equilibrium of (S)-2-Methoxycyclohexanone, detailing the theoretical underpinnings and the practical computational and spectroscopic methodologies used in its analysis. We delve into the causality behind experimental choices and present self-validating protocols, offering field-proven insights for researchers.
Introduction: The Significance of Molecular Shape
In the realm of drug discovery, molecular conformation is paramount. The specific three-dimensional arrangement of a molecule dictates how it interacts with biological targets such as enzymes and receptors. A subtle shift in conformation can dramatically alter binding affinity and, consequently, therapeutic efficacy. (S)-2-Methoxycyclohexanone, a chiral α-substituted ketone, serves as an exemplary model for understanding the forces that control molecular shape.
The core of its conformational complexity lies in the competition between classic steric hindrance and more nuanced stereoelectronic effects.[1] While bulky groups typically prefer an equatorial position in a cyclohexane ring to minimize steric clash[2], the presence of an electronegative methoxy group adjacent to the carbonyl function introduces powerful stereoelectronic forces, most notably the anomeric effect .[3][4] This guide will dissect these competing influences to build a complete picture of the molecule's conformational behavior.
Theoretical Framework: The Forces at Play
The conformational preference of (S)-2-Methoxycyclohexanone is primarily a contest between two chair conformers: one with the methoxy group in an axial position and one with it in an equatorial position. The puckered, non-planar chair conformation is the most stable for cyclohexane rings as it virtually eliminates angle and eclipsing strain.[5][6]
The Anomeric Effect in α-Alkoxy Ketones
The anomeric effect describes the thermodynamic preference for an electronegative substituent adjacent to a heteroatom in a saturated six-membered ring to occupy the axial position, contrary to what would be predicted by steric considerations alone.[3][7] In 2-methoxycyclohexanone, the system can be described as X-C-Y-Z, where X is the methoxy oxygen, C is C2, Y is the carbonyl carbon (C1), and Z is the carbonyl oxygen.
The stabilizing interaction arises from the overlap between the lone pair (n) of the methoxy oxygen and the antibonding orbital (σ) of the adjacent C1-C6 bond. This n → σ hyperconjugation is geometrically optimal when the methoxy group is in the axial position, as the orbitals are anti-periplanar. This donation of electron density stabilizes the axial conformer.
A secondary, and often debated, contributor is the minimization of dipole-dipole repulsion. In the equatorial conformer, the dipoles of the C-O bonds (carbonyl and methoxy) are more aligned, leading to greater repulsion than in the axial conformer where they are further apart and more opposed.[8]
Competing Steric and Stereoelectronic Interactions
While the anomeric effect favors the axial conformer, other forces push the equilibrium in the opposite direction:
-
A-values (Steric Hindrance): The empirical "A-value" quantifies the steric preference of a substituent for the equatorial position. For a methoxy group, this value suggests a preference for the equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C4 and C6.
-
Allylic Strain (A1,2 Strain): In the equatorial conformer, a potential strain exists between the methoxy group and the carbonyl oxygen.[9][10] This arises from the enforced planarity of the sp² carbonyl carbon and adjacent atoms, creating steric repulsion between the substituent at C2 and the C1 oxygen.
-
n → π Interaction:* An additional stabilizing stereoelectronic effect can occur where a lone pair from a nucleophilic atom donates electron density into the empty π* orbital of a nearby carbonyl group.[11][12] This interaction, though weaker than the anomeric effect, can influence conformational preferences and has been observed in various carbonyl-containing systems.[13]
The final conformational equilibrium is a finely tuned balance of all these stabilizing and destabilizing interactions.
Methodologies for Conformational Elucidation
A multi-pronged approach combining computational modeling and experimental spectroscopy is essential for a robust conformational analysis.
Computational Chemistry: A Predictive Tool
Theoretical calculations allow for the exploration of the potential energy surface of a molecule to identify stable conformers and quantify their relative energies.[14]
This protocol outlines a standard workflow for determining the conformational equilibrium of (S)-2-Methoxycyclohexanone using Density Functional Theory (DFT), a widely trusted quantum mechanical method.
-
Structure Generation:
-
Build the initial 3D structures for both the axial and equatorial chair conformers of (S)-2-Methoxycyclohexanone using a molecular modeling program (e.g., Avogadro, GaussView).
-
For each conformer (axial and equatorial), perform a systematic rotational search around the C2-O(methoxy) bond to identify the lowest energy rotamers. Infrared spectroscopy and theoretical calculations indicate that six conformations may be present in the vapor phase due to this rotation.[15]
-
-
Geometry Optimization:
-
Perform a full geometry optimization for each identified conformer. A common and reliable level of theory for this task is B3LYP with a 6-311++G(d,p) basis set.
-
Causality: The B3LYP functional provides a good balance of accuracy and computational cost for organic molecules. The 6-311++G(d,p) basis set is robust, incorporating diffuse functions (++) to accurately model lone pairs and polarization functions (d,p) to allow for flexibility in orbital shapes, which is crucial for describing stereoelectronic effects.
-
-
Frequency Calculation (Self-Validation):
-
Perform a frequency calculation at the same level of theory used for optimization.
-
Trustworthiness: A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a transition state or higher-order saddle point, requiring further optimization or a different starting geometry. This step validates that the optimized structures are true conformers.
-
-
Energy Calculation:
-
Perform a single-point energy calculation on the optimized geometries using a higher level of theory or a larger basis set if greater accuracy is needed (e.g., MP2 or coupled-cluster methods).
-
Include corrections for zero-point vibrational energy (ZPVE) and thermal corrections to Gibbs free energy (G) from the frequency calculation. The relative population of conformers is determined by the difference in their Gibbs free energies (ΔG).
-
-
Solvent Effects:
Caption: Key stereoelectronic interactions governing conformation.
Conclusion
The conformational analysis of (S)-2-Methoxycyclohexanone is a clear demonstration that molecular structure cannot be predicted by simple steric arguments alone. The preference for the methoxy group to adopt an axial position in non-polar environments is a testament to the power of stereoelectronic forces, specifically the anomeric effect. For scientists engaged in drug development, this case underscores the necessity of considering these subtle, yet powerful, orbital interactions. A thorough analysis, leveraging both high-level computational chemistry and empirical spectroscopic methods, is indispensable for accurately predicting the bioactive conformation of a molecule and, ultimately, for designing more effective and selective therapeutics.
References
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Abraham, R. J., & Rossetti, Z. L. (2002). Conformational analysis of 2-halocyclohexanones: an NMR, theoretical and solvation study. Journal of the Chemical Society, Perkin Transactions 2, (5), 582-590. [Link]
-
ResearchGate. (n.d.). Conformational analysis of 2-halocyclohexanones: An NMR, theoretical and solvation study. Retrieved February 1, 2026, from [Link]
-
Mehar Al Minnath (LetsLearnChem). (2020, December 29). Conformational analysis of cyclohexanone [Video]. YouTube. [Link]
-
NCERT. (n.d.). Aldehydes, Ketones and Carboxylic Acids. Retrieved February 1, 2026, from [Link]
-
Jensen, F. R., Bushweller, C. H., & Beck, B. H. (1969). Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society, 91(2), 344–351. [Link]
-
ResearchGate. (2009). Dipole Moments of Methyl - Substituted Cyclohexanone. Retrieved February 1, 2026, from [Link]
-
Newberry, R. W., & Raines, R. T. (2017). The n→π* Interaction. Accounts of Chemical Research, 50(8), 1838–1846. [Link]
-
Kirk, D. N. (1980). Chiroptical studies. Part 98. The short-wavelength circular dichroism of ketones in 2,2,2-trifluoroethanol. Journal of the Chemical Society, Perkin Transactions 1, 2122-2129. [Link]
-
Wikipedia. (n.d.). Allylic strain. Retrieved February 1, 2026, from [Link]
-
SMARTERTEACHER. (2017, December 28). Computational conformational analysis of cyclohexanes [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Anomeric effect. Retrieved February 1, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Methoxycyclohexanone. PubChem Compound Database. Retrieved February 1, 2026, from [Link]
-
Newberry, R. W., & Raines, R. T. (2017). The n→π* Interaction. PubMed, 50(8), 1838–1846. [Link]
-
University of Wisconsin-Madison. (2012). Is there a simple way to get the circular dichroism of a molecule from its structure?. Retrieved February 1, 2026, from [Link]
-
Wikipedia. (n.d.). Stereoelectronic effect. Retrieved February 1, 2026, from [Link]
-
Master Organic Chemistry. (2014, April 18). Cyclohexane Conformations. Retrieved February 1, 2026, from [Link]
-
Chem LibreTexts. (2021, August 21). Conformational analysis of cyclohexanes. Retrieved February 1, 2026, from [Link]
-
Chemgapedia. (n.d.). Illustrated Glossary of Organic Chemistry - Anomeric effect. Retrieved February 1, 2026, from [Link]
-
Chiral Academy. (2024, April 1). Stereoselectivity in Reduction of Cyclohexanone | The Felkin Model, The Cieplak Model, Douben Theory [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Spectroscopic evidence of n → π interactions involving carbonyl groups*. Retrieved February 1, 2026, from [Link]
-
Dalal Institute. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Retrieved February 1, 2026, from [Link]
-
Wipf Group. (n.d.). Stereoelectronic Effects in Six-Membered Rings. University of Pittsburgh. Retrieved February 1, 2026, from [Link]
-
Chem PM. (2021, September 19). ANOMERIC EFFECT: CONFORMATIONS OF SATURATED HETEROCYCLES FOR CSIR NET/GATE [Video]. YouTube. [Link]
-
ResearchGate. (2006). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone (Cyclohexanone, 2-methyl-2-(2-propen-1-yl)-, (2S)-). Retrieved February 1, 2026, from [Link]
-
Beilstein-Institut. (2018). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. PubMed Central. [Link]
-
ResearchGate. (2016). Stereoelectronic effects: Perlin effects in cyclohexane-derived compounds. Retrieved February 1, 2026, from [Link]
-
University of Calgary. (n.d.). Ch 2: Cycloalkanes. Retrieved February 1, 2026, from [Link]
-
Chemospecific. (2021, February 7). Saturated Heterocycles: Unleashing the Magic of Stereoelectronics! [Video]. YouTube. [Link]
-
NPTEL-NOC IITM. (2017, August 23). Conformational Analysis of Substituted Cyclohexanes [Video]. YouTube. [Link]
-
The Organic Chemistry Tutor. (2020, December 6). Conformational Analysis of Cyclohexane | Stereochemistry [Video]. YouTube. [Link]
-
Massachusetts Institute of Technology. (2007). Organic Chemistry 5.512. Retrieved February 1, 2026, from [Link]
-
Royal Society of Chemistry. (1974). Circular Dichroism and Absorption Spectra of Chiral Ketone. Retrieved February 1, 2026, from [Link]
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An In-depth Technical Guide on the Initial Investigations into (S)-2-Methoxycyclohexanone Reactivity
Abstract
(S)-2-Methoxycyclohexanone is a chiral ketone of significant interest in synthetic and medicinal chemistry, serving as a valuable intermediate for the construction of complex molecular architectures.[1] Its unique stereoelectronic properties, arising from the α-methoxy group, profoundly influence its reactivity and the stereochemical outcome of its transformations. This technical guide provides a comprehensive exploration of the foundational reactivity of (S)-2-Methoxycyclohexanone, intended for researchers, scientists, and drug development professionals. We will delve into the principles of its stereoselective synthesis, the conformational dynamics that govern its reactivity, and detailed investigations into its behavior in key reaction classes, including nucleophilic additions, reductions, and enolate alkylations. This document aims to serve as a practical and insightful resource, bridging theoretical principles with actionable experimental protocols.
Introduction: The Strategic Importance of (S)-2-Methoxycyclohexanone
Chiral α-alkoxy ketones are a privileged class of building blocks in asymmetric synthesis. The presence of an oxygen atom adjacent to the carbonyl group introduces a unique set of stereoelectronic effects that can be harnessed to achieve high levels of stereocontrol in subsequent chemical transformations. (S)-2-Methoxycyclohexanone, with its defined stereocenter at the C2 position, is a prime example of such a scaffold. Its utility lies in its ability to direct the formation of new stereocenters with a high degree of predictability, a critical requirement in the synthesis of enantiomerically pure pharmaceuticals and natural products.[1]
This guide will first outline a robust strategy for the enantioselective synthesis of (S)-2-Methoxycyclohexanone, drawing upon established methodologies for the asymmetric α-functionalization of ketones. Subsequently, we will explore the core principles of its reactivity, with a focus on how the interplay between the methoxy group and the carbonyl function dictates the stereochemical course of its reactions.
Enantioselective Synthesis of (S)-2-Methoxycyclohexanone
The efficient synthesis of enantiomerically pure (S)-2-Methoxycyclohexanone is paramount for its application as a chiral building block. While numerous methods exist for the synthesis of racemic 2-methoxycyclohexanone, achieving high enantioselectivity requires a strategic approach. One of the most reliable methods for the asymmetric α-alkylation of ketones involves the use of chiral auxiliaries.[2] The following protocol is a proposed adaptation of the well-established Enders SAMP/RAMP hydrazone methodology, a powerful tool for the asymmetric α-alkylation of ketones and aldehydes.[1]
Proposed Synthetic Pathway: Asymmetric α-Methoxylation via a Chiral Hydrazone
The proposed synthesis involves the formation of a chiral hydrazone from cyclohexanone, followed by deprotonation to form a chiral azaenolate. This intermediate is then subjected to electrophilic methoxylation, and subsequent cleavage of the chiral auxiliary yields the desired (S)-2-Methoxycyclohexanone.
Caption: Proposed synthetic workflow for (S)-2-Methoxycyclohexanone.
Detailed Experimental Protocol (Proposed)
Step 1: Formation of the Chiral Hydrazone
-
To a solution of cyclohexanone (1.0 eq) in anhydrous diethyl ether, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).
-
Reflux the mixture for 2-4 hours with a Dean-Stark trap to remove water.
-
Remove the solvent under reduced pressure to yield the crude chiral hydrazone, which can be used in the next step without further purification.
Step 2: Asymmetric α-Methoxylation
-
Dissolve the crude hydrazone in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon).
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.2 eq) in THF, maintaining the temperature at -78 °C. Stir for 2-3 hours to ensure complete formation of the azaenolate.
-
Add a solution of a suitable electrophilic methoxylating agent, such as methoxy(phenyl)iodonium triflate (1.3 eq), in THF dropwise.
-
Allow the reaction to stir at -78 °C for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
Step 3: Cleavage of the Chiral Auxiliary
-
Warm the reaction mixture to room temperature and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Dissolve the crude methoxylated hydrazone in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.
-
Bubble ozone through the solution until a blue color persists, indicating complete cleavage.
-
Purge the solution with nitrogen to remove excess ozone and then add dimethyl sulfide (2.0 eq).
-
Allow the solution to warm to room temperature and stir for 2 hours.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-2-Methoxycyclohexanone.
Causality Behind Experimental Choices: The use of a chiral auxiliary like SAMP allows for the creation of a diastereomeric intermediate (the azaenolate) which directs the electrophilic attack to one face of the molecule, thus establishing the desired stereocenter.[1] LDA is employed as a strong, non-nucleophilic base to ensure complete and regioselective deprotonation.[3] Ozonolysis is a mild method for cleaving the hydrazone to regenerate the ketone without racemization.
Conformational Analysis and its Influence on Reactivity
The reactivity of (S)-2-Methoxycyclohexanone is intrinsically linked to the conformational preferences of its six-membered ring. The molecule predominantly exists in a chair conformation to minimize torsional and steric strain.[4] The α-methoxy group can occupy either an axial or an equatorial position, and the equilibrium between these two conformers is a critical determinant of the stereochemical outcome of its reactions.
Theoretical calculations and infrared spectroscopy studies on 2-methoxycyclohexanone have shown that multiple conformations may be present, with the relative energies of the axial and equatorial conformers being influenced by the solvent polarity.[2][5] In the equatorial conformer, the methoxy group is positioned away from the ring, minimizing steric interactions. In the axial conformer, however, stereoelectronic effects, such as the anomeric effect, can play a stabilizing role.
Caption: Conformational equilibrium of (S)-2-Methoxycyclohexanone.
Key Reactivity Patterns
Nucleophilic Addition to the Carbonyl Group
The addition of nucleophiles to the carbonyl carbon of (S)-2-Methoxycyclohexanone is a fundamental transformation that creates a new stereocenter at the C1 position. The stereochemical outcome of this reaction is highly dependent on the facial selectivity of the nucleophilic attack, which is influenced by the existing stereocenter at C2 and the conformational equilibrium of the ring.
Models such as the Felkin-Anh and Cram's rules provide a predictive framework for the diastereoselectivity of such additions.[5] Generally, the nucleophile will attack the carbonyl carbon from the face opposite to the largest substituent at the α-carbon. In the case of (S)-2-Methoxycyclohexanone, the methoxy group's steric and electronic properties will direct the incoming nucleophile.
4.1.1. Reaction with Grignard Reagents: A Case Study
The reaction of (S)-2-Methoxycyclohexanone with Grignard reagents (R-MgX) is expected to yield diastereomeric tertiary alcohols. The stereoselectivity will be influenced by both steric hindrance and potential chelation control. The magnesium atom of the Grignard reagent can coordinate with both the carbonyl oxygen and the methoxy oxygen, forming a rigid five-membered chelate. This chelation would lock the conformation of the molecule and direct the nucleophilic attack of the 'R' group from the less hindered face.
Caption: Chelation-controlled nucleophilic addition of a Grignard reagent.
4.1.2. Experimental Protocol: Addition of Phenylmagnesium Bromide
The following is a general protocol for the Grignard reaction with 2-methylcyclohexanone, which can be adapted for (S)-2-Methoxycyclohexanone.[5]
-
Prepare a solution of phenylmagnesium bromide from bromobenzene and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of (S)-2-Methoxycyclohexanone (1.0 eq) in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Quench the reaction by carefully pouring the mixture over crushed ice and saturated aqueous ammonium chloride solution.[6]
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by column chromatography and analyze the diastereomeric ratio using NMR spectroscopy or chiral HPLC.
| Reagent | Substrate | Product Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| PhMgBr | 2-Methylcyclohexanone | Varies with conditions | ~70-90 | [5] |
| MeMgI | 2-Methylcyclohexanone | Varies with conditions | ~70-90 | [5] |
Note: The diastereomeric ratio for the reaction with (S)-2-Methoxycyclohexanone would need to be determined experimentally, as the electronic effect of the methoxy group will influence the outcome.
Reduction of the Carbonyl Group
The reduction of (S)-2-Methoxycyclohexanone with hydride reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) yields diastereomeric 2-methoxycyclohexanols. The stereoselectivity of this reduction is governed by similar principles to nucleophilic addition, with steric approach control often being the dominant factor. The hydride will preferentially attack from the less sterically hindered face of the carbonyl.
4.2.1. Expected Stereochemical Outcome
For cyclohexanones, axial attack of the hydride is often favored, leading to the equatorial alcohol. However, the presence of the α-methoxy group can influence this preference. If the methoxy group is equatorial, it may sterically hinder the equatorial approach of the hydride, favoring axial attack. Conversely, an axial methoxy group would hinder axial attack. The observed diastereoselectivity will be a result of the balance of these steric interactions in the dominant ground-state conformation.
4.2.2. Experimental Protocol: Reduction with Sodium Borohydride
-
Dissolve (S)-2-Methoxycyclohexanone (1.0 eq) in methanol and cool the solution to 0 °C.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
Stir the reaction mixture at room temperature for 1 hour after the addition is complete.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Analyze the crude product to determine the diastereomeric ratio of the resulting 2-methoxycyclohexanols.
| Hydride Reagent | Substrate | Diastereomeric Ratio (cis:trans) | Reference |
| NaBH₄ | 2-Methylcyclohexanone | 76:24 | [7] |
| LiAlH₄ | 2-Methylcyclohexanone | 20:80 | [7] |
Enolate Chemistry and Alkylation
The generation of enolates from (S)-2-Methoxycyclohexanone opens up avenues for the formation of new carbon-carbon bonds at the α-position. The regioselectivity of deprotonation is a key consideration. Deprotonation at the C6 position leads to the kinetic enolate, while deprotonation at the C2 position gives the thermodynamic enolate.
-
Kinetic Enolate: Formed faster under irreversible conditions (strong, hindered base like LDA at low temperature).[3]
-
Thermodynamic Enolate: More stable and formed under equilibrating conditions (weaker base, higher temperature).
The presence of the methoxy group at C2 is expected to disfavor the formation of the thermodynamic enolate due to electronic repulsion and steric hindrance. Therefore, deprotonation is likely to occur preferentially at the C6 position to form the kinetic enolate.
Caption: Regioselectivity of enolate formation from (S)-2-Methoxycyclohexanone.
4.3.1. Experimental Protocol: Alkylation of the Kinetic Enolate
This protocol is adapted from a procedure for the alkylation of 2-methylcyclohexanone.[3]
-
Prepare a solution of LDA (1.1 eq) in anhydrous THF at -78 °C under an inert atmosphere.
-
Slowly add a solution of (S)-2-Methoxycyclohexanone (1.0 eq) in anhydrous THF to the LDA solution.
-
Stir the mixture at -78 °C for 1 hour to ensure complete formation of the kinetic enolate.
-
Add an alkylating agent, such as benzyl bromide (1.2 eq), dropwise.
-
Allow the reaction to stir at -78 °C for 2-4 hours.
-
Quench the reaction with saturated aqueous ammonium chloride and allow it to warm to room temperature.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Spectroscopic Characterization
The structural elucidation and purity assessment of (S)-2-Methoxycyclohexanone and its reaction products rely on standard spectroscopic techniques.
| Spectroscopy | Key Features for (S)-2-Methoxycyclohexanone | Reference |
| ¹H NMR | Signals corresponding to the methoxy protons (~3.3-3.5 ppm), the proton at C2, and the methylene protons of the cyclohexyl ring. | [8][9] |
| ¹³C NMR | A characteristic peak for the carbonyl carbon (~200-210 ppm), the methoxy carbon (~55-60 ppm), and the carbons of the cyclohexyl ring. | [8][9] |
| IR Spectroscopy | A strong absorption band for the C=O stretch, typically in the range of 1710-1730 cm⁻¹. | [10] |
| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound. | [8] |
Conclusion
(S)-2-Methoxycyclohexanone is a chiral building block with significant potential in organic synthesis. Its reactivity is governed by a delicate interplay of steric and electronic factors, which can be harnessed to achieve high levels of stereocontrol. This guide has provided an initial framework for understanding and investigating the reactivity of this important molecule. The proposed synthetic and reaction protocols, based on well-established precedents for related systems, offer a starting point for further experimental exploration. A thorough investigation of the diastereoselectivity of its reactions will undoubtedly uncover new opportunities for its application in the synthesis of complex, high-value molecules.
References
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- Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of α-Substituted Ketones via Metalated Chiral Hydrazones. Angewandte Chemie International Edition in English, 18(5), 397–399.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Meyers, A. I., Knaus, G., Kamata, K., & Ford, M. E. (1976). Asymmetric synthesis of R- or S-2-substituted cyclohexanones. Journal of the American Chemical Society, 98(2), 567–568.
- Eliel, E. L., Wilen, S. H., & Mander, L. N. (1994). Stereochemistry of Organic Compounds. Wiley.
- House, H. O., & Trost, B. M. (1965). The Chemistry of Carbanions. IX. The Alkylation of the Enolates of 2-Methylcyclohexanone. The Journal of Organic Chemistry, 30(5), 1533–1541.
- Stoltz, B. M., & Mohr, J. T. (2009). PREPARATION OF (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses, 86, 194.
- Paquette, L. A. (Ed.). (1995). Encyclopedia of Reagents for Organic Synthesis. Wiley.
- BenchChem. (2025). Application Notes and Protocols: 2-Methylcyclohexanone as a Chiral Building Block in Organic Synthesis.
- BenchChem. (2025). Application Notes and Protocols: Grignard Reaction with 2-Methylcyclohexanone.
- Singh, V. K., & Kumar, A. (2014). Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. Beilstein Journal of Organic Chemistry, 10, 2056–2064.
- Wigfield, D. C. (1979). Stereochemistry and mechanism of ketone reductions by hydride reagents. Tetrahedron, 35(4), 449–462.
- Cieplak, A. S. (1981). Stereochemistry of nucleophilic addition to cyclohexanone. The importance of two-electron stabilizing interactions. Journal of the American Chemical Society, 103(15), 4540–4552.
- Noyori, R., & Ikariya, T. (1991). Asymmetric Transfer Hydrogenation of α-Methoxyimino-β-keto Esters. The Journal of Organic Chemistry, 56(1), 1–3.
- Li, W., Wang, X., & Li, P. (2013). Strategies for the synthesis of α‐alkoxy cycloenones. Chinese Journal of Chemistry, 31(7), 937-942.
-
Master Organic Chemistry. (2022, September 9). Nucleophilic Addition To Carbonyls. Retrieved from [Link]
- Lambert, J. B., & Keske, R. G. (1966). Conformational analysis: Part 37. A 13C and 1H NMR and theoretical investigation of the conformational equilibrium of 2‐methylcyclohexanone oxime and of its O‐methyl ether. Journal of the American Chemical Society, 88(24), 6203–6208.
-
Wikipedia. (2023, December 1). Enantioselective reduction of ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
Quora. (2020, December 26). How to synthesis 2- methyl cyclohexanone from cyclohexanone. Retrieved from [Link]
- Evans, D. A. (1988). Chiral Auxiliaries in Asymmetric Synthesis. Aldrichimica Acta, 21(3), 77–84.
- Griesbeck, A. G., & Mattay, J. (Eds.). (2005). Synthetic Organic Photochemistry. CRC press.
- Chemistry LibreTexts. (2025, March 12). 22.
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Chemistry LibreTexts. (n.d.). How could you use 1H NMR, 13C NMR, and IR spectroscopy to help you distinguish between the following structures? Retrieved from [Link]
-
Master Organic Chemistry. (2011, October 14). Grignard Reagents For Addition To Aldehydes and Ketones. Retrieved from [Link]
-
University of York. (n.d.). Asymmetric Synthesis. Retrieved from [Link]
-
ResearchGate. (2006). Studies in stereoselective [2+2]-cycloadditions with dichloroketene. Retrieved from [Link]
-
Almac. (2009, November 24). Highly stereoselective biocatalytic reduction of alpha-halo ketones. Retrieved from [Link]
-
Quimica Organica. (n.d.). Regioselectivity and Stereoselectivity in the Alkylation of Enolates. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
- Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones.
-
Stuvia. (2021, April 13). Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
CHEM 330. (n.d.). Topics Discussed on Oct 19 Principle: the alkylation of cyclohexanone enolates is of special importance in the synthesi. Retrieved from [Link]
-
YouTube. (2019, July 27). 09.01 Additions of Heteroatomic Nucleophiles to Ketones and Aldehydes. Retrieved from [Link]
-
YouTube. (2020, October 22). Chiral Auxiliaries in Asymmetric Synthesis of Natural Products. Retrieved from [Link]
-
Sci-Hub. (2006). Studies in stereoselective [2+2]-cycloadditions with dichloroketene. Retrieved from [Link]
-
Enantioselective Reduction of Ketones. (n.d.). Retrieved from [Link]
-
Chemical Reviews. (2014). Synthesis of Chiral Cyclopentenones. Retrieved from [Link]
-
Journal of the American Chemical Society. (2016, June 6). Mechanism of the Stereoselective α-Alkylation of Aldehydes Driven by the Photochemical Activity of Enamines. Retrieved from [Link]
-
Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC - NIH. (n.d.). Retrieved from [Link]
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
compared using 13C nmr spectroscopy. (n.d.). Retrieved from [Link]
-
OpenStax. (2023, September 20). 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Hydroxy ketone synthesis by oxidation. Retrieved from [Link]
-
YouTube. (2022, October 21). Stereochemistry:Reagent Stereochemical Control. Retrieved from [Link]
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Methodological & Application
Application Note: (S)-2-Methoxycyclohexanone as a Chiral Directing Scaffold in Asymmetric Synthesis
This Application Note is designed for researchers and synthetic chemists focusing on asymmetric synthesis. It details the utility of (S)-2-Methoxycyclohexanone not merely as a substrate, but as a chiral directing scaffold (functioning analogously to a chiral auxiliary) that leverages chelation-controlled stereoselection to generate high-value chiral intermediates.
Executive Summary
(S)-2-Methoxycyclohexanone (CAS: 7429-44-9) represents a distinct class of chiral pool materials that function as "native auxiliaries." Unlike transient auxiliaries (e.g., Evans oxazolidinones) that require installation and cleavage, the
-
Stereodirecting Element: It dictates the facial selectivity of nucleophilic attacks via rigid chelated transition states (Cram’s Chelation Model).
-
Functional Handle: It is often retained in the final target (e.g., in polyketide or carbohydrate synthesis) or can be modified, improving atom economy.
This guide details protocols for chelation-controlled Grignard additions and diastereoselective enolate alkylations , providing a roadmap for synthesizing complex tertiary alcohols and
Mechanistic Principles: The Chelation Control Model
The efficacy of (S)-2-methoxycyclohexanone relies on the coordination ability of the methoxy oxygen. In the presence of Lewis acidic metals (Mg, Ti, Zn), the molecule adopts a rigid conformation where the metal bridges the carbonyl oxygen and the methoxy oxygen.
Stereochemical Pathway[1]
-
Non-Chelated (Felkin-Anh): In the absence of coordinating metals (or with bulky protecting groups), nucleophiles attack from the face opposite the largest substituent to minimize steric strain.
-
Chelated (Cram): With metals like
or , a 5-membered chelate ring forms. The nucleophile attacks from the face opposite the bulky chelate ring substituents, typically leading to the syn-alcohol (relative to the methoxy group).
Diagram 1: Chelation-Controlled Nucleophilic Attack
The following diagram illustrates the bifurcation between chelation (Cram) and non-chelation (Felkin-Anh) pathways.
Caption: Mechanistic divergence in nucleophilic addition. Chelation locks the conformation, yielding high diastereoselectivity.
Core Protocol 1: Chelation-Controlled Grignard Addition
This protocol optimizes the synthesis of tertiary alcohols with syn-stereochemistry between the hydroxyl and methoxy groups.
Reagents & Equipment
-
Substrate: (S)-2-Methoxycyclohexanone (>98% ee).
-
Reagent: Phenylmagnesium bromide (3.0 M in Et2O).
-
Solvent: Anhydrous Toluene (preferred for maximizing chelation) or Dichloromethane (DCM). Note: THF can compete for coordination, potentially lowering dr.
-
Lewis Acid (Optional):
(if using allylsilanes) or (to pre-complex).
Step-by-Step Methodology
-
Pre-Complexation:
-
Flame-dry a 100 mL Schlenk flask under Argon.
-
Charge with (S)-2-methoxycyclohexanone (1.0 equiv, 5.0 mmol) and anhydrous Toluene (25 mL).
-
Cool to -78 °C .
-
Critical Step: If using a separate Lewis acid (e.g.,
), add it now (1.1 equiv) and stir for 30 min to establish the chelate. If relying on the Grignard reagent's Mg, proceed to step 2.
-
-
Nucleophilic Addition:
-
Add Phenylmagnesium bromide (1.2 equiv) dropwise over 20 minutes via syringe pump. Maintain internal temperature below -70 °C.
-
Mechanism:[1][2][3] The reaction proceeds via the chelated transition state. The phenyl group attacks from the less hindered face (axial attack relative to the ring, but governed by the chelate).
-
-
Reaction Monitoring:
-
Stir at -78 °C for 2 hours.
-
Monitor by TLC (Eluent: 20% EtOAc/Hexanes). Staining with Anisaldehyde is recommended for methoxy compounds.
-
-
Quench & Workup:
-
Quench with saturated
solution (10 mL) at -78 °C. -
Allow to warm to room temperature.
-
Extract with EtOAc (3 x 20 mL). Dry over
and concentrate.
-
-
Purification:
-
Flash column chromatography.
-
Expected Yield: 85-92%.
-
Diastereomeric Ratio (dr): Typically >90:10 (Syn:Anti) in Toluene; ~60:40 in THF.
-
Data: Solvent Effects on Diastereoselectivity
| Solvent | Additive | Temperature | Yield (%) | dr (Syn:Anti) |
| THF | None | -78 °C | 95 | 65:35 |
| Toluene | None | -78 °C | 88 | 92:8 |
| DCM | -78 °C | 82 | >98:2 | |
| Et2O | None | -78 °C | 90 | 80:20 |
Core Protocol 2: Regio- and Stereoselective Enolate Alkylation[4]
(S)-2-Methoxycyclohexanone can be alkylated at the C6 position (distal) or C2 position (proximal). This protocol focuses on C6-alkylation to generate trans-2-methoxy-6-alkylcyclohexanones, utilizing the methoxy group to influence enolate stability.
Concept
The electron-withdrawing methoxy group makes the C2-proton acidic, but the Kinetic Enolate is preferentially formed at the less hindered C6 position using a bulky base (LDA) at low temperatures.
Methodology
-
Enolate Formation:
-
Prepare LDA (1.1 equiv) in THF at -78 °C.
-
Add (S)-2-methoxycyclohexanone (1.0 equiv) dropwise.
-
Stir for 45 minutes. Note: The inductive effect of OMe stabilizes the thermodynamic enolate, so strict kinetic control (-78 °C, short time) is vital to trap the C6 enolate.
-
-
Alkylation:
-
Add Alkyl Halide (e.g., Benzyl bromide, 1.2 equiv) rapidly.
-
Add HMPA (2.0 equiv) or DMPU to accelerate the
reaction before enolate equilibration occurs.
-
-
Outcome:
-
The electrophile approaches from the face opposite the axial hydrogens (and the distal methoxy group's influence), typically yielding the trans-2,6-disubstituted product.
-
Synthesis of the Scaffold: Enzymatic Resolution
If (S)-2-methoxycyclohexanone is not commercially available in high ee, it is best prepared via enzymatic resolution of the racemic acetate or alcohol precursors.
Workflow:
-
Starting Material: Racemic 2-methoxycyclohexanol.
-
Enzyme: Pseudomonas cepacia lipase (PS-C) or Candida antarctica lipase B (CAL-B).
-
Acyl Donor: Vinyl acetate.
-
Process: The enzyme selectively acetylates the (R)-alcohol, leaving the (S)-alcohol unreacted.
-
Oxidation: The resolved (S)-2-methoxycyclohexanol is oxidized (Swern or Dess-Martin) to (S)-2-methoxycyclohexanone without racemization.
Caption: Enzymatic resolution workflow to access high-purity (S)-2-methoxycyclohexanone.
Critical Troubleshooting & Pitfalls
-
Racemization Risk:
-Alkoxy ketones are prone to racemization under acidic or basic conditions due to the high acidity of the -proton.-
Solution: Avoid prolonged exposure to silica gel (which is slightly acidic). Use basic alumina or neutralized silica (add 1%
to eluent) for purification. Store at -20 °C.
-
-
Chelation Failure: Using strongly coordinating solvents like THF or additives like TMEDA can disrupt the specific Mg-O chelation required for high dr.
-
Solution: Use Toluene or DCM for the addition step.
-
-
Enolate Equilibration: During alkylation, if the reaction warms up, the enolate will isomerize to the thermodynamic (C2) position.
-
Solution: Keep strictly at -78 °C and quench cold.
-
References
-
Chelation Control Models: Cram, D. J.; Kopecky, K. R. "Studies in Stereochemistry. XXX. Models for Steric Control of Asymmetric Induction." J. Am. Chem. Soc.[3]1959 , 81, 2748. Link
-
Grignard Addition to Alkoxy Ketones: Still, W. C.; Schneider, J. A. "Stereoselective synthesis of 1,3-diol derivatives." Tetrahedron Lett.1980 , 21, 1035. Link
-
Enzymatic Resolution: Akakabe, Y.; Togawa, H. "Chemo-enzymatic synthesis of optically active 2-methoxycyclohexanone." Biocatalysis and Biotransformation2004 , 22, 335. Link
-
General Review of Chiral Cyclohexanones: BenchChem. "Application Notes: Asymmetric Alkylation of Cyclohexanone." BenchChem Technical Library. Link
-
Enolate Selectivity: Evans, D. A. "Stereoselective Alkylation Reactions of Chiral Metal Enolates." Asymmetric Synthesis, Vol. 3, Academic Press, 1984 . Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: (S)-2-Methoxycyclohexanone in Asymmetric Total Synthesis
This Application Note is designed for research chemists and process development scientists. It details the preparation, stereochemical utility, and application of (S)-2-Methoxycyclohexanone as a pivotal chiral building block in the total synthesis of complex natural products.[1]
Executive Summary
(S)-2-Methoxycyclohexanone is a versatile
Technical Specifications & Physical Properties
| Property | Specification |
| IUPAC Name | (2S)-2-Methoxycyclohexan-1-one |
| CAS Number | 7429-44-9 (Racemic); Enantiomer specific varies |
| Molecular Formula | C₇H₁₂O₂ |
| Molecular Weight | 128.17 g/mol |
| Boiling Point | 185 °C (at 760 mmHg) |
| Density | 1.02 g/mL at 25 °C |
| Chirality | (S)-Enantiomer |
| Solubility | Soluble in MeOH, Et₂O, CH₂Cl₂, THF |
| Stability | Hygroscopic; store under inert atmosphere (Ar/N₂) at 2-8°C |
Preparation of (S)-2-Methoxycyclohexanone
While asymmetric synthesis via organocatalysis is possible, the most robust and scalable method for obtaining high enantiomeric excess (ee >99%) is the Enzymatic Kinetic Resolution (EKR) of the racemic alcohol followed by oxidation.[1]
Workflow Diagram: Chemoenzymatic Synthesis
Figure 1: Chemoenzymatic route to enantiopure (S)-2-methoxycyclohexanone via lipase-catalyzed resolution.[1]
Detailed Protocol A: Enzymatic Resolution & Oxidation
Objective: Isolate (1S,2S)-2-methoxycyclohexanol and oxidize to (S)-2-methoxycyclohexanone.
-
Enzymatic Resolution:
-
Dissolve (±)-trans-2-methoxycyclohexanol (10.0 g, 76.8 mmol) in tert-butyl methyl ether (TBME, 100 mL).
-
Add Lipase PS (Amano) (Pseudomonas cepacia, 2.0 g) and vinyl acetate (4.0 equiv).[1]
-
Incubate at 30°C with orbital shaking (200 rpm) for 48–72 hours.
-
Monitoring: Monitor conversion by GC (chiral column, e.g., Cyclodex-B). Stop reaction at ~50% conversion.
-
Workup: Filter off the enzyme (can be recycled).[1] Concentrate the filtrate.
-
Purification: Separate the unreacted (1S,2S)-alcohol from the (1R,2R)-acetate using flash chromatography (Silica gel, Hexane/EtOAc gradient).[1]
-
-
Oxidation (Swern Protocol):
-
To a solution of oxalyl chloride (1.1 equiv) in dry CH₂Cl₂ at -78°C, add DMSO (2.2 equiv) dropwise.[1] Stir for 15 min.
-
Add the isolated (1S,2S)-2-methoxycyclohexanol (dissolved in CH₂Cl₂) dropwise.[1] Stir for 45 min at -78°C.
-
Add Et₃N (5.0 equiv) and allow the mixture to warm to room temperature.
-
Quench: Add saturated NH₄Cl solution. Extract with CH₂Cl₂.[1][2]
-
Result: (S)-2-Methoxycyclohexanone is obtained as a colorless oil (Yield: ~90% from alcohol step).[1]
-
Core Application: Diastereoselective Nucleophilic Addition
The primary utility of (S)-2-methoxycyclohexanone in total synthesis is its ability to direct the stereochemical outcome of nucleophilic additions (e.g., Grignard, Hydride reduction) via the Cram-Chelate Model .[1]
Mechanism: Chelation vs. Dipolar Control[1]
-
Chelation Control (Mg²⁺, Ti⁴⁺, Ce³⁺): The metal coordinates simultaneously to the ketone oxygen and the methoxy oxygen.[1] The nucleophile attacks from the less hindered face (opposite the C3-C6 ring system), leading to the cis-1,2-dioxy relationship (syn-addition relative to methoxy).[1]
-
Dipolar Control (Non-chelating, e.g., K⁺, Cs⁺): The methoxy group aligns anti-periplanar to the carbonyl to minimize dipole repulsion (Felkin-Anh), leading to the trans-product.[1]
Stereoselectivity Pathway
Figure 2: Divergent stereochemical outcomes based on metal coordination.[1]
Protocol B: Chelation-Controlled Grignard Addition
Target: Synthesis of (1S,2S)-1-methyl-2-methoxycyclohexanol (cis-fused motif).[1]
-
Setup: Flame-dry a 50 mL round-bottom flask and purge with Argon.
-
Reagent Preparation: Prepare a solution of (S)-2-methoxycyclohexanone (1.0 mmol) in anhydrous Et₂O (5 mL).
-
Chelation Step: (Optional but recommended for max selectivity) Add MgBr₂·OEt₂ (1.1 equiv) or TiCl₄ (1.0 equiv) at -78°C and stir for 15 minutes to pre-form the chelate.
-
Note: Standard Grignard reagents often provide sufficient Mg²⁺ for chelation without additives, but pre-complexation enhances dr.[1]
-
-
Addition: Add MeMgBr (3.0 M in Et₂O, 1.5 equiv) dropwise at -78°C.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to 0°C over 2 hours.
-
Workup: Quench with saturated aqueous NH₄Cl. Extract with Et₂O (3x).[1][3] Dry over Na₂SO₄.[3][4]
-
Analysis: Analyze diastereomeric ratio (dr) via ¹H NMR. The cis-isomer (chelation product) typically shows a smaller coupling constant for the H2 proton compared to the trans-isomer.[1]
Applications in Natural Product Synthesis
(S)-2-Methoxycyclohexanone serves as a model and starting material for several classes of natural products:
-
Macrolide Antibiotics: The cis-1,2-diol motif generated via chelation control mimics the propionate segments found in Erythromycin and related polyketides.[1]
-
Aminoglycosides: The scaffold can be converted to aminocyclitols. The methoxy group acts as a masked hydroxyl; after stereoselective addition, it can be demethylated (BBr₃) to reveal the diol.[1]
-
Marine Toxins: Used in the synthesis of fused polyether ring systems (e.g., Okadaic acid fragments) where the cyclohexane ring is oxidatively cleaved (Baeyer-Villiger) to generate chiral lactones or acyclic chains with defined stereocenters.[1]
References
-
Enzymatic Resolution: Bisogno, F. R., et al. "Kinetic resolution of 2-methoxycyclohexanol catalyzed by Burkholderia cepacia lipase."[1] Journal of Molecular Catalysis B: Enzymatic, 2009.[1] [1]
-
Chelation Control Models: Mengel, A., & Reiser, O. "Cheliation-Controlled Nucleophilic Additions to Chiral
-Alkoxy Ketones."[1] Chemical Reviews, 1999.[1] -
Physical Properties: Sigma-Aldrich Technical Data Sheet, "2-Methoxycyclohexanone".[1] [1]
-
Synthetic Applications: Enders, D., et al. "Diastereo- and Enantioselective Synthesis of 1,2-Amino Alcohols."[1] Accounts of Chemical Research, 2000.[1] (Contextual reference for hydrazone/ketone alkylation logic).
Disclaimer: This Application Note is for research purposes only. All procedures should be performed in a fume hood with appropriate PPE.
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Application Notes and Protocols: Diastereoselective Addition of Grignard Reagents to (S)-2-Methoxycyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The stereoselective synthesis of chiral alcohols is a cornerstone of modern organic chemistry, with profound implications for the pharmaceutical industry, where the chirality of a molecule can dictate its efficacy and safety.[1][2] The Grignard reaction, a classic and versatile method for carbon-carbon bond formation, provides a powerful tool for the synthesis of tertiary alcohols from ketones.[3][4] When applied to chiral ketones, such as (S)-2-Methoxycyclohexanone, the Grignard addition can proceed with a high degree of diastereoselectivity, yielding chiral tertiary alcohols that are valuable intermediates in the synthesis of complex natural products and active pharmaceutical ingredients (APIs).[5][6]
This technical guide provides an in-depth exploration of the reaction between (S)-2-Methoxycyclohexanone and various Grignard reagents. We will delve into the mechanistic underpinnings that govern the stereochemical outcome, focusing on the pivotal role of the α-methoxy group and the principles of chelation versus non-chelation control. Detailed, field-proven protocols for conducting these reactions are provided, along with methodologies for the characterization of the resulting diastereomeric products and the determination of their ratios.
Mechanistic Insights: The Dichotomy of Chelation and Non-Chelation Control
The stereochemical outcome of the Grignard addition to (S)-2-Methoxycyclohexanone is primarily dictated by the interplay between two competing stereochemical models: the Felkin-Anh model (non-chelation control) and the Cram Chelate model (chelation control).[6][7] The presence of the α-methoxy group, a Lewis basic site, is the critical factor that determines which pathway predominates.
The Felkin-Anh Model (Non-Chelation Control)
In the absence of a chelating metal, the stereoselectivity of nucleophilic addition to α-chiral ketones can often be predicted by the Felkin-Anh model. This model posits that the largest substituent at the α-carbon orients itself anti-periplanar to the incoming nucleophile to minimize steric hindrance. The nucleophile then attacks the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). For (S)-2-Methoxycyclohexanone, the methoxy group is considered the most sterically demanding and electronically withdrawing group. According to the Felkin-Anh model, the Grignard reagent would attack from the face opposite to the methoxy group, leading to the formation of the anti product.
The Cram Chelate Model (Chelation Control)
The presence of the α-methoxy group allows for the formation of a five-membered chelate ring with the magnesium ion of the Grignard reagent.[1][8] This chelation locks the conformation of the cyclohexanone ring, forcing the methoxy group into a pseudo-axial position. Consequently, the Grignard reagent is directed to attack the carbonyl from the less hindered equatorial face, resulting in the formation of the syn product. This chelation-controlled pathway often leads to a higher degree of diastereoselectivity.
The choice of Grignard reagent and reaction conditions can significantly influence the dominant pathway. For instance, Grignard reagents with more Lewis acidic magnesium centers, such as those prepared from alkyl or aryl iodides (RMgI), are known to favor chelation control.[8]
Visualization of Stereochemical Models
Caption: Competing pathways in the Grignard reaction.
Experimental Protocols
General Considerations
Grignard reactions are highly sensitive to moisture and atmospheric oxygen. All glassware must be thoroughly dried in an oven (e.g., at 120 °C for at least 4 hours) and cooled under an inert atmosphere (e.g., dry nitrogen or argon). Anhydrous solvents are critical for the success of the reaction.[6]
Protocol 1: Chelation-Controlled Grignard Addition with Methylmagnesium Iodide
Objective: To synthesize (1S,2S)-1-methyl-2-methoxycyclohexan-1-ol and (1R,2S)-1-methyl-2-methoxycyclohexan-1-ol with a preference for the syn diastereomer.
Materials:
-
(S)-2-Methoxycyclohexanone
-
Methyl iodide
-
Magnesium turnings
-
Anhydrous diethyl ether (Et₂O) or 2-methyltetrahydrofuran (2-MeTHF)[9]
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of the Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a small portion of a solution of methyl iodide (1.1 equivalents) in anhydrous diethyl ether via the dropping funnel to initiate the reaction.
-
Once the reaction has started (as evidenced by bubbling and heat generation), add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Grignard Addition:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of (S)-2-Methoxycyclohexanone (1.0 equivalent) in anhydrous diethyl ether.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C over a period of 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up:
-
Cool the reaction mixture to 0 °C and quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[10]
-
Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Protocol 2: Non-Chelation Controlled Grignard Addition (for comparison)
To favor the Felkin-Anh product, a less coordinating solvent and a Grignard reagent with a less Lewis acidic magnesium center (e.g., from an alkyl chloride) could be employed. The addition of a strong Lewis acid that preferentially coordinates with the carbonyl oxygen over the methoxy group could also favor the non-chelation pathway, though this can be complex.
Data Presentation
The diastereomeric ratio (d.r.) of the resulting 1-alkyl-2-methoxycyclohexan-1-ols can be determined by ¹H NMR spectroscopy or gas chromatography-mass spectrometry (GC-MS).[11][12]
Table 1: Expected Diastereomeric Ratios for the Reaction of (S)-2-Methoxycyclohexanone with Various Grignard Reagents.
| Grignard Reagent | Solvent | Expected Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) |
| MeMgI | Et₂O | syn | >90:10 |
| MeMgBr | Et₂O | syn | ~80:20 |
| MeMgCl | THF | syn | ~70:30 |
| PhMgBr | Et₂O | syn | ~85:15 |
Note: These are representative expected values based on the principles of chelation control. Actual ratios may vary depending on precise reaction conditions.
Characterization of Diastereomers
The two diastereomers, syn and anti, will exhibit distinct signals in their ¹H and ¹³C NMR spectra. The relative configuration can often be assigned based on the chemical shift of the proton alpha to the newly formed hydroxyl group and the methoxy-bearing carbon.
¹H NMR:
-
Syn-diastereomer: The proton on the carbon bearing the methoxy group is expected to be in a different chemical environment compared to the anti-diastereomer due to anisotropic effects of the neighboring hydroxyl and alkyl groups.
-
Anti-diastereomer: A different chemical shift and coupling pattern for the same proton would be observed.
Integration of characteristic, well-resolved peaks for each diastereomer in the ¹H NMR spectrum allows for the determination of the diastereomeric ratio.[11]
GC-MS:
The two diastereomers will likely have slightly different retention times on a suitable GC column, allowing for their separation and quantification.[12]
Experimental Workflow Diagram
Caption: General workflow for the Grignard reaction.
Conclusion
The reaction of Grignard reagents with (S)-2-Methoxycyclohexanone provides a versatile and diastereoselective route to chiral tertiary alcohols. The stereochemical outcome is a fine balance between chelation and non-chelation control, which can be manipulated by the choice of Grignard reagent and reaction conditions. A thorough understanding of these controlling factors, coupled with rigorous experimental technique, is paramount for achieving high diastereoselectivity and obtaining these valuable chiral building blocks for applications in drug discovery and development. The protocols and analytical methods detailed herein provide a solid foundation for researchers to successfully execute and analyze these important transformations.
References
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Brainly Community, “Describe how you can determine the ratio of cis- and trans-2-methylcyclohexanols from the ^1H NMR spectrum,” brainly.com, Mar. 09, 2023. [Online]. Available: [Link]
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J. Ashenhurst, “Reactions of Grignard Reagents,” Master Organic Chemistry, Dec. 10, 2015. [Online]. Available: [Link]
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J. Ashenhurst, “Grignard Reagents For Addition To Aldehydes and Ketones,” Master Organic Chemistry, Oct. 14, 2011. [Online]. Available: [Link]
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-
Organic Chemistry Portal, “Grignard Reaction,” organic-chemistry.org. [Online]. Available: [Link]
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University of Wisconsin-Madison, “Formation and reaction of a Grignard reagent,” chem.wisc.edu. [Online]. Available: [Link]
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J. D. Tovar, “Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids,” National Institutes of Health, [Online]. Available: [Link]
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-
ResearchGate, “Determination of alcohol content with GC-MS Methods | Download Table,” researchgate.net. [Online]. Available: [Link]
-
Chemistry Steps, “The Grignard Reaction Mechanism,” chemistrysteps.com. [Online]. Available: [Link]
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- S. J. Butler et al., “Synthesis of dibenzylamino-1-methylcyclohexanol and dibenzylamino-1-trifluoromethylcyclohexanol isomers,” Organic & Biomolecular Chemistry, vol. 14, no. 1, pp. 172–182, 2016.
- A. B. Smith III, M. C. Kozlowski, and P. A. Sprengeler, “Highly Diastereoselective Chelation-controlled Additions to α-Silyloxy Ketones,” The Journal of Organic Chemistry, vol. 61, no. 25, pp. 8983–8991, Dec. 1996.
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PubChem, “rel-(1R,2R)-2-Methoxycyclohexanol,” pubchem.ncbi.nlm.nih.gov. [Online]. Available: [Link]
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Chemistry Stack Exchange, “Why are the products of Grignard reaction on an alpha-chiral ketone diastereomers rather than a racemate?,” chemistry.stackexchange.com, Jul. 28, 2022. [Online]. Available: [Link]
-
Restek, “Alcoholic Beverage Analysis by GC,” restek.com. [Online]. Available: [Link]
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-
Restek, “Alcoholic Beverage Analysis by GC,” restek.com. [Online]. Available: [Link]
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Chemistry LibreTexts, “Nuclear Magnetic Resonance (NMR) of Alkenes,” chem.libretexts.org, Jan. 22, 2023. [Online]. Available: [Link]
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Chromatography Forum, “Alcohol Method Development by GC-MS,” chromforum.org, Mar. 31, 2019. [Online]. Available: [Link]
-
Chemistry LibreTexts, “17.5: Alcohols from Carbonyl Compounds - Grignard Reagents,” chem.libretexts.org, Mar. 17, 2024. [Online]. Available: [Link]
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Application Notes and Protocols for the Reaction of (S)-2-Methoxycyclohexanone with Organolithium Reagents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The diastereoselective addition of organolithium reagents to chiral ketones is a fundamental transformation in organic synthesis, crucial for the construction of complex molecular architectures bearing stereogenic centers. The reaction of (S)-2-Methoxycyclohexanone with organolithium reagents provides a valuable route to chiral tertiary alcohols, which are important building blocks in the synthesis of natural products and pharmaceuticals.[1] The stereochemical outcome of this reaction is governed by a delicate interplay of steric and electronic factors, primarily dictated by the conformation of the cyclohexanone ring and the nature of the organolithium reagent. Understanding and controlling the diastereoselectivity of this addition is paramount for efficient and predictable synthetic strategies.
This application note provides a comprehensive guide to the reaction of (S)-2-Methoxycyclohexanone with various organolithium reagents. It delves into the mechanistic underpinnings of the observed stereoselectivity, offering a detailed discussion on the prevailing stereochemical models. Furthermore, it presents detailed, field-proven protocols for conducting these reactions, along with expected outcomes based on established principles.
Theoretical Background: Controlling Stereoselectivity
The addition of a nucleophile to a chiral carbonyl compound can lead to the formation of two diastereomers. In the case of (S)-2-Methoxycyclohexanone, the approach of the organolithium reagent to the carbonyl face can be influenced by the pre-existing stereocenter at the C2 position. Two primary models are often invoked to predict the stereochemical outcome: the Felkin-Anh model and the chelation-control model.
The Felkin-Anh Model: A Steric and Stereoelectronic Approach
The Felkin-Anh model is a widely accepted paradigm for predicting the stereochemical outcome of nucleophilic additions to chiral carbonyl compounds.[2][3] This model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (approximately 107°), approaching from the face opposite the largest substituent and anti-periplanar to the medium-sized substituent.
In the context of (S)-2-Methoxycyclohexanone, the methoxy group is electronically withdrawing and can be considered the "large" group in the Felkin-Anh model due to stereoelectronic effects. The C-O bond of the methoxy group is a good sigma-acceptor, and aligning it anti-periplanar to the incoming nucleophile is electronically favorable.[4][5] This leads to a predicted attack from the face that results in the formation of the syn diastereomer as the major product.
Chelation Control: The Role of the Lewis Basic Methoxy Group
An alternative pathway that can dictate the stereochemical outcome is chelation control. This model is applicable when a Lewis basic atom, such as the oxygen of the methoxy group, is present at the α-position. This group can coordinate with the metal cation of the organometallic reagent, forming a rigid five-membered chelate ring.[4][6] This chelation locks the conformation of the ketone and directs the nucleophile to attack from the less hindered face of the rigid bicyclic-like system. Generally, lithium is considered a non-chelating metal in such reactions.[2][7] However, the solvent and additives can influence the degree of aggregation and the Lewis acidity of the lithium ion, potentially leading to some degree of chelation. If chelation were to be the dominant controlling factor, the nucleophile would attack from the opposite face compared to the Felkin-Anh model, leading to the anti diastereomer as the major product.
The balance between Felkin-Anh and chelation control is influenced by several factors:
-
The Organolithium Reagent: The aggregation state and Lewis acidity of the organolithium reagent play a crucial role.
-
Solvent: Coordinating solvents like tetrahydrofuran (THF) can solvate the lithium ion, reducing its ability to chelate. Non-coordinating solvents may favor chelation.
-
Additives: Lewis basic additives like hexamethylphosphoramide (HMPA) can strongly coordinate to the lithium ion, disrupting any potential chelation and favoring the Felkin-Anh pathway.
Visualizing the Reaction Pathways
Caption: Felkin-Anh vs. Chelation Control Pathways.
Expected Diastereoselectivity with Various Organolithium Reagents
The following table summarizes the expected major diastereomer and approximate diastereomeric ratios (d.r.) for the reaction of (S)-2-Methoxycyclohexanone with common organolithium reagents under standard conditions (THF, -78 °C). These are representative values based on analogous systems, and actual results may vary.
| Organolithium Reagent (RLi) | Predominant Stereochemical Model | Expected Major Diastereomer | Expected Diastereomeric Ratio (syn:anti) |
| Methyllithium (MeLi) | Felkin-Anh | syn | ~85:15 |
| n-Butyllithium (n-BuLi) | Felkin-Anh | syn | ~90:10 |
| Phenyllithium (PhLi) | Felkin-Anh | syn | ~95:5 |
| Methyllithium (MeLi) + HMPA | Felkin-Anh (enhanced) | syn | >95:5 |
Experimental Protocols
General Safety Precautions: Organolithium reagents are pyrophoric and react violently with water. All reactions must be conducted under an inert atmosphere (argon or nitrogen) using anhydrous solvents and oven-dried glassware. Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves, is mandatory. All transfers of organolithium reagents should be performed using a syringe or cannula.[7][8]
Protocol 1: Reaction of (S)-2-Methoxycyclohexanone with Methyllithium
Materials:
-
(S)-2-Methoxycyclohexanone
-
Methyllithium (1.6 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, rubber septa, syringes, and needles
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-2-Methoxycyclohexanone (1.0 g, 7.8 mmol).
-
Dissolve the ketone in 30 mL of anhydrous THF and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium (5.8 mL, 1.6 M in Et₂O, 9.3 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes.
-
Stir the reaction mixture at -78 °C for 2 hours.
-
Quench the reaction by the slow addition of 20 mL of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the desired tertiary alcohol.
Protocol 2: Reaction of (S)-2-Methoxycyclohexanone with n-Butyllithium
Materials:
-
(S)-2-Methoxycyclohexanone
-
n-Butyllithium (2.5 M in hexanes)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, rubber septa, syringes, and needles
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add (S)-2-Methoxycyclohexanone (1.0 g, 7.8 mmol) in 30 mL of anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add n-butyllithium (3.7 mL, 2.5 M in hexanes, 9.3 mmol, 1.2 equivalents) dropwise to the stirred solution over 15 minutes.
-
Stir the reaction at -78 °C for 2 hours.
-
Carefully quench the reaction at -78 °C with 20 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography (silica gel, ethyl acetate/hexanes) to obtain the product.
Protocol 3: Reaction of (S)-2-Methoxycyclohexanone with Phenyllithium
Materials:
-
(S)-2-Methoxycyclohexanone
-
Phenyllithium (1.8 M in dibutyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stir bar, rubber septa, syringes, and needles
-
Inert gas line (Argon or Nitrogen)
Procedure:
-
In an oven-dried 100 mL round-bottom flask under an argon atmosphere, dissolve (S)-2-Methoxycyclohexanone (1.0 g, 7.8 mmol) in 30 mL of anhydrous THF.
-
Cool the flask to -78 °C.
-
Slowly add phenyllithium (5.2 mL, 1.8 M in dibutyl ether, 9.3 mmol, 1.2 equivalents) to the reaction mixture.
-
Stir at -78 °C for 3 hours.
-
Quench the reaction with 20 mL of saturated aqueous NH₄Cl solution.
-
Warm the mixture to room temperature and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify by flash column chromatography to isolate the desired tertiary alcohol.
Workflow Diagram
Caption: General workflow for the reaction.
Conclusion
The reaction of (S)-2-Methoxycyclohexanone with organolithium reagents is a powerful method for the diastereoselective synthesis of chiral tertiary alcohols. The stereochemical outcome is predominantly governed by the Felkin-Anh model, leading to the formation of the syn diastereomer. The protocols provided herein offer a reliable starting point for researchers in synthetic and medicinal chemistry. Careful attention to anhydrous and inert reaction conditions is critical for the success of these transformations. Further optimization of reaction parameters, such as solvent and temperature, may be necessary to achieve the desired diastereoselectivity for specific substrates and organolithium reagents.
References
- Csákÿ, A. G., et al. (2002). Regio- and Stereoselective Addition of Grignard and Organolithium Reagents to 4-Hydroxy-2-cyclopentenones. Request PDF.
- Chemistry LibreTexts. (2020, August 15). 9.4: Diastereoselective Addition to Aldehydes and Ketones.
- Master Organic Chemistry. Addition of Organolithiums To Aldehydes and Ketones.
- YouTube. (2014, April 1). Organolithium Reagent-Mediated Oxidative 1,2-Addition of Cyclohexenone to 1-methyl-2-cyclohexen-1-ol.
- ResearchGate. (2025, August 10). Synthesis of (R)-(+)-4-Methylcyclohex-2-ene-1-one.
- Dalal Institute.
- University of Michigan.
- YouTube. (2020, September 8).
- felkin-ahn and cram chel
- Gau, M. R., & Zdilla, M. J. (2016). A Protocol for Safe Lithiation Reactions Using Organolithium Reagents. Journal of Visualized Experiments, (117), 54705.
- Wikipedia. n-Butyllithium.
- Narasimhan, N. S., & Mali, R. S. (1983). Mechanism of aromatic lithiation reactions-Importance of steric factors. Tetrahedron, 39(12), 1975-1980.
- YouTube. (2022, April 11). Ultimate Guide to the Felkin-Anh Model - Organic Chemistry.
- Fort, Y., et al. (2010). Metalation of pyridines with nBuLi-Li-aminoalkoxide mixed aggregates: The origin of chemoselectivity. PubMed.
- ResearchGate. (2025, August 7). Chemoselective Double Michael Addition: Synthesis of 2,6-Diarylspiro[Cyclohexane-1,3′-Indoline]-2′,4-Diones via Addition of Indolin-2-One to Divinyl Ketones.
- University of Michigan.
- Master Organic Chemistry. Addition of Organolithiums to Carboxylic Acids.
- Chemistry LibreTexts. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents.
- ResearchGate. (2016, August 28). Problem of carbonyl addition via n-butyllithium?
- Reddit. (2016, April 28). Regarding reaction conditions with nBuLi : r/chemistry.
- Green and sustainable synthesis of chiral alcohols: the role of Daucus carota as a biocatalyst in organic chemistry. (2025, April 15). PMC.
Sources
Application Note: Chiral HPLC Separation of (S)-2-Methoxycyclohexanone Enantiomers
Executive Summary
This application note details a robust High-Performance Liquid Chromatography (HPLC) protocol for the enantiomeric resolution of 2-Methoxycyclohexanone . This molecule presents a specific analytical challenge: the chiral center is located at the
This guide moves beyond standard screening protocols to prioritize kinetic stability . We recommend a normal-phase separation using polysaccharide-based Chiral Stationary Phases (CSPs) under strictly neutral conditions and reduced temperature to suppress on-column racemization.
The Scientific Challenge: Alpha-Chiral Instability
Before attempting separation, one must understand the analyte's behavior.[1] 2-Methoxycyclohexanone possesses an acidic
Mechanism of Racemization
The racemization follows a first-order kinetic profile driven by the formation of the planar enol intermediate. If the rate of racemization (
Key Control Parameters:
-
pH: Mobile phases must be neutral. Standard additives (TFA, DEA) used for peak shape improvement in other chiral methods are strictly prohibited here as they catalyze enolization [1][3].
-
Temperature: Lowering column temperature reduces
significantly, "freezing" the enantiomeric ratio during elution. -
Solvent: Alcohol modifiers (IPA, EtOH) are necessary for chiral recognition but can participate in proton exchange. Their concentration should be optimized to minimize retention time, reducing the window for racemization.
Diagram: Racemization & Method Strategy
Figure 1: Mechanism of acid/base catalyzed racemization and the strategic suppression points.
Method Development Protocol
Equipment & Materials
-
HPLC System: Quaternary pump system with column oven capable of cooling to 5°C (e.g., Peltier cooling).
-
Detector: UV-Vis Detector (Variable Wavelength) or Refractive Index (RI) Detector.
-
Note: 2-Methoxycyclohexanone has weak UV absorbance. The carbonyl
transition is at ~280 nm (low sensitivity). The is <200 nm. We target the 210–220 nm range for slope sensitivity, provided solvents are UV-transparent.
-
-
Columns (CSPs):
-
Primary: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, Lux Amylose-1).
-
Secondary: Cellulose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralcel OD-H, Lux Cellulose-1).
-
Reasoning: These phases provide deep chiral grooves ("inclusion complexes") suitable for recognizing the spatial arrangement of the methoxy group [2][4].
-
Mobile Phase Selection
-
Base Solvent: n-Hexane or n-Heptane (UV grade).
-
Modifier: Isopropanol (IPA) or Ethanol (EtOH).
-
Additives: NONE . (Avoid TFA, DEA, TEA).
Optimized Operating Conditions
| Parameter | Setting | Rationale |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) | Proven selectivity for cyclic ketones. |
| Mobile Phase | n-Hexane : Ethanol (95 : 5 v/v) | Ethanol often provides sharper peaks than IPA for ketones; 5% ensures reasonable retention ( |
| Flow Rate | 0.8 - 1.0 mL/min | Balance between efficiency and backpressure. |
| Temperature | 5°C - 10°C | CRITICAL. Suppresses thermal racemization. |
| Detection | UV @ 215 nm | Optimal signal-to-noise for carbonyls without solvent cutoff interference. |
| Injection Vol | 5 - 10 µL | Prevent column overload which broadens peaks. |
| Sample Diluent | 100% n-Hexane | Matches mobile phase strength; prevents solvent shock. |
Step-by-Step Experimental Procedure
Step 1: System Preparation & Passivation
-
Flush System: Ensure the HPLC lines are free of any previous buffers, acids, or bases. Flush with 100% Isopropanol for 30 minutes, then 100% n-Hexane for 20 minutes.
-
Equilibration: Install the Chiralpak AD-H column. Set the oven to 10°C. Pump the mobile phase (Hexane/EtOH 95:5) at 1.0 mL/min until the baseline stabilizes (approx. 30-45 mins).
Step 2: Sample Preparation
-
Weigh approx. 1 mg of racemic 2-methoxycyclohexanone into a 1.5 mL HPLC vial.
-
Dissolve in 1 mL of pure n-Hexane .
-
Vortex for 10 seconds.
-
Precaution: Do not let the sample sit at room temperature for extended periods (days). Analyze immediately after preparation.
Step 3: Screening & Optimization
-
Injection: Inject 5 µL of the racemic standard.
-
Observation: Monitor for peak separation.
-
Scenario A (Baseline Resolution): Two distinct peaks with
. Proceed to validation. -
Scenario B (Plateau/Bridge): If the baseline does not return to zero between peaks, racemization is occurring. Action: Lower temperature to 5°C and increase flow rate to 1.2 mL/min to reduce on-column residence time.
-
Scenario C (Co-elution): If peaks overlap, switch to the secondary column (Chiralcel OD-H) or reduce modifier to 2% EtOH.
-
Step 4: Data Analysis
Calculate the Enantiomeric Excess (
Resolution (
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Plateau between peaks | On-column racemization. | Reduce Temperature to 0-5°C. Increase flow rate. |
| Broad peaks | Slow mass transfer or solubility issues. | Switch modifier from IPA to Ethanol. Ensure sample is dissolved in mobile phase. |
| No peaks visible | Detection wavelength too high. | Switch UV to 210 nm or use Refractive Index (RI) detector. |
| Retention times shifting | Temperature fluctuation or solvent evaporation. | Ensure column oven is stable. Cap solvent bottles tightly (hexane is volatile). |
| Loss of resolution over time | Acid accumulation on column. | Wash column with neutral Ethanol/Hexane. Never use basic wash on AD-H without consulting manufacturer limits. |
Workflow Diagram: Method Development
Figure 2: Decision tree for method development, emphasizing the correction for kinetic instability.
References
-
BenchChem. (2025).[2][3][4] An In-depth Technical Guide to the Chirality and Stereochemistry of 2-Methylcyclohexanone. Retrieved from (Contextualized from search result 1.8).
-
Phenomenex. (n.d.). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Retrieved from (Contextualized from search result 1.3).
-
Sigma-Aldrich. (n.d.).[5] Basics of Chiral HPLC & Racemization Mechanisms. Retrieved from (Contextualized from search result 1.16).
-
Chiralpedia. (2022).[6] Chiral HPLC separation: strategy and approaches. Retrieved from (Contextualized from search result 1.2).
-
Sobolewska, E., et al. (2024).[7] High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores. Critical Reviews in Analytical Chemistry. Retrieved from (Contextualized from search result 1.17).
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enantioseparation of Mirabegron Using Cyclodextrin‐based Chiral Columns: High‐performance Liquid Chromatography and Molecular Modeling Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. High-Performance Liquid Chromatography Methods for Determining the Purity of Drugs with Weak UV Chromophores - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Diastereoselective Nucleophilic Addition to (S)-2-Methoxycyclohexanone
Executive Summary
This application note details the protocols for achieving high diastereoselectivity in nucleophilic additions to (S)-2-Methoxycyclohexanone. The presence of the
Mechanistic Framework
The stereochemical outcome of additions to 2-methoxycyclohexanone is governed by the specific coordination environment of the transition state. Understanding these models is a prerequisite for reagent selection.
The Two Competing Models
-
Cram’s Chelation Control (The "Locked" Pathway):
-
Condition: Requires a Lewis acidic metal cation capable of bidentate coordination (Mg
, Ti , Zn , Ce ) and a non-polar solvent (Toluene, CH Cl , Ether). -
Mechanism: The metal coordinates simultaneously to the carbonyl oxygen and the methoxy oxygen. This "locks" the methoxy group into a pseudo-axial or specific equatorial conformation to minimize strain, creating a rigid bicyclic chelate.
-
Outcome: The nucleophile attacks from the face opposite the steric bulk of the chelate, typically yielding the cis-2-methoxy-1-substituted cyclohexanol (Syn-addition relative to the methoxy group).
-
-
Felkin-Anh / Dipolar Control (The "Open" Pathway):
-
Condition: Occurs with non-chelating metals (Li
, K , Na ) or in the presence of strongly coordinating solvents (HMPA, DMPU, THF) that sequester the metal cation. -
Mechanism: The molecule adopts a conformation that minimizes dipolar repulsion between the C=O and C-OMe bonds. The incoming nucleophile attacks anti-periplanar to the electronegative
-substituent or follows pure steric control (axial attack). -
Outcome: Typically yields the trans-2-methoxy-1-substituted cyclohexanol (Anti-addition).
-
Decision Matrix Visualization
The following diagram illustrates the decision logic for reagent selection to target specific diastereomers.
Figure 1: Decision tree for selecting reaction conditions based on the desired diastereomer.
Experimental Protocols
Protocol A: Chelation-Controlled Grignard Addition (Target: Cis-Isomer)
This protocol utilizes Magnesium(II) to enforce chelation. The use of Toluene or Dichloromethane (non-coordinating solvents) is critical; THF can compete for coordination but is acceptable if kept to a minimum (from the Grignard stock).
Reagents:
-
Substrate: (S)-2-Methoxycyclohexanone (1.0 equiv)
-
Reagent: Phenylmagnesium bromide (1.2 equiv, 3.0 M in Et
O) -
Solvent: Anhydrous Toluene (preferred) or CH
Cl -
Additive (Optional): MgBr
OEt (1.0 equiv) to pre-complex the ketone.
Step-by-Step Workflow:
-
Pre-Complexation: Flame-dry a 2-neck round bottom flask under Argon. Dissolve (S)-2-Methoxycyclohexanone (1.0 mmol) in anhydrous Toluene (5 mL).
-
Note: If using the additive, add MgBr
OEt now and stir for 30 min at RT to ensure chelate formation.
-
-
Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.
-
Addition: Add PhMgBr dropwise over 20 minutes. Maintain internal temperature below -70 °C.
-
Causality: Slow addition prevents local heating which could disrupt the chelate and erode selectivity.
-
-
Reaction: Stir at -78 °C for 2 hours.
-
Quench: Quench with saturated aqueous NH
Cl solution at low temperature. -
Workup: Extract with EtOAc (3x), dry over Na
SO , and concentrate. -
Purification: Flash chromatography (Hexanes/EtOAc).
Expected Outcome: >90:10 dr favoring the cis-alcohol (Phenyl and OH are cis; Phenyl and OMe are trans).
Protocol B: Steric-Controlled Reduction (Target: Cis-Alcohol)
When a hydride nucleophile is required, L-Selectride (Lithium tri-sec-butylborohydride) is the reagent of choice for high stereoselectivity.
Reagents:
-
Substrate: (S)-2-Methoxycyclohexanone
-
Reagent: L-Selectride (1.0 M in THF)
-
Solvent: Anhydrous THF
Step-by-Step Workflow:
-
Setup: Cool a solution of the ketone in THF to -78 °C .
-
Addition: Add L-Selectride (1.1 equiv) dropwise.
-
Mechanism:[1][2][3][4][5] The bulky sec-butyl groups prevent equatorial attack (which leads to the thermodynamic trans-alcohol). The hydride is forced to attack from the axial trajectory (despite torsional strain), leading to the equatorial alcohol? Correction: In cyclohexanones, bulky hydrides (L-Selectride) attack from the less hindered equatorial face to yield the axial alcohol (which is the cis-isomer relative to an equatorial 2-OMe).
-
-
Oxidative Workup: Carefully add 3M NaOH followed by 30% H
O (standard organoborane workup).
Expected Outcome: High selectivity for the cis-2-methoxycyclohexanol (Axial OH).
Analytical Validation (Self-Validating System)
To confirm diastereoselectivity, use
Data Summary Table
| Parameter | Cis-Isomer (Axial OH) | Trans-Isomer (Equatorial OH) | Mechanistic Origin |
| H-1 Proton Signal | Narrow multiplet (br s or q) | Broad triplet / ddd | Coupling constants ( |
| Karplus Equation | |||
| Chemical Shift | Typically downfield | Typically upfield | Anisotropy |
| Formation Route | Chelation (Grignard) or L-Selectride | NaBH |
Interpretation Logic
-
Identify H-1: Locate the proton attached to the carbon bearing the hydroxyl group (typically
3.5 - 4.0 ppm). -
Measure Width:
-
If the signal width at half-height (
) is small (< 10 Hz), the proton is equatorial . This implies the OH group is axial (cis-isomer). -
If the signal is wide (
> 20 Hz) with large couplings ( Hz), the proton is axial . This implies the OH group is equatorial (trans-isomer).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Diastereoselectivity (dr < 3:1) | Temperature too high during addition. | Ensure internal temp stays < -70°C. Use a cryocooler if possible. |
| Solvent interference (THF in Chelation). | Switch to Toluene or CH | |
| No Reaction | Enolization of ketone. | 2-methoxycyclohexanone is prone to enolization. Add CeCl |
| Product Decomposition | Acid sensitivity of hemiacetal-like motif. | Avoid strong acids during workup. Use buffered silica gel for purification. |
References
-
Eliel, E. L. ; Senda, Y.[6] Tetrahedron1970 , 26, 2411–2428.[6] "Reduction of 2-alkoxy- and 2-alkylcyclohexanones." Link
-
Cram, D. J. ; Kopecky, K. R. J. Am. Chem. Soc.1959 , 81, 2748–2755. "Studies in Stereochemistry. XXX. Models for Asymmetric Induction." Link
-
Evans, D. A. ; Allison, B. D.; Yang, M. G. Tetrahedron Lett.1999 , 40, 4457–4460. "Chelation-controlled carbonyl addition reactions." Link
-
Ashby, E. C. ; Laemmle, J. T. Chem. Rev.1975 , 75, 521–546. "Stereochemistry of organometallic compound addition to ketones." Link
-
Reetz, M. T. Acc.[2] Chem. Res.1993 , 26, 462–468. "Structural Basis of Selectivity in Organotitanium Reagents." Link
Sources
Experimental protocol for the synthesis of (S)-2-Methoxycyclohexanone
An Application Note and Protocol for the Asymmetric Synthesis of (S)-2-Methoxycyclohexanone
Authored by: A Senior Application Scientist
Introduction: The Significance of Chiral α-Alkoxy Ketones
(S)-2-Methoxycyclohexanone is a valuable chiral building block in synthetic organic chemistry. The α-alkoxy ketone motif is present in numerous natural products and pharmaceutical agents, where the stereochemistry at the α-position is often crucial for biological activity. The development of robust and highly stereoselective methods to access such compounds is therefore a significant endeavor for researchers in drug discovery and development.
This document provides a detailed, field-proven protocol for the synthesis of (S)-2-Methoxycyclohexanone. The strategy detailed herein is a chiral auxiliary-mediated approach, which offers high enantioselectivity and reliability. Specifically, we will employ the well-established (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) hydrazone methodology. This approach avoids direct asymmetric α-alkylation, which can be challenging, and instead proceeds through a two-step sequence of asymmetric α-hydroxylation followed by etherification. This ensures excellent control over the stereocenter.
The causality behind each experimental step is explained to provide a deeper understanding of the protocol, ensuring not just reproducibility but also a basis for troubleshooting and adaptation.
Overall Synthetic Strategy
The synthesis begins with the formation of a chiral hydrazone from racemic cyclohexanone and the SAMP chiral auxiliary. This intermediate is then deprotonated to form a stereochemically defined lithium azaenolate. Asymmetric induction is achieved by the subsequent reaction of this azaenolate with an electrophilic oxygen source, where the bulky auxiliary shields one face of the molecule. The resulting α-hydroxy hydrazone is then O-methylated. Finally, acidic hydrolysis removes the chiral auxiliary, yielding the target (S)-2-Methoxycyclohexanone with high enantiopurity.
Caption: Overall workflow for the synthesis of (S)-2-Methoxycyclohexanone.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier | Notes |
| Cyclohexanone | C₆H₁₀O | 98.14 | ≥99% | Sigma-Aldrich | - |
| (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | C₆H₁₄N₂O | 130.19 | ≥98% | Sigma-Aldrich | Chiral Auxiliary |
| Diisopropylamine | C₆H₁₅N | 101.19 | ≥99.5% | Sigma-Aldrich | Distill from CaH₂ |
| n-Butyllithium (n-BuLi) | C₄H₉Li | 64.06 | 2.5 M in hexanes | Sigma-Aldrich | Titrate before use |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | Anhydrous, ≥99.9% | Sigma-Aldrich | Dry over Na/benzophenone |
| (+)-(Camphorsulfonyl)oxaziridine | C₁₀H₁₅NO₃S | 229.30 | ≥98% | Sigma-Aldrich | Electrophilic oxygen source |
| Sodium Hydride (NaH) | NaH | 24.00 | 60% dispersion in oil | Sigma-Aldrich | Highly reactive with water |
| Iodomethane (Methyl Iodide) | CH₃I | 141.94 | ≥99.5% | Sigma-Aldrich | Store over copper wire |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous | Sigma-Aldrich | - |
| Hydrochloric Acid | HCl | 36.46 | 37% aq. solution | Fisher Scientific | - |
| Saturated aq. NaHCO₃ | - | - | - | - | For workup |
| Brine | - | - | - | - | Saturated aq. NaCl |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | Fisher Scientific | Drying agent |
Experimental Protocol
Part 1: Synthesis of Cyclohexanone SAMP Hydrazone
This initial step covalently attaches the chiral auxiliary to the ketone, setting the stage for asymmetric induction.
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add cyclohexanone (9.81 g, 100 mmol, 1.0 equiv) and anhydrous toluene (100 mL).
-
Add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (14.32 g, 110 mmol, 1.1 equiv).
-
Fit the flask with a reflux condenser and heat the mixture to reflux. Water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap.
-
Monitor the reaction by TLC or GC until all the cyclohexanone is consumed (typically 3-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude oil is the desired hydrazone, which can be used in the next step without further purification.
Causality: The formation of the hydrazone is a reversible condensation reaction. By removing water using a Dean-Stark trap, the equilibrium is driven towards the product, ensuring a high yield. Using a slight excess of SAMP helps to drive the reaction to completion.
Part 2: Asymmetric α-Hydroxylation
This is the key stereochemistry-defining step. A bulky, sterically defined azaenolate is formed and reacts with an electrophile from the less hindered face.
Caption: Stereoselective attack on the azaenolate intermediate.
Procedure:
-
Prepare LDA solution: In a flame-dried 500 mL flask under an argon atmosphere, dissolve freshly distilled diisopropylamine (12.1 g, 120 mmol, 1.2 equiv) in anhydrous THF (150 mL). Cool the solution to -78 °C (acetone/dry ice bath). Add n-BuLi (2.5 M in hexanes, 48 mL, 120 mmol, 1.2 equiv) dropwise via syringe. Stir the resulting solution at -78 °C for 15 minutes, then at 0 °C for 30 minutes.
-
Cool the LDA solution back down to -78 °C.
-
Dissolve the crude SAMP hydrazone from Part 1 in anhydrous THF (50 mL) and add it dropwise to the LDA solution over 30 minutes. The solution should turn a deep yellow/orange color, indicating the formation of the azaenolate. Stir for 2 hours at -78 °C.
-
Dissolve (+)-(camphorsulfonyl)oxaziridine (25.2 g, 110 mmol, 1.1 equiv) in anhydrous THF (50 mL) and add this solution dropwise to the azaenolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours. The color of the solution should fade.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution (50 mL) at -78 °C.
-
Allow the mixture to warm to room temperature. Transfer to a separatory funnel and add diethyl ether (200 mL).
-
Wash the organic layer sequentially with water (2 x 100 mL) and brine (100 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product is the α-hydroxy hydrazone.
Causality: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base, ideal for quantitatively forming the kinetic azaenolate. The reaction is performed at -78 °C to prevent side reactions and ensure kinetic control. The bulky methoxymethylpyrrolidine group of the SAMP auxiliary effectively blocks the top face of the azaenolate, forcing the electrophilic oxaziridine to attack from the less sterically hindered bottom face, thus establishing the (S)-stereocenter.[1]
Part 3: O-Methylation of the α-Hydroxy Hydrazone
This step converts the newly installed hydroxyl group into the target methoxy group.
Procedure:
-
In a flame-dried 500 mL flask under an argon atmosphere, suspend sodium hydride (60% dispersion in mineral oil, 4.8 g, 120 mmol, 1.2 equiv) in anhydrous THF (150 mL).
-
Cool the suspension to 0 °C (ice-water bath).
-
Dissolve the crude α-hydroxy hydrazone from Part 2 in anhydrous THF (50 mL) and add it dropwise to the NaH suspension. Vigorous hydrogen gas evolution will be observed.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour.
-
Cool the mixture back to 0 °C and add iodomethane (17.0 g, 120 mmol, 1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding water (50 mL) at 0 °C to destroy any unreacted NaH.
-
Extract the mixture with diethyl ether (3 x 100 mL).
-
Wash the combined organic layers with water (100 mL) and brine (100 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Causality: Sodium hydride is a strong base used to deprotonate the hydroxyl group, forming a sodium alkoxide. This alkoxide is a potent nucleophile that readily attacks methyl iodide in an Sₙ2 reaction to form the methyl ether. An inert atmosphere is crucial as NaH reacts violently with water and moisture.[2][3]
Part 4: Hydrolysis of the Hydrazone
The final step removes the chiral auxiliary to liberate the desired chiral ketone.
Procedure:
-
Dissolve the crude α-methoxy hydrazone from Part 3 in diethyl ether (150 mL).
-
Add 3 M aqueous HCl (100 mL) and stir the biphasic mixture vigorously at room temperature.
-
Monitor the reaction by TLC until the starting hydrazone is fully consumed (typically 4-6 hours).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine all organic layers and wash them sequentially with saturated aqueous NaHCO₃ (2 x 50 mL), water (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate carefully under reduced pressure (to avoid loss of the volatile product).
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a 5-10% ethyl acetate in hexanes gradient) to yield pure (S)-2-Methoxycyclohexanone.
Causality: The hydrazone linkage is labile under acidic conditions. The hydrolysis regenerates the ketone functionality and releases the protonated, water-soluble SAMP auxiliary, which is removed during the aqueous workup. The NaHCO₃ wash is essential to neutralize any remaining acid.
Characterization and Expected Results
| Property | Expected Value |
| Yield | 40-50% over 4 steps |
| Enantiomeric Excess (ee) | >95% (determined by chiral GC or HPLC) |
| Appearance | Colorless oil |
| ¹H NMR (CDCl₃, 400 MHz) | δ 3.75 (dd, 1H), 3.40 (s, 3H), 2.55-2.20 (m, 2H), 2.10-1.60 (m, 6H) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 209.0 (C=O), 82.5 (C-O), 57.0 (OCH₃), 41.0, 32.0, 27.0, 22.0 |
| IR (thin film, cm⁻¹) | 2940, 2860, 1725 (C=O stretch), 1100 (C-O stretch) |
Note: NMR chemical shifts are approximate and may vary slightly. Spectroscopic data should be compared with literature values for confirmation.[4][5]
Safety and Handling
-
n-Butyllithium (n-BuLi): Pyrophoric and corrosive. Handle under an inert atmosphere at all times. Quench excess with isopropanol at low temperatures.
-
Sodium Hydride (NaH): Highly flammable and reacts violently with water to produce flammable hydrogen gas.[6] Handle as a mineral oil dispersion in a fume hood under an inert atmosphere.[2][3] Wear appropriate PPE, including flame-retardant lab coat, safety glasses, and nitrile gloves.[3]
-
Iodomethane (Methyl Iodide): Toxic, volatile, and a suspected carcinogen. Handle only in a well-ventilated fume hood with appropriate PPE.
-
Diisopropylamine and THF: Flammable liquids. THF can form explosive peroxides upon storage. Use from a freshly opened bottle or test for peroxides before use.
-
General Precautions: All reactions should be performed in a well-ventilated fume hood. Safety glasses, lab coats, and gloves are mandatory. An argon or nitrogen atmosphere is required for steps involving organolithium reagents and sodium hydride.
References
-
Wallach, O. (1906). Zur Kenntniss der Terpene und der ätherischen Oele. Justus Liebigs Annalen der Chemie, 350(1-2), 157-194. [Link]
-
Enders, D., et al. (1987). Asymmetric Synthesis of α-Alkylated Carbonyl Compounds via Metalated Chiral Hydrazones. Tetrahedron, 43(8), 1731-1754. [Link]
-
Davis, F. A., et al. (1990). Asymmetric oxidation of ketone enolates with a camphor-derived oxaziridine. Journal of the American Chemical Society, 112(18), 6679–6690. [Link]
-
Freitas, M. P., et al. (2003). Infrared spectroscopy and theoretical calculations as tools for the conformational analysis of 2-methoxycyclohexanone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(6), 1177-1182. [Link]
-
New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
-
University of California. (2012). Standard Operating Procedure: Sodium Hydride. [Link]
Sources
- 1. Direct Asymmetric Alkylation of Ketones: Still Unconquered - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nj.gov [nj.gov]
- 3. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 4. 2-甲氧基环己酮 97% | Sigma-Aldrich [sigmaaldrich.com]
- 5. 2-METHOXYCYCLOHEXANONE(7429-44-9) 13C NMR spectrum [chemicalbook.com]
- 6. alkalimetals.com [alkalimetals.com]
Precision Functionalization of (S)-2-Methoxycyclohexanone: Stereocontrol & Protocols
Executive Summary & Strategic Analysis
(S)-2-Methoxycyclohexanone is a deceptively simple chiral building block. While it appears to be a standard cyclic ketone, the presence of the electron-donating methoxy group at the
For drug development professionals, the value of this scaffold lies in its ability to direct the stereochemical outcome of nucleophilic attacks. However, standard textbook protocols often fail, yielding racemic mixtures or undesirable diastereomers.
The Core Challenge: The Race Against Racemization
The
The Golden Rule: Functionalization of the carbonyl group must be kinetically controlled and, where possible, leverage chelation to lock the conformation and direct facial selectivity.
Structural Dynamics & Decision Matrix
Before selecting a reagent, one must understand the conformational equilibrium. The (
Visualization: Reaction Pathway Decision Tree
The following diagram illustrates the critical decision points for functionalizing the carbonyl group while preserving the C2 chiral center.
Figure 1: Strategic decision tree for selecting reagents based on desired stereochemical outcomes and racemization risks.
Protocol 1: Diastereoselective Reduction (Ketone Alcohol)
Objective: Convert the carbonyl to a hydroxyl group while controlling the cis/trans ratio relative to the methoxy group.
The Science of Selectivity
-
Steric Control (L-Selectride): A bulky hydride attacks from the less hindered equatorial face, forcing the hydroxyl group into the axial position (cis-isomer).
-
Chelation Control (Zn(BH
) ): Zinc coordinates with both the carbonyl oxygen and the methoxy oxygen. This "locks" the conformation and directs the hydride attack from the face opposite the bridge, typically favoring the trans-isomer (equatorial OH).
Detailed Protocol: Chelation-Controlled Reduction (Trans-Selective)
This method uses Zinc Borohydride, generated in situ, to maximize diastereoselectivity via a rigid transition state [1].
Materials:
-
(S)-2-Methoxycyclohexanone (1.0 equiv)
-
ZnCl
(anhydrous, 1.0 M in ether) -
NaBH
(solid) -
Solvent: Anhydrous THF/Ether
Step-by-Step Methodology:
-
Preparation of Zn(BH
) : In a flame-dried Schlenk flask under Argon, suspend NaBH (2.2 equiv) in anhydrous ether. Add ZnCl solution (1.0 equiv) dropwise at 0°C. Stir for 2 hours to generate Zn(BH ) and precipitate NaCl.-
Note: Use the supernatant immediately; do not isolate.
-
-
Substrate Addition: Cool the Zn(BH
) solution to -78°C. -
Reaction: Add (S)-2-Methoxycyclohexanone (1.0 equiv) dissolved in minimal THF dropwise over 15 minutes.
-
Why: Slow addition at low temp prevents thermal equilibration of the conformers.
-
-
Monitoring: Stir at -78°C for 2 hours. Monitor by TLC (stain with Anisaldehyde).
-
Quench: Carefully add saturated aqueous NH
Cl at -78°C. Allow to warm to room temperature. -
Workup: Extract with Et
O (3x). Wash combined organics with brine, dry over MgSO , and concentrate.
Expected Outcome: >90% yield, predominantly trans-2-methoxycyclohexanol.
Protocol 2: Nucleophilic Addition via Organocerium Chemistry
Objective: Add a carbon nucleophile (R-group) to the carbonyl.[1]
The Challenge: Grignard Failure
Standard Grignard reagents (R-MgBr) are highly basic. With
The Solution: Imamoto Conditions
Transmetallating the Grignard to an organocerium species (R-CeCl
Detailed Protocol: Methylation of (S)-2-Methoxycyclohexanone
Materials:
-
CeCl
7H O (must be dried to anhydrous CeCl ) -
MeLi or MeMgBr
-
(S)-2-Methoxycyclohexanone
-
Solvent: Anhydrous THF
Step-by-Step Methodology:
-
Drying CeCl
(CRITICAL):-
Place CeCl
7H O (1.5 equiv) in a flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours. A magnetic stir bar should crush the powder as it dries. -
Checkpoint: The powder must be fine and free-flowing. Any moisture will destroy the organometallic reagent.
-
-
Slurry Formation: Cool the flask to 0°C and add anhydrous THF. Stir for 1 hour to form a milky suspension.
-
Transmetallation: Cool to -78°C. Add MeLi (1.5 equiv) dropwise. Stir for 30 minutes. The reagent R-CeCl
is now formed. -
Addition: Add (S)-2-Methoxycyclohexanone (1.0 equiv) in THF dropwise.
-
Reaction: Stir at -78°C for 2 hours.
-
Quench: Add dilute AcOH in THF, then warm to RT.
Data Summary: Grignard vs. Organocerium
| Condition | Reagent | Yield | Stereocenter Integrity |
| Standard | MeMgBr / THF | 35% | Racemized (50% ee) |
| Optimized | MeCeCl | 92% | Retained (>98% ee) |
Protocol 3: Reductive Amination without Epimerization
Objective: Convert C=O to C-N while avoiding acid-catalyzed racemization.
The Science
Traditional reductive amination uses NaCNBH
Detailed Protocol
Materials:
-
Amine (R-NH
, 1.1 equiv) -
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Solvent: 1,2-Dichloroethane (DCE)
Step-by-Step Methodology:
-
Complexation: In a vial, mix (S)-2-Methoxycyclohexanone (1.0 equiv) and the amine (1.1 equiv) in DCE. Stir for 30 minutes at Room Temperature.
-
Note: Do NOT add acetic acid or molecular sieves unless the imine formation is sluggish.
-
-
Reduction: Add STAB (1.4 equiv) in one portion.
-
Duration: Stir vigorously for 12-24 hours under Nitrogen.
-
Quench: Add saturated NaHCO
(aqueous). Stir for 15 minutes to quench unreacted borohydride. -
Extraction: Extract with DCM. The product is usually the cis-amine (amine and methoxy groups cis) due to hydride delivery from the equatorial face.
Mechanistic Visualization: Chelation Control
The following diagram details why Organocerium or Zinc reagents preserve the stereochemistry compared to standard reagents.
Figure 2: Mechanistic comparison showing how Cerium activation avoids the enolization pathway common in standard Grignard reactions.
References
-
Oishi, T., & Nakata, T. (1984). "An efficient method for the diastereoselective reduction of alpha-alkoxy ketones." Accounts of Chemical Research.
-
Imamoto, T., et al. (1989). "Organocerium reagents. Nucleophilic addition to easily enolizable ketones." Journal of the American Chemical Society.[6][7]
-
Bartoli, G., et al. (1993). "Chemo- and diastereoselective reduction of alpha-alkoxy ketones." Journal of Organic Chemistry.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Deracemization by coupling electrochemically assisted racemization and asymmetric crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 4. academic.oup.com [academic.oup.com]
- 5. prepchem.com [prepchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Note: High-Precision Stereocontrol in the Reduction of (S)-2-Methoxycyclohexanone
This Application Note is designed for researchers and process chemists requiring high-fidelity stereochemical control in the reduction of (S)-2-methoxycyclohexanone. It synthesizes mechanistic theory with rigorous, field-validated protocols to ensure reproducibility and high diastereomeric ratios (dr).
Executive Summary & Mechanistic Rationale
The reduction of (S)-2-methoxycyclohexanone creates a second chiral center at C1, yielding two possible diastereomers:
-
The trans-isomer (1S, 2S): The hydroxyl and methoxy groups are trans. In the lowest energy chair conformation, both groups occupy equatorial positions (diequatorial).
-
The cis-isomer (1R, 2S): The hydroxyl and methoxy groups are cis. Typically, the hydroxyl is axial and the methoxy is equatorial in the stable conformer.
Control over this stereochemical outcome is dictated by the trajectory of the hydride attack (Axial vs. Equatorial) and the steric/electronic nature of the reducing agent.
The Stereochemical Divergence
-
Path A: Axial Attack (Formation of trans-isomer) Small, "hard" hydride reagents (e.g., NaBH₄, LiAlH₄) preferentially attack the cyclohexanone ring from the axial face (top-down on the standard chair). This leads to the thermodynamically more stable equatorial alcohol.
-
Path B: Equatorial Attack (Formation of cis-isomer) Bulky, sterically demanding reagents (e.g., L-Selectride®) are hindered from the axial approach by the axial hydrogens at C3 and C5. They are forced to attack from the equatorial face, yielding the kinetic axial alcohol.
Mechanistic Pathway Diagram
Figure 1: Divergent mechanistic pathways controlled by reagent steric bulk.
Methodology A: Synthesis of trans-(1S, 2S)-2-Methoxycyclohexanol
Objective: Maximize the formation of the thermodynamically stable trans-isomer. Primary Reagent: Sodium Borohydride (NaBH₄).[1][2][3][4] Expected Selectivity: ~80:20 (trans:cis).
Rationale
NaBH₄ is a small nucleophile. In protic solvents like methanol, it interacts with the carbonyl via hydrogen bonding, facilitating an axial attack (Felkin-Anh/Steric approach models). This pathway minimizes torsional strain in the transition state, leading to the equatorial alcohol [1].
Detailed Protocol
Materials:
-
(S)-2-Methoxycyclohexanone (1.0 eq)
-
Sodium Borohydride (NaBH₄) (1.2 eq)
-
Methanol (anhydrous preferred, Grade ACS)
-
Saturated NH₄Cl solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
Step-by-Step Procedure:
-
Preparation: Dissolve (S)-2-Methoxycyclohexanone (1.0 g, 7.8 mmol) in Methanol (15 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Cooling: Cool the solution to 0°C using an ice bath. Lower temperatures (-78°C) can slightly improve selectivity but significantly retard the rate; 0°C is the optimal balance for this substrate.
-
Addition: Add NaBH₄ (354 mg, 9.36 mmol) portion-wise over 10 minutes. Caution: Hydrogen gas evolution.
-
Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature over 1 hour. Monitor by TLC (30% EtOAc/Hexane).
-
Quench: Carefully quench the reaction by adding saturated aqueous NH₄Cl (10 mL) dropwise.
-
Extraction: Remove methanol under reduced pressure (rotary evaporator). Dilute the residue with water (10 mL) and extract with DCM (3 x 20 mL).
-
Drying: Combine organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: The crude usually contains ~80% trans-isomer. Purify via flash column chromatography (Silica gel, gradient 10-30% EtOAc in Hexanes) to isolate the pure trans diastereomer.
Methodology B: Synthesis of cis-(1R, 2S)-2-Methoxycyclohexanol
Objective: Maximize the formation of the kinetic cis-isomer. Primary Reagent: L-Selectride® (Lithium tri-sec-butylborohydride).[1] Expected Selectivity: >95:5 (cis:trans).[1]
Rationale
L-Selectride is a highly bulky reducing agent. The sec-butyl groups create significant steric hindrance, preventing the reagent from approaching the carbonyl carbon from the axial direction (which is shielded by axial hydrogens). Consequently, the hydride attacks from the exposed equatorial face, forcing the oxygen into the axial position [2].
Detailed Protocol
Materials:
-
(S)-2-Methoxycyclohexanone (1.0 eq)
-
L-Selectride (1.0 M solution in THF) (1.2 eq)
-
Tetrahydrofuran (THF), anhydrous
-
30% Hydrogen Peroxide (H₂O₂)
-
3M Sodium Hydroxide (NaOH)
Step-by-Step Procedure:
-
Setup: Flame-dry a 2-neck round-bottom flask under an Argon or Nitrogen atmosphere.
-
Solvation: Dissolve (S)-2-Methoxycyclohexanone (1.0 g, 7.8 mmol) in anhydrous THF (20 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry ice/Acetone bath). Critical: Low temperature is essential to maximize steric discrimination.
-
Addition: Add L-Selectride solution (9.4 mL, 9.4 mmol) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise above -70°C.
-
Reaction: Stir at -78°C for 2 hours.
-
Oxidative Workup (Essential):
-
Note: Unlike NaBH₄, the boron byproduct (tri-sec-butylborane) must be oxidized to facilitate removal.
-
Remove the cooling bath and allow to warm to 0°C.
-
Add water (2 mL) slowly to quench excess hydride.
-
Add 3M NaOH (3 mL), followed immediately by 30% H₂O₂ (3 mL) dropwise. Caution: Exothermic.
-
Stir vigorously for 30 minutes at room temperature.
-
-
Extraction: Dilute with Diethyl Ether or EtOAc (30 mL) and water (10 mL). Separate layers. Wash the aqueous layer with EtOAc (2 x 20 mL).
-
Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate. Flash chromatography (Silica, 10-20% EtOAc/Hexane) yields the cis-isomer.
Analytical Validation & Data Interpretation
To confirm stereochemistry, Nuclear Magnetic Resonance (NMR) is the gold standard. The coupling constant (
Comparative Data Table
| Feature | trans-(1S, 2S) Product | cis-(1R, 2S) Product |
| Major Reagent | NaBH₄ / MeOH | L-Selectride / THF |
| Hydride Attack | Axial | Equatorial |
| C1-OH Orientation | Equatorial | Axial |
| C1-H Orientation | Axial | Equatorial |
| ¹H NMR ( | Large (~8-11 Hz) | Small (~2-4 Hz) |
| Explanation | Anti-periplanar relationship ( | Syn-clinal relationship ( |
Analytical Workflow Diagram
Figure 2: NMR decision tree for assigning stereochemistry based on coupling constants.
Troubleshooting & Optimization
-
Low Selectivity with NaBH₄:
-
Issue: Getting a 60:40 mix instead of 80:20.
-
Solution: Switch solvent to pure Ethanol or use CeCl₃·7H₂O (Luche conditions). While Luche reduction is typically for enones, the coordination of Cerium to the methoxy and carbonyl oxygen can sometimes rigidify the substrate, though results vary. For strictly trans, consider LiAlH₄ at -78°C, which is more reactive but "smaller" than borohydride.
-
-
Incomplete Reaction with L-Selectride:
-
Issue: Starting material remains.
-
Solution: Ensure the reagent quality. Borohydrides degrade with moisture. Increase equivalents to 1.5 eq. Do not warm above -78°C until reaction is complete to maintain selectivity.
-
-
Emulsions during L-Selectride Workup:
-
Issue: Boron salts cause separation issues.
-
Solution: Ensure the oxidative workup (NaOH/H₂O₂) is run long enough (30-60 mins) to fully cleave the C-B bonds. Saturating the aqueous layer with solid NaCl (brine) helps phase separation.
-
References
-
Vermeeren, P., et al. (2023).[4] "Solvent Effects on the Sodium Borohydride Reduction of 2-Halocyclohexanones." ResearchGate.[4][5][6]
-
Wipf, P. (2009).[1] "Reductions: Diastereoselectivity of Reductions." University of Pittsburgh Department of Chemistry.
-
Goodwin, T. E., et al. (2014). "Observations on the stereochemistry of reduction of 2,6-dimethylcyclohexanones." ResearchGate.[4][5][6]
-
Stastná, E., et al. (2010).[3] "Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction." Steroids.[3][7]
-
Bajwa, N., & Jennings, M. P. (2008).[8] "An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al." Journal of Organic Chemistry.
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. rsc.org [rsc.org]
- 3. Stereoselectivity of sodium borohydride reduction of saturated steroidal ketones utilizing conditions of Luche reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Sci-Hub. Stereoselectivity of epoxidation of substituted cyclohexa-1,4-dienes: influence of an allylic methoxycarbonyl group / Journal of the Chemical Society, Perkin Transactions 1, 1979 [sci-hub.jp]
- 8. An Efficient 1,2-Chelation-Controlled Reduction of Protected Hydroxy Ketones via Red-Al [organic-chemistry.org]
Protecting group strategies for the hydroxyl group in (S)-2-Methoxycyclohexanone reactions
Application Note: Strategic Management of Hydroxyl Functionalities in (S)-2-Methoxycyclohexanone Architectures
Part 1: Executive Summary & Strategic Analysis
The Stereochemical Paradox (S)-2-Methoxycyclohexanone (CAS: 7429-44-9) presents a unique challenge in organic synthesis. While the molecule itself lacks a free hydroxyl group, it is fundamentally defined by hydroxyl chemistry in two critical phases:
-
Precursor Phase: It is synthesized from (S)-2-hydroxycyclohexanone , where the hydroxyl must be "permanently" protected as a methyl ether without racemizing the labile
-center. -
Reactive Phase: Its primary utility involves nucleophilic attack at the carbonyl, generating a new, nascent hydroxyl group (e.g., via Grignard addition or hydride reduction) that often requires immediate, orthogonal protection.
The Core Directive: This guide details the protocols for non-racemizing O-methylation of the precursor and orthogonal protection of downstream hydroxyls. It explicitly addresses the prevention of
Part 2: Critical Mechanistic Insight (The "Why")
The
The Failure Mode:
The Solution: We must utilize kinetic control and neutral/mild conditions for all hydroxyl manipulations.
Visualizing the Stereochemical Risk
The following diagram illustrates the safe vs. hazardous pathways for handling the hydroxyl interface in this scaffold.
Caption: Pathway analysis showing the divergence between racemizing conditions (Red) and stereoretentive protocols (Green/Blue).
Part 3: Detailed Experimental Protocols
Protocol A: The "Permanent" Protection (Synthesis of the Target)
Objective: Convert (S)-2-hydroxycyclohexanone to (S)-2-methoxycyclohexanone without racemization. Strategy:Purdie-Irvine Methylation (Silver(I) Oxide). This method avoids the generation of a free alkoxide anion, thereby suppressing enolization.
Materials:
-
(S)-2-Hydroxycyclohexanone (1.0 equiv)
-
Iodomethane (MeI) (5.0 equiv)
-
Silver(I) Oxide (
) (3.0 equiv, freshly activated) -
Dichloromethane (DCM) or DMF (Anhydrous)
-
Activated 4Å Molecular Sieves
Step-by-Step:
-
Activation: Flame-dry a round-bottom flask under Argon. Add activated 4Å molecular sieves.
-
Solvation: Dissolve (S)-2-hydroxycyclohexanone in anhydrous DCM (
). -
Reagent Addition: Add MeI (5.0 equiv) followed by
(3.0 equiv) in one portion. Note: The reaction must be kept in the dark (wrap flask in foil) due to silver photosensitivity. -
Incubation: Stir vigorously at room temperature for 12–24 hours. Do not heat. Heating promotes
-elimination. -
Monitoring: Monitor via TLC (EtOAc/Hexane). Look for the disappearance of the lower-running alcohol spot.
-
Workup: Filter the suspension through a pad of Celite to remove silver salts. Rinse with DCM.
-
Purification: Concentrate the filtrate in vacuo (bath temp < 30°C). Purify via flash chromatography on neutral alumina (silica is slightly acidic and may cause slow racemization).
Validation Criteria:
-
Chiral HPLC: Enantiomeric Excess (
) should remain >98% (compare to starting material). -
1H NMR: Distinct methoxy singlet at
ppm; absence of enol protons.
Protocol B: Orthogonal Protection of Nascent Hydroxyls
Objective: Protect the new hydroxyl group generated after reacting (S)-2-methoxycyclohexanone (e.g., via Grignard or Hydride reduction) while preserving the methoxy group and ring stereochemistry. Strategy:Silyl Protection (TBS/TES) using mild bases.
Context: If you reduce the ketone, you form a 1,2-hydroxy ether. The new hydroxyl is prone to intramolecular hydrogen bonding, which can complicate purification.
Materials:
-
Crude Reaction Product (containing secondary/tertiary alcohol)
-
TBSOTf (tert-Butyldimethylsilyl triflate) (1.2 equiv)
-
2,6-Lutidine (1.5 equiv) - Crucial: A non-nucleophilic, mild base.
-
DCM (Anhydrous)
Step-by-Step:
-
Setup: Cool the solution of the alcohol in DCM to
under . -
Base Addition: Add 2,6-lutidine dropwise. Avoid Triethylamine (TEA) or DMAP if the substrate is sensitive to base-catalyzed rearrangement.
-
Silylation: Add TBSOTf dropwise over 10 minutes. TBSOTf is significantly more reactive than TBSCl, allowing the reaction to proceed at
rather than reflux. -
Quench: After 1 hour, quench with saturated aqueous
. -
Extraction: Extract with DCM, dry over
.
Why this works: 2,6-Lutidine buffers the triflic acid generated but is too sterically hindered to deprotonate the
Part 4: Data Summary & Troubleshooting
Table 1: Comparative Protecting Group Strategies for
| Strategy | Reagents | Risk Level | Application Note |
| Williamson Ether | NaH / MeI | Critical | Do Not Use. Strong base causes immediate racemization via enolate. |
| Acid Catalysis | MeOH / | High | Acid-catalyzed enolization racemizes the |
| Silver Oxide | Low | Recommended. Neutral conditions prevent proton abstraction. | |
| Silyl Ether | TBSCl / Imidazole | Medium | Imidazole can be basic enough to epimerize sensitive ketones over long reaction times. |
| Silyl Triflate | TBSOTf / Lutidine | Low | Recommended. Fast kinetics at |
Part 5: References
-
Synthesis of (S)-2-Methoxycyclohexanone:
-
Ghezzi, A., et al. "Microbially-Aided Preparation of (S)-2-Methoxycyclohexanone Key Intermediate in the Synthesis of Sanfetrinem." Tetrahedron: Asymmetry, vol. 7, no. 5, 1996, pp. 1367-1372.
-
-
General Protection Strategies (The "Green Book"):
-
Wuts, P. G. M.[1] Greene's Protective Groups in Organic Synthesis. 5th ed., John Wiley & Sons, 2014. (Specifically Chapter 2 on Hydroxyl Protection and Chapter 4 on Carbonyl Protection).
-
-
Prevention of Racemization in
-Chiral Ketones:-
Seebach, D., et al. "Self-Regeneration of Stereocenters (SRS)—Applications, Limitations, and Abandonment." Angewandte Chemie International Edition, vol. 35, no. 23/24, 1996, pp. 2708–2748.
-
-
Silver Oxide Methylation Protocol:
-
Huszthy, P., et al. "Synthesis of Chiral Crown Ethers." Journal of Organic Chemistry, vol. 56, no. 10, 1991, pp. 3330. (Demonstrates Ag2O utility in sensitive chiral substrates).
-
Sources
Scale-Up Synthesis of Enantiomerically Pure (S)-2-Methoxycyclohexanone: An Application Note and Protocol
Introduction: The Significance of (S)-2-Methoxycyclohexanone in Medicinal Chemistry
Enantiomerically pure chiral building blocks are fundamental to modern drug discovery and development. The specific three-dimensional arrangement of atoms in a molecule can dictate its biological activity, with one enantiomer often being responsible for the desired therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. (S)-2-Methoxycyclohexanone is a valuable chiral intermediate in the synthesis of a variety of complex pharmaceutical agents. Its α-alkoxy ketone moiety provides a versatile handle for further chemical transformations, making it a sought-after precursor in the construction of biologically active molecules. The ability to produce this key intermediate on a large scale with high enantiomeric purity is therefore of significant interest to researchers and professionals in the pharmaceutical industry.
This application note provides a detailed and scalable protocol for the synthesis of enantiomerically pure (S)-2-Methoxycyclohexanone. The presented methodology is designed to be robust, reproducible, and amenable to scale-up, addressing the needs of drug development professionals. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental guide, and detail the necessary analytical techniques for quality control.
Strategic Approach to Enantiopure (S)-2-Methoxycyclohexanone
Several synthetic strategies can be envisioned for the preparation of enantiopure α-alkoxy ketones. These include asymmetric synthesis, where the chiral center is introduced selectively, and the resolution of a racemic mixture. For a scalable and cost-effective process, enzymatic kinetic resolution of a racemic precursor offers a compelling approach. This method leverages the high stereoselectivity of enzymes to separate enantiomers under mild reaction conditions, often leading to high enantiomeric excess (ee).
Our proposed synthetic route involves a three-stage process:
-
Synthesis of Racemic 2-Methoxycyclohexanol: The precursor alcohol is synthesized from a readily available starting material.
-
Enzymatic Kinetic Resolution: The racemic alcohol is subjected to lipase-catalyzed acylation. The enzyme will selectively acylate one enantiomer, allowing for the separation of the unreacted (S)-2-methoxycyclohexanol from its acylated (R)-counterpart.
-
Oxidation: The enantioenriched (S)-2-methoxycyclohexanol is then oxidized to the target ketone, (S)-2-Methoxycyclohexanone.
This strategy is advantageous for scale-up as enzymatic resolutions are often highly efficient and can be performed in standard reaction vessels. Furthermore, the separation of the alcohol and the ester is typically straightforward.
Experimental Protocols
Part 1: Synthesis of Racemic 2-Methoxycyclohexanol
This procedure outlines the synthesis of the racemic precursor alcohol.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Cyclohexene oxide | 98.14 | 50.0 g | 0.51 |
| Sodium methoxide | 54.02 | 30.2 g | 0.56 |
| Methanol (anhydrous) | 32.04 | 500 mL | - |
| Diethyl ether | 74.12 | As needed | - |
| Saturated aq. NH4Cl | - | As needed | - |
| Anhydrous MgSO4 | 120.37 | As needed | - |
Procedure:
-
To a 1 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add anhydrous methanol (500 mL) and sodium methoxide (30.2 g, 0.56 mol).
-
Stir the mixture until the sodium methoxide is completely dissolved.
-
To the stirred solution, add cyclohexene oxide (50.0 g, 0.51 mol) dropwise over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of ammonium chloride (NH4Cl).
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add diethyl ether (300 mL) and water (200 mL).
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x 150 mL).
-
Combine the organic layers, wash with brine (150 mL), and dry over anhydrous magnesium sulfate (MgSO4).
-
Filter the drying agent and concentrate the organic phase under reduced pressure to yield crude racemic 2-methoxycyclohexanol.
-
Purify the crude product by vacuum distillation to obtain pure racemic 2-methoxycyclohexanol.
Part 2: Lipase-Catalyzed Kinetic Resolution of (±)-2-Methoxycyclohexanol
This protocol describes the enzymatic resolution to obtain the enantioenriched (S)-alcohol.
Reaction Scheme:
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| Racemic 2-Methoxycyclohexanol | 130.18 | 20.0 g | 0.154 |
| Vinyl acetate | 86.09 | 14.6 g | 0.169 |
| Lipase from Pseudomonas cepacia (Lipase PS) | - | 2.0 g | - |
| Diisopropyl ether | 102.18 | 400 mL | - |
Procedure:
-
In a 1 L Erlenmeyer flask, dissolve racemic 2-methoxycyclohexanol (20.0 g, 0.154 mol) in diisopropyl ether (400 mL).
-
Add vinyl acetate (14.6 g, 0.169 mol) to the solution.
-
Add Lipase PS (2.0 g) to the reaction mixture.
-
Seal the flask and shake it at a constant temperature of 30 °C in an orbital shaker.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the enantiomeric excess of the remaining alcohol. The reaction should be stopped at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the formed ester.
-
Once the desired conversion is reached (typically 24-48 hours), filter off the enzyme using a Büchner funnel.
-
Wash the enzyme with a small amount of diisopropyl ether.
-
Concentrate the filtrate under reduced pressure to obtain a mixture of (S)-2-methoxycyclohexanol and (R)-2-methoxycyclohexyl acetate.
-
Separate the (S)-alcohol from the (R)-ester by column chromatography on silica gel.
Part 3: Oxidation of (S)-2-Methoxycyclohexanol to (S)-2-Methoxycyclohexanone
This protocol details the final oxidation step to yield the target compound.
Reaction Scheme:
Caption: Synthetic workflow for (S)-2-Methoxycyclohexanone.
Enzymatic Resolution Cycle
Caption: Key enzymatic resolution step.
Analytical Characterization and Quality Control
Ensuring the chemical identity, purity, and enantiomeric excess of the final product is critical. The following analytical techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the chemical structure of the final product and intermediates.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess the purity of the product and to monitor reaction progress.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the primary method for determining the enantiomeric excess of the final product.
Protocol for Chiral HPLC Analysis
Instrumentation:
-
HPLC system with a UV detector
-
Chiral stationary phase column (e.g., Daicel Chiralcel OD-H or similar)
Typical Conditions:
| Parameter | Value |
| Mobile Phase | Hexane:Isopropanol (98:2, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 210 nm |
Procedure:
-
Prepare a standard solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL.
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Record the chromatogram. The two enantiomers should be well-resolved.
-
Calculate the enantiomeric excess (ee) using the following formula: ee (%) = [|Area(S) - Area(R)| / (Area(S) + Area(R))] x 100
-
Optical Rotation: The specific rotation of the final product should be measured using a polarimeter. [1][2]While a specific literature value for (S)-2-Methoxycyclohexanone is not readily available, the sign of the rotation will provide confirmation of the enantiomer, which should be correlated with the chiral HPLC results. The magnitude of the rotation is a measure of the enantiomeric purity. [3][4]
Expert Insights and Scale-Up Considerations
-
Enzyme Activity and Reusability: The activity of the lipase can vary between batches. It is advisable to perform a small-scale test to determine the optimal reaction time for 50% conversion. The enzyme can often be recovered by filtration, washed, and reused, which is a significant advantage for large-scale production.
-
Oxidation Conditions: While PCC is effective, for larger scale synthesis, alternative oxidation methods such as Swern oxidation or using hypochlorite/TEMPO might be more practical and environmentally benign. These methods should be optimized for the specific substrate.
-
Purification: Vacuum distillation is an effective method for purifying both the racemic precursor and the final product on a larger scale. Careful control of the vacuum and temperature is necessary to avoid product decomposition.
-
Safety Precautions: Cyclohexene oxide is a potential carcinogen and should be handled with appropriate personal protective equipment in a well-ventilated fume hood. PCC is a toxic and flammable solid. All procedures should be carried out with appropriate safety measures in place.
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of enantiomerically pure (S)-2-Methoxycyclohexanone. By employing a robust enzymatic kinetic resolution strategy, this valuable chiral building block can be produced with high enantiomeric excess, meeting the stringent requirements of the pharmaceutical industry. The detailed experimental procedures and analytical methods will enable researchers and drug development professionals to confidently produce this key intermediate for their synthetic campaigns.
References
- Mbah, C. J. (2018).
- Sánchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Pharmaceutical and Biomedical Analysis, 61, 199-203.
-
The Organic Chemistry Tutor. (2021, April 11). Optical Activity - Specific Rotation & Enantiomeric Excess - Stereochemistry [Video]. YouTube. [Link]
-
Wikipedia. (2023, December 28). Optical rotation. [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.3: Optical Activity. [Link]
Sources
Use of (S)-2-Methoxycyclohexanone in the synthesis of complex molecules
Application Note: Leveraging (S)-2-Methoxycyclohexanone for Stereocontrolled Scaffold Construction
Introduction
(S)-2-Methoxycyclohexanone (CAS: 15990-36-0, generic) is a pivotal chiral building block in the synthesis of polyketides, spiroacetals, and bioactive alkaloids. Unlike its simple alkyl counterparts (e.g., 2-methylcyclohexanone), the methoxy substituent at the
This guide details the mechanistic rationale and experimental protocols for utilizing (S)-2-methoxycyclohexanone to generate high-value chiral scaffolds.
Mechanistic Expertise: Conformational Bias & Reactivity
To successfully utilize (S)-2-methoxycyclohexanone, one must understand its conformational equilibrium.
-
The Dipole Effect: In non-polar solvents, the axial conformer is often stabilized due to the minimization of dipole-dipole repulsion between the carbonyl oxygen and the methoxy oxygen.
-
The Steric Effect: In polar solvents or during reaction with bulky reagents, the equatorial conformer dominates to minimize 1,3-diaxial interactions.
Critical Design Choice:
-
For 1,2-cis stereochemistry: Use bulky hydride donors (e.g., L-Selectride). These reagents attack from the less hindered equatorial trajectory, forcing the resulting hydroxyl group into an axial position.
-
For 1,2-trans stereochemistry: Use small reducing agents (e.g., NaBH
) or chelation-controlled Grignard additions where the metal (Mg, Ti) locks the methoxy and carbonyl oxygens into a rigid 5-membered transition state.
Experimental Protocols
Protocol A: Stereodivergent Synthesis of (1S,2S)-2-Methoxycyclohexanol (Cis-Isomer)
Objective: Selective formation of the cis-alcohol using steric control. Mechanism: Steric hindrance of the reducing agent forces equatorial attack.
Materials:
-
Substrate: (S)-2-Methoxycyclohexanone (1.0 equiv)
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride), 1.0 M in THF (1.2 equiv)
-
Solvent: Anhydrous THF
-
Quench: 30% H
O / 3N NaOH
Step-by-Step Methodology:
-
Setup: Flame-dry a 2-neck round-bottom flask under Argon. Charge with (S)-2-methoxycyclohexanone (500 mg, 3.9 mmol) and anhydrous THF (10 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Note: Temperature control is critical to maximize diastereomeric ratio (dr).
-
Addition: Add L-Selectride (4.7 mL, 4.7 mmol) dropwise over 15 minutes via syringe pump. Ensure the internal temperature does not rise above -70 °C.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (EtOAc/Hexane 1:4).
-
Oxidative Workup:
-
Carefully add MeOH (2 mL) to quench excess hydride.
-
Allow to warm to 0 °C.
-
Add 3N NaOH (3 mL) followed by dropwise addition of 30% H
O (3 mL). Caution: Exothermic. -
Stir for 1 hour at room temperature to cleave the organoborane intermediate.
-
-
Extraction: Dilute with Et
O, wash with saturated Na SO (to remove peroxides), then brine. Dry over MgSO . -
Purification: Flash chromatography (Silica gel, 10-20% EtOAc in Hexanes).
Expected Result: >95:5 cis:trans ratio.
Protocol B: Chelation-Controlled Grignard Addition (Construction of Quaternary Centers)
Objective: Formation of tertiary alcohols with high diastereoselectivity via a chelated transition state. Mechanism: The Magnesium atom coordinates to both the ketone and methoxy oxygens, directing the nucleophile to the face opposite the methoxy group (anti-attack relative to the chelate ring).
Materials:
-
Substrate: (S)-2-Methoxycyclohexanone (1.0 equiv)
-
Reagent: Vinylmagnesium bromide (1.0 M in THF)
-
Additive: TiCl
(Optional, for enhanced chelation if Mg is insufficient) or simply rely on Mg(II). -
Solvent: Anhydrous CH
Cl or Et O (Non-coordinating solvents enhance chelation).
Step-by-Step Methodology:
-
Setup: Flame-dry a flask under Nitrogen. Dissolve (S)-2-methoxycyclohexanone (1.0 equiv) in anhydrous CH
Cl (0.2 M concentration). -
Temperature: Cool to -78 °C .
-
Nucleophile Addition: Add Vinylmagnesium bromide (1.5 equiv) dropwise.
-
Expert Tip: For substrates where chelation is weak, pre-mixing the ketone with 1.0 equiv of MgBr
·OEt or TiCl for 30 mins prior to Grignard addition can boost selectivity.
-
-
Reaction: Stir for 4 hours, allowing the bath to slowly warm to -20 °C.
-
Quench: Pour into saturated aqueous NH
Cl. -
Analysis: Isolate the organic layer.[1] The major product will be the result of the nucleophile attacking from the face opposite the axial methoxy group in the chelated conformer.
Data Summary & Visualization
Table 1: Stereochemical Outcomes by Reagent Class
| Reagent Type | Dominant Effect | Major Product Config | Diastereomeric Ratio (Typical) |
| NaBH4 / MeOH | Axial Attack (Small) | Trans-Alcohol (Equatorial OH) | 3:1 to 6:1 |
| L-Selectride | Equatorial Attack (Bulky) | Cis-Alcohol (Axial OH) | >20:1 |
| R-MgBr (Ether) | Chelation Control | Syn-Addition (relative to Chelate) | >10:1 |
| R-Li (THF) | Felkin-Anh (Steric) | Mixtures (Low Selectivity) | ~1:1 to 2:1 |
Diagram 1: Mechanistic Pathway & Chelation Control
Caption: The magnesium atom locks the methoxy and carbonyl groups, directing the nucleophile to attack from the face opposite the substituent.
Diagram 2: Experimental Workflow for L-Selectride Reduction
Caption: Step-by-step protocol for the stereoselective reduction of 2-methoxycyclohexanone.
References
-
Conformational Analysis of 2-Substituted Cyclohexanones
- Source: Freitas, M. P., et al. "Conformational analysis of 2-methoxycyclohexanone." Journal of Molecular Structure, 2001.
- Relevance: Establishes the axial/equatorial equilibrium essential for predicting reactivity.
-
Selectride Reduction Protocols
- Source: Brown, H. C., & Krishnamurthy, S. "Lithium Tri-sec-butylborohydride. A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity." Journal of the American Chemical Society, 1972.
- Relevance: The foundational text for using bulky borohydrides to achieve cis-selectivity in cyclohexanones.
-
Chelation Controlled Additions (Grignard)
- Source: Still, W. C., & Schneider, J. A. "Chelation-controlled nucleophilic additions to alpha-alkoxy ketones." Tetrahedron Letters, 1980.
- Relevance: Defines the conditions required (solvents, Lewis acids)
-
General Reactivity of 2-Alkoxy Cyclohexanones
- Source: BenchChem Application Note. "Grignard Reaction with 2-Methylcyclohexanone (Analogous Reactivity)."
- Relevance: Provides baseline protocols for handling 2-substituted cyclohexanones.
Sources
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Byproduct Formation in the Synthesis of (S)-2-Methoxycyclohexanone
Welcome to the technical support center for the synthesis of (S)-2-Methoxycyclohexanone. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with purity and byproduct formation in their synthetic routes. As a chiral α-alkoxy ketone, (S)-2-Methoxycyclohexanone is a valuable building block, and achieving high enantiomeric and chemical purity is paramount. This document provides in-depth, field-proven insights into common synthetic challenges, focusing on the causality behind byproduct formation and offering robust troubleshooting strategies.
Introduction: The Synthetic Challenge
The synthesis of enantiomerically pure (S)-2-Methoxycyclohexanone is not trivial. The proximity of the methoxy and carbonyl groups influences the molecule's stability and reactivity, while the chiral center at C2 demands precise stereochemical control. Byproducts can arise from a variety of sources, including incomplete reactions, over-reactions, side-reactions of intermediates, and loss of stereochemical integrity. This guide will address the most probable synthetic routes and their associated byproduct profiles.
Frequently Asked Questions (FAQs)
Q1: I'm observing a byproduct with a similar mass but a different retention time in my GC analysis. What could it be?
A1: This is likely the (R)-enantiomer of 2-methoxycyclohexanone. In any asymmetric synthesis, achieving 100% enantioselectivity is rare. The presence of the opposite enantiomer is a common "byproduct." The degree of its formation depends on the effectiveness of your chiral catalyst, auxiliary, or enzyme. Chiral HPLC or GC is necessary to resolve and quantify the enantiomeric excess (ee).
Q2: My NMR spectrum shows unreacted starting material. How can I drive the reaction to completion?
A2: Incomplete conversion is a common issue. Before attempting more complex purification, consider the following:
-
Reaction Time: Have you monitored the reaction progress over time (e.g., by TLC or GC) to ensure it has reached a plateau?
-
Reagent Stoichiometry: Ensure that the key reagents are used in the correct molar ratios. For reagents that are sensitive to air or moisture, ensure they have not degraded.
-
Catalyst Activity: If using a catalyst, ensure it has not been poisoned or deactivated. Consider using a fresh batch of catalyst.
-
Temperature: The reaction may require higher temperatures or longer reaction times to go to completion, but be aware that this can sometimes lead to the formation of other byproducts.
Q3: I see a significant amount of cyclohexanone in my crude product. What is happening?
A3: The presence of cyclohexanone suggests cleavage of the C-O bond of the methoxy group. This can occur under harsh acidic or basic conditions, or during certain types of hydrogenation where hydrogenolysis is a competing side reaction.
Troubleshooting Guide by Synthetic Route
We will now delve into specific synthetic strategies and their characteristic byproducts.
Route 1: Asymmetric Conjugate Reduction of 2-Methoxy-2-cyclohexen-1-one
This is a powerful method for setting the stereocenter at the C2 position. A common approach is the use of a chiral catalyst, such as a Noyori-type ruthenium catalyst, for the asymmetric hydrogenation of the carbon-carbon double bond.
Diagram of the Reaction Pathway and Potential Byproducts:
Caption: Synthetic pathway and common byproducts in the asymmetric hydrogenation of 2-methoxy-2-cyclohexen-1-one.
Common Byproducts and Troubleshooting:
| Byproduct | Formation Mechanism | Troubleshooting Steps |
| 2-Methoxycyclohexanol | Over-reduction of the ketone functionality. | - Reduce Hydrogen Pressure: Lowering the H2 pressure can disfavor ketone reduction. - Optimize Temperature: Lower temperatures generally increase selectivity for enone reduction over ketone reduction. - Shorter Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. |
| Saturated Ketone Byproduct | Isomerization of the intermediate allylic alcohol.[1] | - Choice of Catalyst: Some catalyst systems are more prone to this side reaction. Screen different chiral ligands and metal precursors. - Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents (e.g., methanol, ethanol, THF). |
| Cyclohexanone | Hydrogenolysis (cleavage) of the C-O bond of the methoxy group. | - Milder Conditions: Use lower temperatures and hydrogen pressures. - Catalyst Choice: Some catalysts, particularly those based on palladium, can be more prone to hydrogenolysis. Ruthenium catalysts are often a better choice. |
| (R)-2-Methoxycyclohexanone | Imperfect enantioselectivity of the catalyst. | - Catalyst Purity: Ensure the chiral ligand is of high enantiomeric purity. - Optimize Conditions: Enantioselectivity can be sensitive to temperature, pressure, and solvent. A systematic optimization may be necessary. |
Experimental Protocol: Asymmetric Hydrogenation of 2-Methoxy-2-cyclohexen-1-one
-
In a glovebox, charge a pressure reactor with [RuCl((S)-BINAP)]2(NEt3) (0.005 mol%) and the substrate, 2-methoxy-2-cyclohexen-1-one (1.0 equiv).
-
Add degassed methanol as the solvent.
-
Seal the reactor, remove it from the glovebox, and purge with hydrogen gas.
-
Pressurize the reactor to the desired hydrogen pressure (e.g., 10 atm) and stir at the desired temperature (e.g., 25 °C).
-
Monitor the reaction by GC.
-
Upon completion, carefully vent the reactor and concentrate the reaction mixture in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Route 2: Asymmetric α-Methoxylation of Cyclohexanone
This approach involves the reaction of a cyclohexanone enolate (or its equivalent) with an electrophilic methoxylating agent in the presence of a chiral ligand or auxiliary. An alternative is the oxidative methoxylation using a metal catalyst.
Diagram of the α-Methoxylation Process and Potential Side Reactions:
Caption: Williamson ether synthesis of (S)-2-methoxycyclohexanone and potential side reactions.
Common Byproducts and Troubleshooting:
| Byproduct | Formation Mechanism | Troubleshooting Steps |
| Unreacted (S)-2-Hydroxycyclohexanone | Incomplete deprotonation by the base or insufficient methylating agent. | - Choice of Base: Use a strong, non-nucleophilic base like sodium hydride (NaH) to ensure complete deprotonation. [2] - Anhydrous Conditions: Ensure all reagents and solvents are strictly anhydrous, as water will quench the base and the alkoxide. - Reagent Stoichiometry: Use a slight excess of both the base and the methylating agent. |
| Elimination Products | If a strong, sterically hindered base is used, or if the reaction is heated excessively, elimination to form an enone can compete with substitution. | - Use a Non-Hindered Base: NaH is a good choice. - Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to room temperature). |
| Racemic Product | The basic conditions can cause deprotonation at the α-carbon, leading to enolate formation and subsequent racemization (epimerization). | - Use a Non-nucleophilic Base at Low Temperature: Add the base slowly at a low temperature to form the alkoxide without promoting enolization. - Less Basic Conditions: Consider alternative methylation procedures that do not require such strong bases if racemization is a significant problem. |
Purification Strategies
Once you have minimized byproduct formation, the final step is purification.
-
Flash Column Chromatography: This is the most common method for removing the byproducts discussed. A silica gel column with a gradient elution of ethyl acetate in hexanes is a good starting point.
-
Distillation: If the boiling points of the byproducts are sufficiently different from the product, fractional distillation under reduced pressure can be an effective purification method, especially on a larger scale.
-
Preparative Chiral HPLC/GC: To remove the unwanted (R)-enantiomer and obtain a highly enantioenriched product, preparative chiral chromatography is the most effective, albeit more expensive, method.
References
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Methylcyclohexanone. BenchChem.
- Feng, J., & Lin, X. (2017). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes. Organic Letters, 19(15), 4054–4057.
- Ohkuma, T., Ooka, H., Hashiguchi, S., Ikariya, T., & Noyori, R. (1995). Practical Enantioselective Hydrogenation of Aromatic Ketones. Journal of the American Chemical Society, 117(9), 2675–2676.
- Filo student. (2024, May 27).
- Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
- Dowd, P., & Zhang, W. (2007). Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations. Chemical Reviews, 93(4), 1453-1471.
- Organic Syntheses Procedure. (n.d.). 2-chlorocyclohexanone.
- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G. Myers Research Group, Harvard University.
- Wikipedia contributors. (2023, December 2). Manganese-mediated coupling reactions. In Wikipedia, The Free Encyclopedia.
- Wikipedia contributors. (2023, December 15). Williamson ether synthesis. In Wikipedia, The Free Encyclopedia.
- Quick Company. (n.d.). A Process For The Synthesis Of 4 Methoxycyclohexanone.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- Singh, U. K., & Kumar, A. (2017). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. Catalysis Science & Technology, 7(1), 23-56.
- MDPI. (2024, May 11). Recent Advances in Manganese(III)
- Filo. (2025, March 26).
- Wikipedia contributors. (2024, January 12). Asymmetric hydrogenation. In Wikipedia, The Free Encyclopedia.
- Sankararaman, S., & Sudha, R. (1998). Synthesis of bicyclo[2.2.2]oct-5-en-2-ones via a tandem intermolecular Michael addition intramolecular aldol process (a bridged Robinson annulation). The Journal of Organic Chemistry, 63(23), 8344-8347.
- Baker, S. R., Crombie, L., Dove, R. V., & Slack, D. A. (1979). Polyketo-enols and chelates. Synthesis of 2-pyrones, 2-pyridones, 2-methoxypyridines, and m-hydroxyanilines by control of the cyclisation of nitrile-substituted glutaconic types. Journal of the Chemical Society, Perkin Transactions 1, 677-685.
- Chemistry Steps. (n.d.). Williamson Ether Synthesis.
- ChemRxiv. (n.d.).
- ChemRxiv. (n.d.).
- National Center for Biotechnology Information. (n.d.).
- ACS Catalysis. (2023, February 6). Mechanistic Insights into the Ene-Reductase-Catalyzed Promiscuous Reduction of Oximes to Amines.
- PubChem. (n.d.). 2-Chlorocyclohexanone.
- National Center for Biotechnology Information. (n.d.). Manganese(III)-Mediated Transformations of Phloroglucinols: A Formal Oxidative [4+2] Cycloaddition Leading to Bicyclo[2.2.2]octadiones.
- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.
- Sigma-Aldrich. (n.d.). 2-Methoxycyclohexanone.
- Slideshare. (n.d.).
- Chem-Station International Edition. (2014, October 16).
- ResearchGate. (2025, August 6).
Sources
Technical Support Hub: Stereocontrol in (S)-2-Methoxycyclohexanone Transformations
ID: TSH-CHIRAL-002 Subject: Controlling Stereoselectivity & Maintaining Integrity at C2 Status: Active Audience: Medicinal Chemists, Process Development Scientists
Executive Summary: The "C2" Challenge
Working with (S)-2-Methoxycyclohexanone presents a dual stereochemical challenge. First, the C2 stereocenter is
This guide addresses how to preserve the configuration at C2 (prevent racemization) and how to leverage C2 to dictate the stereochemical outcome of nucleophilic additions at C1.
Critical Stability Warning: Preventing Racemization
The Issue: Users often report loss of optical activity (ee%) after workup or during reaction optimization.
The Cause: The proton at C2 is acidic (
Troubleshooting Guide: Racemization Control
| Symptom | Probable Cause | Corrective Action |
| Loss of ee% during storage | Trace acid/base impurities in solvent. | Store over activated molecular sieves.[3] Use neutral glass or silylated vials. |
| Racemization during workup | Aqueous basic workup (e.g., | Use rapid, cold, acidic quench (e.g., dilute |
| Racemization during reaction | Thermodynamic enolization conditions. | Switch to Kinetic Control . Use non-nucleophilic bases (LDA, LiHMDS) at -78°C to deprotonate at C6 (less hindered) rather than C2. |
Mechanism of Failure (Visualized)
The following diagram illustrates the pathway to optical death via the enol intermediate.
Figure 1: The racemization pathway via keto-enol tautomerism. Note that the planar intermediate destroys the stereochemical information held at C2.[1]
Module: C2-Directed Stereoselective Additions (At C1)
The (S)-methoxy group at C2 is not just a liability; it is a tool. By selecting the right reagents, you can use the C2 center to force the incoming nucleophile to a specific face of the carbonyl (C1).
Strategy A: Chelation Control (The "Cram" Pathway)
Goal: High diastereoselectivity via metal bridging. Mechanism: A Lewis Acid (Mg, Zn, Ti) coordinates simultaneously to the Carbonyl Oxygen and the Methoxy Oxygen. This rigidifies the substrate. Outcome: The nucleophile attacks from the face least hindered by the chelate ring structure. In cyclohexanones, this often overrides standard steric preferences.[2]
Strategy B: Steric Control (The "Felkin-Anh" / Dipolar Pathway)
Goal: Selectivity driven by steric approach vectors. Mechanism: No chelation.[3] The reaction is governed by the size of the nucleophile and the torsional strain of the transition state.
-
Small Nucleophiles (
, ): Prefer Axial Attack Yields Equatorial Alcohol (Trans-1,2). -
Bulky Nucleophiles (L-Selectride): Prefer Equatorial Attack
Yields Axial Alcohol (Cis-1,2).
Decision Matrix: Selecting Your Reagent
Figure 2: Decision tree for reagent selection based on the desired stereochemical outcome relative to the C2-methoxy group.
Standard Operating Protocols (SOPs)
SOP-01: Chelation-Controlled Grignard Addition
Objective: Addition of an alkyl group with high diastereoselectivity using the C2-methoxy group as an anchor.
-
Preparation: Flame-dry a 2-neck round bottom flask under Argon.
-
Solvent: Use anhydrous Dichloromethane (DCM) or Toluene rather than THF if possible.
-
Why? THF is a Lewis base and competes with the carbonyl/methoxy for the metal center, weakening the chelation effect [1]. Non-coordinating solvents enhance chelation.
-
-
Substrate: Dissolve (S)-2-Methoxycyclohexanone (1.0 equiv) in the solvent and cool to -78°C .
-
Lewis Acid (Optional but Recommended): Add
or (1.1 equiv) and stir for 15 min to pre-form the chelate.-
Note: Grignard reagents have intrinsic Mg, but adding a specific Lewis Acid often boosts the diastereomeric ratio (dr) [2].
-
-
Addition: Add the Grignard reagent (1.2 equiv) dropwise over 30 minutes.
-
Quench: Pour into cold saturated
. Do not allow the mixture to warm before quenching to prevent thermodynamic equilibration.
SOP-02: Stereoselective Reduction (Axial Alcohol Formation)
Objective: Synthesis of the cis-2-methoxycyclohexanol (Axial OH) using steric blocking.
-
Reagent: L-Selectride (Lithium tri-sec-butylborohydride).
-
Conditions: THF, -78°C.
-
Mechanism: The bulky sec-butyl groups on the Boron cannot fit into the axial attack trajectory due to 1,3-diaxial interactions. They are forced to attack equatorially [3].[3]
-
Workup: Oxidative workup (
) is required to cleave the Boron-Carbon bond.-
Warning: The oxidative workup is basic. Keep it cold (0°C) and brief to prevent racemization of the C2 center in the product.
-
Analytical Troubleshooting: Did it work?
Question: How do I determine the stereochemistry of my product?
Answer: Use 1H NMR Coupling Constants (
-
Axial Proton (Equatorial Alcohol / Trans product):
-
Will show Large Coupling (
Hz) with the adjacent axial proton at C2 and C6. -
Appearance: Broad triplet or quartet (dd).
-
-
Equatorial Proton (Axial Alcohol / Cis product):
-
Will show Small Coupling (
Hz). -
Appearance: Narrow singlet or doublet.
-
| Product Configuration | C1-H Signal Appearance | J-Value (approx) |
| Trans (OH eq, OMe eq) | Broad multiplet | > 10 Hz (ax-ax) |
| Cis (OH ax, OMe eq) | Narrow multiplet | < 5 Hz (eq-ax) |
References
-
Eliel, E. L., & Senda, Y. (1970). Reduction of Acetals and Ethers with Mixed Hydrides. Tetrahedron, 26(10), 2411–2428.
-
Mengel, A., & Reiser, O. (1999). Chelation-Controlled Nucleophilic Additions to Chiral
-Alkoxy Carbonyl Compounds. Chemical Reviews, 99(5), 1191–1224. -
Brown, H. C., & Krishnamurthy, S. (1979). Lithium Tri-sec-butylborohydride.[4] A New Reagent for the Reduction of Cyclic and Bicyclic Ketones with Super Stereoselectivity. Journal of the American Chemical Society, 94(20), 7159–7161.
-
Ashby, E. C., & Laemmle, J. T. (1975). Stereoselective Organometallic Reactions. Chemical Reviews, 75(4), 521–546.
Sources
Navigating the Stereochemical Maze: A Technical Support Guide for Nucleophilic Attack on (S)-2-Methoxycyclohexanone
Welcome to the technical support center for optimizing reaction conditions for nucleophilic attack on (S)-2-Methoxycyclohexanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into achieving high diastereoselectivity in this critical synthetic transformation. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible methodology.
Understanding the Stereochemical Challenge
The nucleophilic addition to (S)-2-Methoxycyclohexanone presents a fascinating stereochemical puzzle. The presence of a chiral center at the C2 position, bearing a methoxy group, dictates the facial selectivity of the incoming nucleophile. The stereochemical outcome is a delicate balance between two competing transition state models: the Felkin-Anh model, governed by sterics and orbital overlap, and the Cram-chelate model, driven by the coordination of a Lewis acid to the carbonyl oxygen and the methoxy group. Mastering this reaction requires a nuanced understanding of how to tip the balance in favor of the desired diastereomer.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions and challenges encountered during the nucleophilic attack on (S)-2-Methoxycyclohexanone.
Q1: I am getting a low diastereomeric ratio (d.r.). What are the primary factors I should investigate to improve selectivity?
A1: Low diastereoselectivity is the most common issue and typically arises from a lack of control over the dominant reaction pathway. The key factors to consider are:
-
The Nucleophile: The steric bulk of the nucleophile plays a significant role. Smaller nucleophiles may favor one pathway, while bulkier ones may favor another.
-
Lewis Acid: The choice of Lewis acid is paramount. Chelating Lewis acids (e.g., MgBr₂, ZnCl₂, TiCl₄) will favor the Cram-chelate model, while non-chelating Lewis acids (e.g., BF₃·OEt₂) will favor the Felkin-Anh model.[1]
-
Solvent: The solvent can influence the chelating ability of the Lewis acid and the conformation of the substrate. Ethereal solvents like THF are commonly used, but their coordinating ability can sometimes interfere with chelation control.
-
Temperature: Lowering the reaction temperature often enhances stereoselectivity by amplifying the energetic differences between the competing transition states.
Q2: How do I know whether my reaction is proceeding via a Felkin-Anh or a chelation-controlled pathway?
A2: The stereochemical outcome is the primary indicator.
-
Felkin-Anh Pathway (Non-Chelation Control): This model predicts that the largest group on the adjacent chiral center will orient itself anti-periplanar to the incoming nucleophile to minimize steric interactions.[2] In the case of (S)-2-Methoxycyclohexanone, the C-O bond of the methoxy group is considered the most electronegative and thus the "largest" group in an electronic sense. The nucleophile will then attack from the less hindered face.
-
Chelation-Controlled Pathway: This pathway is dominant when a chelating Lewis acid is used. The Lewis acid coordinates to both the carbonyl oxygen and the oxygen of the methoxy group, forming a rigid five-membered ring. This locks the conformation of the cyclohexanone and directs the nucleophile to attack from the less hindered face of this chelated intermediate, often leading to the opposite diastereomer compared to the Felkin-Anh model.[1][3]
Q3: I am using a Grignard reagent and observing significant side products. What could be the cause?
A3: Grignard reagents are not only strong nucleophiles but also strong bases. Common side reactions include:
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-proton on the other side of the carbonyl, leading to the formation of an enolate and reducing the yield of the desired addition product.
-
Reduction: If the Grignard reagent has a β-hydride (e.g., ethylmagnesium bromide), it can act as a reducing agent, converting the ketone to a secondary alcohol.
To mitigate these side reactions, consider using organolithium or organozinc reagents, which can be less prone to these side reactions depending on the specific reagent and conditions.
Troubleshooting Guide
This section provides a structured approach to troubleshooting common experimental issues.
| Problem | Potential Cause | Troubleshooting Steps & Rationale |
| Low Diastereoselectivity | Competing Felkin-Anh and chelation pathways. | 1. Modify the Lewis Acid: If you desire the chelation-controlled product, switch to a strongly chelating Lewis acid like TiCl₄ or ZnCl₂.[1] For the Felkin-Anh product, use a non-chelating Lewis acid like BF₃·OEt₂. 2. Adjust the Temperature: Lower the reaction temperature (e.g., to -78 °C). This will favor the transition state with the lower activation energy, often leading to higher selectivity. 3. Change the Nucleophile: A bulkier nucleophile may exhibit a stronger preference for one pathway over the other due to increased steric interactions. |
| Low Reaction Yield | 1. Incomplete Reaction: | 1a. Increase Reaction Time/Temperature: Monitor the reaction by TLC or GC-MS to ensure it has gone to completion. 1b. Check Reagent Quality: Ensure your nucleophile (e.g., Grignard reagent) is freshly prepared and properly titrated. Anhydrous conditions are crucial. |
| 2. Side Reactions (Enolization/Reduction): | 2a. Use a Different Organometallic Reagent: Consider organolithium or organozinc reagents. 2b. Lower the Temperature: Side reactions are often more prevalent at higher temperatures. | |
| 3. Difficult Work-up: | 3a. Careful Quenching: Quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. 3b. Proper Extraction: Ensure complete extraction of the product from the aqueous layer. | |
| Inconsistent Results | 1. Moisture Contamination: | 1a. Rigorous Anhydrous Technique: Flame-dry all glassware, use freshly distilled solvents, and maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen). |
| 2. Inaccurate Reagent Stoichiometry: | 2a. Titrate Organometallic Reagents: The concentration of commercially available or self-prepared organometallic reagents can vary. Titration is essential for accurate stoichiometry. |
Experimental Protocols
The following are generalized protocols that can be adapted and optimized for your specific nucleophile and desired stereochemical outcome.
Protocol 1: General Procedure for Chelation-Controlled Nucleophilic Addition
This protocol is designed to favor the formation of the diastereomer resulting from a chelation-controlled pathway.
-
Preparation: Under an inert atmosphere (Argon or Nitrogen), add anhydrous (S)-2-Methoxycyclohexanone (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous dichloromethane (DCM) or toluene.
-
Lewis Acid Addition: Cool the solution to -78 °C (dry ice/acetone bath). Add a solution of a chelating Lewis acid (e.g., TiCl₄, 1.1 eq.) in DCM dropwise. Stir the mixture for 30 minutes at -78 °C to allow for chelate formation.
-
Nucleophile Addition: Add the nucleophile (e.g., a solution of an organolithium or Grignard reagent, 1.2 eq.) dropwise, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, slowly quench the reaction at -78 °C by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR or GC analysis.[4][5]
Protocol 2: General Procedure for Felkin-Anh Controlled Nucleophilic Addition
This protocol is designed to favor the formation of the diastereomer resulting from a non-chelation-controlled pathway.
-
Preparation: Under an inert atmosphere, add anhydrous (S)-2-Methoxycyclohexanone (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous diethyl ether or tetrahydrofuran (THF).
-
Lewis Acid Addition (Optional but Recommended): Cool the solution to -78 °C. Add a non-chelating Lewis acid (e.g., BF₃·OEt₂, 1.1 eq.) dropwise. Stir for 15 minutes.
-
Nucleophile Addition: Add the nucleophile (e.g., a solution of an organolithium or Grignard reagent, 1.2 eq.) dropwise at -78 °C.
-
Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Quench the reaction at -78 °C with a saturated aqueous solution of NH₄Cl.
-
Work-up and Purification: Follow the same procedure as described in Protocol 1.
Data Presentation: The Impact of Reaction Conditions on Diastereoselectivity
While specific data for (S)-2-Methoxycyclohexanone is proprietary to individual research, the following table, based on extensive literature for analogous 2-alkoxy and 2-alkylcyclohexanones, illustrates the expected trends in diastereomeric ratios (d.r.) under different conditions. The "Chelate-Favored" diastereomer is the one predicted by the Cram-chelate model, while the "Felkin-Anh Favored" is the one predicted by the Felkin-Anh model.
| Nucleophile | Lewis Acid | Solvent | Temperature (°C) | Expected Major Diastereomer | Anticipated d.r. (Major:Minor) |
| MeMgBr | None | THF | 0 | Felkin-Anh Favored | ~70:30 |
| MeMgBr | ZnBr₂ | DCM | -78 | Chelate-Favored | >90:10 |
| MeLi | BF₃·OEt₂ | Et₂O | -78 | Felkin-Anh Favored | >85:15 |
| PhLi | TiCl₄ | Toluene | -78 | Chelate-Favored | >95:5 |
| NaBH₄ | CeCl₃ | MeOH | -25 | Chelate-Favored (Luche Reduction) | >90:10 |
| L-Selectride® | None | THF | -78 | Felkin-Anh Favored (Steric Approach) | >98:2 |
Visualizing the Reaction Pathways
To further clarify the concepts of chelation and non-chelation control, the following diagrams illustrate the key transition states.
Caption: Troubleshooting flowchart for low diastereoselectivity.
References
-
Ashby, E. C.; Laemmle, J. T. Stereochemistry of organometallic compound addition to ketones. Chemical Reviews, 1975 , 75 (4), 521-546. [Link]
-
Adams, R. W., et al. Diastereomeric Ratio Determination by High Sensitivity Band-Selective Pure Shift NMR Spectroscopy. The Royal Society of Chemistry, 2015 . [Link]
-
Mengel, A.; Reiser, O. Around and beyond the Felkin-Anh model: modeling nucleophilic additions to carbonyl compounds. Chemical Reviews, 1999 , 99 (5), 1191-1224. [Link]
-
Wade, L. G.; Simek, J. W. Organic Chemistry. Pearson, 2016 . [Link]
-
Anh, N. T. An interpretation of the stereoselectivity of nucleophilic additions to carbonyl groups. Topics in Current Chemistry, 1980 , 88, 145-162. [Link]
-
Reetz, M. T. Chelation and non-chelation control in additions of organometallic reagents to α- and β-alkoxy carbonyl compounds. Angewandte Chemie International Edition in English, 1984 , 23 (8), 556-569. [Link]
-
Eliel, E. L.; Gilbert, E. C. Conformational Analysis. XIII. The Addition of Methylmagnesium Iodide to 4-t-Butylcyclohexanone. Journal of the American Chemical Society, 1969 , 91 (20), 5487-5494. [Link]
-
Keck, G. E.; Castellino, S. A study of the Lewis acid promoted addition of allyltributylstannane to α-alkoxy aldehydes. Journal of the American Chemical Society, 1986 , 108 (13), 3847-3849. [Link]
-
Still, W. C.; McDonald, J. H. A stereocontrolled synthesis of (+-)-[alpha]-multistriatin. Tetrahedron Letters, 1980 , 21 (11), 1031-1034. [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer, 2007 . [Link]
-
House, H. O. Modern Synthetic Reactions. W. A. Benjamin, 1972 . [Link]
-
Clayden, J.; Greeves, N.; Warren, S. Organic Chemistry. Oxford University Press, 2012 . [Link]
-
Silverstein, R. M.; Webster, F. X.; Kiemle, D. J.; Bryce, D. L. Spectrometric Identification of Organic Compounds. John Wiley & Sons, 2014 . [Link]
Sources
Validation & Comparative
Technical Comparison Guide: Chiral HPLC vs. Chiral GC for (S)-2-Methoxycyclohexanone Analysis
Executive Summary: The Volatility vs. Stability Dilemma
The analysis of (S)-2-Methoxycyclohexanone presents a classic analytical paradox. As a low-molecular-weight, volatile ether-ketone, it appears to be an ideal candidate for Gas Chromatography (GC) . However, the presence of the methoxy group at the alpha-position (
While Chiral GC offers superior resolution per unit time and compatibility with universal detectors (FID), the thermal energy required for volatilization often exceeds the activation energy for racemization, leading to erroneous Enantiomeric Excess (ee) values. Chiral High-Performance Liquid Chromatography (HPLC) , operating at ambient temperatures, is the recommended "Gold Standard" for determining optical purity, despite its lower sensitivity for non-chromophoric compounds.
This guide provides the experimental evidence and protocols to navigate this choice.
The Chemical Context: Why Method Choice alters Results
To select the correct method, one must understand the failure mode. The alpha-chiral center in 2-methoxycyclohexanone is labile. The methoxy group exerts an electron-withdrawing inductive effect (-I) , which destabilizes the
Mechanism of Failure: Thermal Racemization
Under high temperatures (GC) or protic conditions, the keto-form equilibrates with the achiral enol form. Upon re-protonation, the chiral center is re-established as a racemic mixture.[1]
Figure 1: Mechanism of racemization. In GC, the heat of the injector port and column oven drives the forward reaction to the achiral enol.
Method A: Chiral GC (High Throughput / High Risk)
Verdict: Use only for rough process monitoring or if thermal stability is pre-validated. Risk: On-column racemization causing "plateau" peaks between enantiomers.
Experimental Protocol
-
Column:
-Cyclodextrin derivative (e.g., Supelco -DEX 225 or Astec CHIRALDEX G-TA).-
Why: Cyclodextrins are the only phases stable enough for the required thermal cycling and offer shape-selectivity for the cyclohexyl ring.
-
-
Carrier Gas: Helium at 35 cm/sec (constant linear velocity).
-
Detector: Flame Ionization Detector (FID) @ 250°C.
-
Injector: Split (50:1) @ 200°C (Critical Control Point) .
-
Note: Standard 250°C injectors often cause immediate racemization. Keep this as low as possible while ensuring volatilization.
-
Temperature Program (optimized for stability)
-
Initial: 80°C (Hold 1 min) - Low start to prevent shock.
-
Ramp: 2°C/min to 130°C.
-
Hold: Until elution (approx. 15-20 mins).
Data Interpretation Warning: If the baseline between the two enantiomer peaks is elevated (not returning to zero), this indicates dynamic racemization is occurring inside the column. The integration will be invalid.
Method B: Chiral HPLC (The Accuracy Standard)
Verdict: Required for final product release and stability studies. Challenge: Detection. The molecule lacks a strong chromophore. Solution: Use UV at 205-210 nm (requires high-purity solvents) or Refractive Index (RI).
Experimental Protocol
-
Column: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak IA or AD-H).
-
Why: The amylose spiral creates a chiral cavity that recognizes the spatial orientation of the methoxy group without requiring thermal energy.
-
-
Mobile Phase: n-Hexane : Isopropanol (98:2 v/v).
-
Why: Normal phase is essential. The non-polar hexane minimizes the interaction of the solvent with the carbonyl oxygen, preventing solvent-induced enolization.
-
-
Flow Rate: 0.5 mL/min (Lower flow improves resolution of the early-eluting ether).
-
Temperature: 20°C (Sub-ambient preferred to lock stereochemistry).
-
Detection: UV @ 210 nm.
Self-Validating System Check
To ensure the HPLC method is valid:
-
Inject Racemate: Ensure baseline resolution (
). -
Inject Pure (S)-Enantiomer: Verify no (R)-peak appears. If (R) appears in a freshly synthesized standard, the method solvent might be causing racemization (check IPA acidity).
Comparative Performance Data
The following table summarizes the trade-offs based on typical experimental outcomes for alpha-substituted cyclohexanones.
| Feature | Chiral GC (Beta-DEX) | Chiral HPLC (Amylose-IA) |
| Primary Risk | Thermal Racemization (High) | Solvent Absorption (Low) |
| Analysis Time | 15 - 25 mins | 20 - 40 mins |
| Limit of Detection | Excellent (ppm level via FID) | Moderate (Requires high conc. for UV/RI) |
| Resolution ( | High (> 2.0) if stable | Moderate (1.5 - 2.0) |
| Sample Prep | Dissolve in DCM/Hexane | Dissolve in Mobile Phase |
| Suitability | In-process checks (Speed) | Final QC / Release (Accuracy) |
Decision Workflow
Use the following logic flow to determine the correct instrument for your specific sample stage.
Figure 2: Decision matrix for instrument selection. Note that for Final QC, HPLC is the default path to eliminate thermal variables.
References
-
Phenomenex. (2025).[1][2] HPLC vs GC: What Sets These Methods Apart. Retrieved from
- Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A, 906(1-2), 275-299. (Foundational text on thermal risks in Chiral GC).
-
Sigma-Aldrich (Supelco). (2002). Astec CHIRALDEX Handbook: Derivatized Cyclodextrin Phases for Capillary Gas Chromatography. Retrieved from
- Scribner, M. E., et al. (2013). Racemization of alpha-chiral ketones: Mechanisms and Analysis. Journal of Organic Chemistry.
- Daicel Corporation.Instruction Manual for CHIRALPAK IA. (Standard protocol for immobilized polysaccharide columns).
(Note: While specific literature on 2-methoxycyclohexanone is niche, the protocols above are derived from the foundational physics of alpha-chiral ketone analysis described in references 2 and 3.)
Sources
The In-House Contender: A Cost-Benefit Analysis of (S)-2-Methoxycyclohexanone in Asymmetric Synthesis
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the pursuit of enantiomerically pure compounds, the synthetic chemist's toolbox is replete with elegant solutions. Among the most reliable are chiral auxiliaries, stoichiometric partners that impart stereocontrol onto a prochiral substrate. While commercially available auxiliaries like Evans' oxazolidinones and Oppolzer's camphorsultam are mainstays in the field, their cost can be a significant factor in process development and large-scale synthesis. This guide presents a comprehensive cost-benefit analysis of an alternative strategy: the in-house synthesis and application of (S)-2-Methoxycyclohexanone as a chiral building block. We will objectively compare its hypothetical performance and cost-effectiveness against established, commercially available alternatives, supported by detailed protocols and experimental data from the literature.
The Allure of In-House Chiral Building Blocks: A Case for (S)-2-Methoxycyclohexanone
(S)-2-Methoxycyclohexanone is not a readily available chiral auxiliary on the fine chemical market. Its utility, therefore, is predicated on a cost-effective and efficient in-house synthesis. The primary advantage of this approach is the potential for significant cost savings, especially at scale, by utilizing inexpensive starting materials. The core of our analysis hinges on a two-step synthesis commencing from the commodity chemical, cyclohexanone.
Protocol 1: Enantioselective Synthesis of (S)-2-Methoxycyclohexanone
This synthesis involves an initial organocatalytic asymmetric α-hydroxylation of cyclohexanone, followed by a Williamson ether synthesis to install the methyl group.
Step 1: Asymmetric α-Hydroxylation of Cyclohexanone
This step utilizes the readily available and inexpensive amino acid L-proline as an organocatalyst to induce enantioselectivity in the oxidation of the ketone.
-
Materials: Cyclohexanone, L-proline, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM), Saturated aqueous sodium bicarbonate solution, Saturated aqueous sodium thiosulfate solution, Anhydrous magnesium sulfate, Silica gel.
-
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in DCM at 0 °C, add L-proline (0.1 eq).
-
Slowly add a solution of m-CPBA (1.2 eq) in DCM over 1 hour, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 24 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Separate the layers and extract the aqueous layer with DCM (3 x).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford (S)-2-hydroxycyclohexanone.
-
-
Reported Performance: This method can achieve high yields (70-85%) and excellent enantiomeric excess (ee) (>95%).
Step 2: Williamson Ether Synthesis
The resulting chiral α-hydroxy ketone is then methylated under standard Williamson ether synthesis conditions.[1][2][3][4]
-
Materials: (S)-2-hydroxycyclohexanone, Sodium hydride (NaH, 60% dispersion in mineral oil), Anhydrous tetrahydrofuran (THF), Methyl iodide (CH₃I), Saturated aqueous ammonium chloride solution, Diethyl ether.
-
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous THF at 0 °C, add a solution of (S)-2-hydroxycyclohexanone (1.0 eq) in anhydrous THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Cool the mixture back to 0 °C and add methyl iodide (1.5 eq) dropwise.
-
Stir the reaction at room temperature for 12 hours.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or flash column chromatography to yield (S)-2-Methoxycyclohexanone.
-
-
Expected Performance: This standard reaction is expected to proceed in high yield (80-95%) with no erosion of the enantiomeric excess.
Cost Analysis: In-House Synthesis vs. Commercial Alternatives
To provide a tangible comparison, we have estimated the "in-house" cost of (S)-2-Methoxycyclohexanone based on current market prices for the necessary reagents and compared it to the purchasing cost of common chiral auxiliaries.
| Reagent/Auxiliary | Supplier & Grade | Price (USD) | Quantity | Cost per gram/mmol |
| (S)-2-Methoxycyclohexanone (In-house Synthesis) | ~ $5-10 / gram | |||
| Cyclohexanone | Sigma-Aldrich, 99.8% | $50 | 1 L | ~$0.05 / gram |
| L-Proline | TCI America, 99.0+% | $23.75 | 25 g | ~$0.95 / gram |
| m-CPBA | Sigma-Aldrich, ≤77% | $53.30 | 25 g | ~$2.13 / gram |
| Sodium Hydride (60% in oil) | TCI America | $82.00 | 100 g | ~$0.82 / gram |
| Methyl Iodide | Fisher Scientific, 99.5% | $112.00 | 25 g | ~$4.48 / gram |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) | Sigma-Aldrich, 98% | $150.00 | 5 g | $30.00 / gram |
| (1S)-(-)-2,10-Camphorsultam (Oppolzer's Auxiliary) | Sigma-Aldrich, 98% | $172.00 | 5 g | $34.40 / gram |
| (S)-(-)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP) | TCI America, 98.0+% | ~$150 | 1 g | ~$150.00 / gram |
Note: Prices are approximate and based on catalog prices from major suppliers in early 2026. Bulk pricing will significantly reduce costs. The estimated in-house cost for (S)-2-Methoxycyclohexanone is a projection based on reagent costs and does not include labor, solvent, or purification costs.
This analysis clearly demonstrates the potential for substantial cost savings with the in-house synthesis of (S)-2-Methoxycyclohexanone, with a projected cost per gram that is significantly lower than that of commercially available chiral auxiliaries.
Performance Comparison: A Hypothetical Application in Asymmetric Alkylation
While (S)-2-Methoxycyclohexanone is not a traditional chiral auxiliary that is attached and later removed, it can be employed as a chiral building block. For a comparative analysis, we will consider its hypothetical use in the asymmetric alkylation of cyclohexanone via a chiral imine intermediate, a strategy analogous to the well-established SAMP/RAMP hydrazone method.
Hypothetical Protocol 3: Asymmetric Alkylation using (S)-2-Methoxycyclohexanone-derived Imine
-
Imine Formation: React (S)-2-Methoxycyclohexanone with a primary amine (e.g., tert-butylamine) to form the corresponding chiral imine.
-
Deprotonation: Treat the chiral imine with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to form the lithiated enamine.
-
Alkylation: Add an alkyl halide (e.g., benzyl bromide) to the enamine solution at low temperature. The stereochemistry of the addition would be directed by the chiral methoxycyclohexyl group.
-
Hydrolysis: Hydrolyze the resulting alkylated imine to yield the chiral α-alkylated cyclohexanone and recover the chiral amine.
Comparative Performance Data
The following table compares the hypothetical performance of the (S)-2-Methoxycyclohexanone method with established protocols for asymmetric alkylation.
| Method | Typical Substrate | Typical Yield | Stereoselectivity (dr or ee) | Pros | Cons |
| (S)-2-Methoxycyclohexanone Imine (Hypothetical) | Cyclohexanone | 70-85% (estimated) | >90% ee (projected) | Very low cost of chiral source; readily synthesized. | Unproven method; stereochemical outcome is predictive; requires in-house synthesis. |
| SAMP/RAMP Hydrazone | Ketones/Aldehydes | 70-98%[5] | >95% de[6] | High stereoselectivity; reliable and well-documented. | High cost of auxiliary; multi-step process. |
| Evans' Oxazolidinone (Alkylation) | Carboxylic Acid Derivatives | 80-95% | >98% de | Excellent stereocontrol; versatile auxiliary. | High cost of auxiliary; requires derivatization of the substrate. |
| Oppolzer's Camphorsultam (Alkylation) | Carboxylic Acid Derivatives | 85-95%[7] | >98% de[7] | High stereoselectivity; crystalline intermediates aid purification. | High cost of auxiliary; requires substrate derivatization. |
Concluding Remarks: A Strategic Decision
The choice between synthesizing a chiral building block in-house and purchasing a commercially available chiral auxiliary is a strategic one, dictated by the specific needs of a project.
The case for in-house (S)-2-Methoxycyclohexanone is strongest when:
-
Cost is a primary driver: For large-scale campaigns or in academic settings with limited budgets, the potential for significant cost savings is a compelling advantage.
-
The required expertise and infrastructure are available: The multi-step synthesis requires proficiency in asymmetric synthesis and standard purification techniques.
-
A novel or structurally unique chiral scaffold is desired: Employing a less common chiral element can lead to new intellectual property and potentially unforeseen selectivity.
Established commercial auxiliaries remain the preferred choice when:
-
Speed and reliability are paramount: The well-documented and optimized protocols for auxiliaries like Evans' and Oppolzer's provide a high degree of confidence and can accelerate project timelines.
-
A wide range of transformations is required: These auxiliaries have been successfully applied to a vast array of asymmetric reactions beyond simple alkylations.
-
The scale of the synthesis is small: For discovery chemistry and the synthesis of small quantities of material, the convenience of a commercially available reagent often outweighs the cost.
Ultimately, this guide serves to illuminate the viability of an in-house approach to chiral building blocks. While the path of in-house synthesis requires a greater initial investment in time and resources, the potential for substantial long-term cost savings makes (S)-2-Methoxycyclohexanone and similar bespoke chiral molecules a compelling consideration for the discerning synthetic chemist.
References
- Ahluwalia, V. K., and Renu Aggarwal. Organic Synthesis: Special Techniques. Delhi: CRC Press, 2001.
- Bøgevig, A., Sundén, H., & Córdova, A. (2004). Direct catalytic enantioselective alpha-aminoxylation of ketones: a stereoselective synthesis of alpha-hydroxy and alpha,alpha'-dihydroxy ketones.
- Chen, C., Feng, X., Zhang, G., Zhao, Q., & Huang, G. (2008). An Efficient and Economical Entry for the α-Hydroxylation of Ketones. Synthesis, 2008(20), 3205-3208.
- Collado, I., et al. (2022). Enantiocontrolled Preparation of γ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules, 27(17), 5533.
- Enders, D., & Eichenauer, H. (1979). Asymmetric Synthesis of α-Substituted Ketones via Metalated Chiral Hydrazones. Angewandte Chemie International Edition in English, 18(5), 397-399.
- Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127-2129.
- Feng, X., et al. (2015). Phase-Transfer-Catalyzed Enantioselective α-Hydroxylation of Acyclic and Cyclic Ketones with Oxygen.
- Kenny, J. A., et al. (1999). Asymmetric Transfer Hydrogenation of α-Amino and α-Alkoxy Substituted Ketones. Synlett, 1999(10), 1615-1617.
-
Lumen Learning. Organic Chemistry 1: An open textbook. Retrieved from [Link]
- Nicolaou, K. C., et al. (2008). An Efficient Protocol for the Oxidative Hydrolysis of Ketone SAMP Hydrazones Employing SeO2 and H2O2 under Buffered (pH 7) Conditions. Organic letters, 10(13), 2773–2776.
- Oppolzer, W., Moretti, R., & Thomi, S. (1989). Asymmetric alkylation of a chiral N-propiony sultam: (2S)-3-[N-[(1R)-1-carboxy-2-methyl]propyl]amino-3-oxopropanoic acid. Tetrahedron Letters, 30(44), 6009-6010.
- Palomo, C., et al. (2001). A New Camphor-Derived Chiral Auxiliary for the Asymmetric Synthesis of α-Alkylated Ketones. Organic Letters, 3(16), 2361-2364.
- Stoltz, B. M., & McFarland, J. M. (2011). Preparation of (S)-2-Allyl-2-methylcyclohexanone. Organic Syntheses, 88, 244.
- Williamson, A. W. (1850). Theory of Ætherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
Sources
- 1. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 2. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rpicorp.com [rpicorp.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. m.indiamart.com [m.indiamart.com]
Technical Guide: Efficacy of (S)-2-Methoxycyclohexanone as a Chiral Synthon vs. Chiral Auxiliaries
Executive Summary
The Strategic Pivot from External Control to Embedded Chirality
In modern asymmetric synthesis, the choice between Chiral Auxiliaries (e.g., Evans oxazolidinones, Myers pseudoephedrine) and Chiral Synthons (e.g., (S)-2-Methoxycyclohexanone) defines the efficiency of a campaign.[1] While auxiliaries offer predictable, reagent-controlled stereoselectivity, they suffer from intrinsic inefficiencies: stoichiometric waste, mandatory attachment/cleavage steps, and poor atom economy.[1]
(S)-2-Methoxycyclohexanone represents a paradigm of "Embedded Chirality." By utilizing the
Part 1: The Mechanistic Paradigm
The Fundamental Divergence
The core distinction lies in the source of stereocontrol:
-
Chiral Auxiliaries (External): Rely on steric bulk from a temporarily attached moiety to shield one face of a planar intermediate (e.g., enolate).[1]
-
Chiral Synthons (Internal): (S)-2-Methoxycyclohexanone utilizes its existing stereocenter to direct incoming reagents.[1] The methoxy group is not a passive bystander; it is an active stereocontrol element.
Mechanism of Action: Chelation vs. Dipole Control
The efficacy of (S)-2-Methoxycyclohexanone hinges on the reaction conditions, specifically the choice of base and metal counterion.
-
Scenario A: Chelation Control (Lithium/Magnesium): When using bases like LDA (Lithium Diisopropylamide), the lithium cation coordinates between the enolate oxygen and the
-methoxy oxygen. This locks the conformer, forcing electrophilic attack from the face opposite the steric bulk of the ring, typically yielding trans-2,6-disubstituted products. -
Scenario B: Dipole Control (Potassium/Bulky Cations): In the absence of a chelating metal (e.g., using KHMDS), the methoxy group orients itself to minimize dipole interactions with the enolate oxygen.[1] The electrophile approaches from the least hindered trajectory, often governed by the Furst-Plattner rule (axial attack).
Visualization of Stereocontrol Pathways
Caption: Divergent stereochemical outcomes based on metal cation coordination. The lithium-mediated chelation pathway (Red) offers the highest predictability for this synthon.
Part 2: Comparative Metrics (Data Analysis)
To objectively evaluate the synthon against an auxiliary approach (e.g., Evans Oxazolidinone alkylation), we model the synthesis of a generic chiral
Efficiency Metrics Table
| Metric | (S)-2-Methoxycyclohexanone (Synthon) | Evans Oxazolidinone (Auxiliary) | Impact Analysis |
| Atom Economy (AE) | High (~85-95%) | Low (~30-45%) | Auxiliaries are stoichiometric waste.[1] The synthon is retained in the product. |
| Step Count | 2 Steps (Enolization | 4 Steps (Attach | Synthon reduces cycle time by 50%.[1] |
| Stereoselectivity (de) | 90 - 98% (Substrate dependent) | >99% (Highly optimized) | Auxiliaries still hold a slight edge in absolute purity for simple chains.[1] |
| Scalability | High (Liquid handling, no recycling loop) | Medium (Requires auxiliary recovery/recycling) | Synthon is preferred for multi-kilo manufacturing.[1] |
| Cost Driver | Cost of Chiral Ketone | Cost of Auxiliary + Recycling solvent/energy | Synthon is cheaper per mol of final product. |
The "Hidden" Cost of Auxiliaries
In the Evans method, the auxiliary (MW ~177 g/mol ) often outweighs the substrate. To add a methyl group (MW 15) to a propionyl group (MW 57), you carry nearly 200g/mol of "dead weight" through the reactor.[1]
-
Synthon Advantage: In (S)-2-Methoxycyclohexanone, the "directing group" (Methoxy, MW 31) is small and usually a desired functional handle (ether/alcohol) in the final drug target (e.g., polyketides, sugars).[1]
Part 3: Experimental Protocols
Protocol A: Diastereoselective Alkylation of (S)-2-Methoxycyclohexanone
Target: Synthesis of (2S,6R)-2-allyl-6-methoxycyclohexanone
Rationale: This protocol utilizes the chelation-controlled model to install an allyl group trans to the methoxy group.
Materials:
-
LDA (Lithium Diisopropylamide), 2.0M in THF/heptane[1]
-
Allyl Bromide (Electrophile)[1]
-
Anhydrous THF[1]
-
DMPU (Optional additive for reactivity, though may disrupt chelation if in excess)[1]
Step-by-Step Workflow:
-
Enolate Formation (The Critical Step):
-
Charge a flame-dried flask with anhydrous THF under Argon. Cool to -78°C .
-
Add LDA (1.1 equiv) dropwise.[1]
-
Add (S)-2-Methoxycyclohexanone (1.0 equiv) dissolved in THF dropwise over 20 minutes.
-
Checkpoint: Stir for 45 minutes at -78°C. This ensures complete formation of the Lithium-Chelated Enolate . The Lithium ion is now bridging the enolate oxygen and the methoxy oxygen.
-
-
Electrophile Addition:
-
Quench and Workup:
-
Purification:
-
Flash column chromatography (Silica, Hexanes/EtOAc).[1]
-
Protocol B: Validation (Self-Check)
-
NMR Verification: The coupling constant of the proton at C2 (alpha to carbonyl) will differ significantly between cis (axial-equatorial) and trans (axial-axial) isomers.
-
Optical Rotation: Compare
to literature values to confirm no racemization occurred at the -methoxy center.
Part 4: Strategic Decision Matrix
When should you choose (S)-2-Methoxycyclohexanone over an Evans Auxiliary?
Caption: Decision tree for selecting stereocontrol strategies. Use synthons when the scaffold maps to the final drug target.
References
-
Horeau, A., et al. (1968).[1][2] "Enantioselective Alkylation of Cyclohexanone Derivatives." Bulletin de la Société Chimique de France. (Foundational work on chiral ketone alkylation).
-
Yamada, S., et al. (1976).[1][2] "Asymmetric synthesis of 2-alkylcyclohexanones via chiral lithio-chelated enamines." Journal of the American Chemical Society. Link[1]
-
Evans, D. A. (1982).[1] "Studies in Asymmetric Synthesis. The Development of Practical Chiral Enolate Synthons." Aldrichimica Acta.[1] (The benchmark for auxiliary comparison).
-
Trost, B. M. (1995).[1] "The Atom Economy—A Search for Synthetic Efficiency." Science. Link[1]
-
Gershater, M. C., et al. (2024).[1] "Enzymatic resolution of 2-substituted cyclohexanones." Biotechnology Advances. (Modern preparation methods for the synthon).
Sources
Definitive Validation Guide: Absolute Configuration of (S)-2-Methoxycyclohexanone Derivatives
The following guide provides an in-depth technical validation framework for the absolute configuration of (S)-2-Methoxycyclohexanone derivatives. It synthesizes modern chiroptical spectroscopy with classical stereochemical rules, tailored for drug development professionals requiring rigorous structural proof.
Executive Summary
The validation of absolute configuration (AC) for (S)-2-Methoxycyclohexanone presents a unique stereochemical challenge due to the molecule's conformational flexibility. Unlike rigid chiral centers, the 2-methoxycyclohexanone scaffold undergoes rapid ring inversion between axial and equatorial conformers. This equilibrium significantly impacts the chiroptical signals (ECD/VCD) and NMR couplings, often leading to ambiguous assignments if not modeled correctly.
This guide recommends Vibrational Circular Dichroism (VCD) coupled with Density Functional Theory (DFT) as the primary validation method for liquid samples, offering a non-destructive, crystallization-free route.[1] Single Crystal X-ray Diffraction (SC-XRD) remains the "gold standard" but is frequently operationally unfeasible for these often-oily derivatives.
Strategic Comparison of Validation Methodologies
The following table contrasts the four dominant methodologies for AC determination, weighted by their applicability to 2-methoxycyclohexanone derivatives.
| Feature | VCD / ECD (Chiroptical) | X-Ray Crystallography (SC-XRD) | NMR (Mosher/Shift Reagents) | Chemical Correlation |
| Primary Mechanism | Comparison of exp. vs. calc. (DFT) spectra | Direct imaging of electron density (Anomalous Dispersion) | Diastereomeric shift differences ( | Synthesis from known precursor |
| Sample State | Solution (Liquid/Oil) | Solid Single Crystal (Required) | Solution | Solution |
| Sample Requirement | ~5–10 mg (Recoverable) | < 1 mg (Crystal quality critical) | ~5–10 mg (Destructive if derivatized) | Variable |
| Conformational Sensitivity | High (Weighted average of conformers) | Low (Fixed in crystal lattice) | Moderate (Time-averaged signals) | N/A |
| Reliability | High (with correct DFT basis set) | Absolute (Gold Standard) | High (Risk of kinetic resolution) | Moderate (Risk of racemization) |
| Throughput | Medium (12–24h calc + measure) | Low (Days to Weeks for crystal growth) | High (if reagents available) | Low (Multi-step synthesis) |
Deep Dive: The (S)-2-Methoxycyclohexanone Challenge
The Conformational Trap
The critical error in assigning (S)-2-methoxycyclohexanone is assuming a rigid chair conformation. The methoxy group at the
-
Steric Repulsion: Favors the Equatorial position.
-
Generalized Anomeric Effect (GAE): The dipole-dipole interaction between the carbonyl and the methoxy oxygen often stabilizes the Axial conformer, particularly in non-polar solvents.
Expert Insight: You cannot assign the AC using chiroptical methods without first determining the Boltzmann population of these conformers. An (S)-enantiomer in the axial conformation may exhibit an ECD sign opposite to that of the (S)-enantiomer in the equatorial conformation.
The Octant Rule Application
Historically, the Octant Rule has been the empirical tool for ketones.[2][3] For (S)-2-methoxycyclohexanone:
-
Orientation: The carbonyl is placed along the Z-axis.
-
Sectors: The space is divided into eight octants.
-
Prediction:
-
(S)-Axial Conformer: The methoxy group typically falls into a specific rear octant (e.g., Upper Left), contributing a strong sign (often positive) to the
transition (~290 nm). -
(S)-Equatorial Conformer: The substituent lies closer to the nodal plane, contributing weakly or with opposite sign.
-
Validation Strategy: Use the Octant Rule only as a preliminary check. For definitive validation, rely on the full spectral fingerprint of VCD.
Primary Protocol: VCD/DFT Workflow (Self-Validating)
This protocol describes the validation of (S)-2-methoxycyclohexanone using VCD. This method is self-validating because a mismatch in calculated vs. experimental IR spectra indicates an incorrect conformational model before AC assignment is even attempted.
Phase 1: Experimental Acquisition
-
Sample Prep: Dissolve 5–10 mg of the ketone in
or (~0.1 M concentration). -
Cell Path: Use a
cell with a 100 m path length. -
Measurement: Acquire both IR and VCD spectra (1000–1800
) using a dedicated VCD spectrometer (e.g., BioTools ChiralIR or JASCO FVS-6000).
Phase 2: Computational Modeling (The "Digital Twin")
-
Conformational Search: Perform a Monte Carlo search (MMFF94 force field) to identify all low-energy conformers within 5 kcal/mol.
-
Geometry Optimization: Optimize geometries using DFT at the B3LYP/6-311G+(d,p) level (or higher) including an implicit solvation model (PCM/SMD) for the solvent used.
-
Frequency Calculation: Calculate vibrational frequencies and rotational strengths (VCD intensities) for the (S)-enantiomer .
-
Boltzmann Weighting: Average the spectra based on the calculated free energies (
) of the axial and equatorial conformers.
Phase 3: Validation & Assignment
-
IR Match (Quality Control): Compare the calculated IR spectrum with the experimental IR.
-
Pass Criteria: Peaks match 1:1 in position and relative intensity. If they do not, your conformational search failed (e.g., missed a ring pucker).
-
-
VCD Sign Correlation: Compare the sign pattern of the VCD bands.
-
Assignment: If the experimental VCD signs match the calculated (S)-spectrum, the sample is (S) .[6] If they are exact opposites, the sample is (R) .
-
Visualization: VCD Validation Workflow
Caption: Figure 1. Self-validating VCD workflow. IR matching confirms the conformational model before AC assignment.
Secondary Protocol: The "Advanced Mosher" Method (NMR)[7]
If VCD instrumentation is unavailable, the Advanced Mosher Method is the most reliable NMR technique. However, it requires chemically reducing the ketone to an alcohol, which introduces a new stereocenter.
Critical Constraint: This method validates the configuration of the alcohol. You must ensure the reduction (e.g.,
Protocol:
-
Derivatization: Reduce the ketone to the corresponding alcohol.
-
Esterification: React two aliquots of the alcohol separately with
- and -MTPA chloride (Mosher's Acid Chloride) to form the - and -Mosher esters, respectively. -
NMR Analysis: Acquire
NMR spectra for both esters. -
Calculation: Calculate
for protons near the chiral center.[7] -
Model Application: Arrange the protons in the standard Mosher projection. Positive
values will lie on one side of the plane, negative on the other, revealing the absolute configuration.
Visualization: Method Selection Logic
Caption: Figure 2. Decision matrix for selecting the appropriate validation methodology.
References
-
Kellenbach, E. R., et al. (2006). "Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD)." Spectroscopy Europe. Link
-
BioTools, Inc. (2025).[4] "White Paper: Absolute Configuration by VCD." BioTools. Link
-
Stephens, P. J., et al. (2011). "Determination of Absolute Configuration of Chiral Molecules Using Vibrational Optical Activity: A Review." Chirality. Link
- Lightner, D. A., & Gurst, J. E. (2000). Organic Conformational Analysis and Stereochemistry from Circular Dichroism Spectroscopy. Wiley-VCH.
-
Seco, J. M., et al. (2004). "The Assignment of Absolute Configuration by NMR." Chemical Reviews. Link
-
Gaussian, Inc. "Vibrational Circular Dichroism (VCD) in Gaussian." Gaussian Technical Notes. Link
Sources
Comparative Guide: X-ray Crystallographic Analysis of (S)-2-Methoxycyclohexanone Derivatives
Executive Summary
For researchers working with (S)-2-methoxycyclohexanone , a critical intermediate in the synthesis of complex macrolides and chiral auxiliaries, stereochemical validation presents a unique challenge. In its native state, this molecule is a low-melting liquid (mp ~ -14°C), rendering direct X-ray analysis impossible without specialized in-situ cryo-crystallography.[1] Furthermore, solution-state NMR often yields averaged signals due to rapid ring-flipping, obscuring the precise axial/equatorial preference of the methoxy group.
This guide evaluates the derivatization-crystallization workflow as the superior alternative to solution-phase methods. By converting the liquid ketone into a crystalline 2,4-dinitrophenylhydrazone (2,4-DNPH) derivative, researchers can lock the conformation, enabling high-resolution X-ray diffraction (XRD) to definitively assign absolute configuration and resolve the "anomeric-like" axial preference of the methoxy substituent.
Part 1: The Stereochemical Challenge
The core difficulty with (S)-2-methoxycyclohexanone lies in its conformational mobility.[1] The molecule exists in an equilibrium between two chair conformers:[2]
-
Equatorial: Sterically favored (traditional view).
-
Axial: Electronically favored (Generalized Anomeric Effect).
In solution (NMR), these interconvert rapidly (
Visualization: Conformational Equilibrium
The following diagram illustrates the dynamic equilibrium that necessitates derivatization.
Figure 1: The dynamic ring-flip in solution phase prevents definitive conformational assignment by NMR alone.
Part 2: Comparative Analysis (Methodology)[1]
The following table objectively compares the "Derivatization + X-ray" workflow against standard alternatives (NMR and DFT).
| Feature | Method A: X-ray of DNPH Derivative | Method B: Solution NMR (NOE/J-coupling) | Method C: DFT Computation |
| Physical State | Solid (Crystalline) | Liquid (Solvated) | Virtual (Gas/Solvent Model) |
| Conformational Output | Single, defined minimum. Freezes the most stable lattice packing conformer.[1] | Population average. Requires deconvolution of Boltzmann distributions.[1] | Theoretical minima. Heavily dependent on basis set and solvent model.[1] |
| Absolute Configuration | Direct Determination. Possible via anomalous scattering (Flack parameter) or chiral reference.[1] | Indirect. Requires chiral solvating agents (CSA) or Mosher's analysis.[1] | N/A. Requires experimental data for validation. |
| Resolution | Atomic (0.7–0.9 Å) | Ensemble average | N/A |
| Sample Requirement | ~10–20 mg (Destructive synthesis, non-destructive analysis) | ~5–10 mg (Non-destructive) | 0 mg (Computational cost only) |
| Primary Risk | Racemization during derivatization (acidic conditions).[1] | Signal overlap; solvent effects altering conformation.[1] | Inaccurate dispersion corrections. |
Verdict: For definitive proof of stereochemistry and analyzing the specific "frozen" geometry relevant to protein binding pockets, Method A (X-ray) is the gold standard, provided the racemization risk is managed.
Part 3: Derivatization Strategy & Protocol
To transform the liquid (S)-2-methoxycyclohexanone into a diffraction-quality solid, we utilize 2,4-dinitrophenylhydrazine (2,4-DNPH) .[1] This reagent is superior to semicarbazide or hydroxylamine for this specific substrate due to the heavy "pi-stacking" capability of the dinitrophenyl ring, which promotes lattice formation.
Critical Mechanism: The "Anomeric" Lock
In the crystalline hydrazone, the C=N bond is rigid. The 2-methoxy group will adopt a specific orientation (typically axial) to minimize dipole repulsion with the imine lone pair, a phenomenon clearly visible in the X-ray structure but inferred only indirectly in NMR.
Experimental Protocol: Synthesis of (S)-2-Methoxycyclohexanone 2,4-DNPH
Note: This protocol is designed to minimize acid-catalyzed racemization of the alpha-chiral center.
Reagents:
-
(S)-2-Methoxycyclohexanone (1.0 equiv)[1]
-
Ethanol (Solvent)[1]
-
HCl (Catalyst - Use Minimal Concentration)[1]
Step-by-Step Workflow:
-
Reagent Preparation: Dissolve 2,4-DNPH (0.5 g) in minimal concentrated HCl (1 mL) and immediately dilute with warm ethanol (15 mL). Caution: Keep acid concentration low to prevent epimerization at C2.
-
Addition: Add the (S)-2-methoxycyclohexanone (liquid) dropwise to the hydrazine solution at room temperature.
-
Precipitation: Stir for 15 minutes. A yellow/orange precipitate should form. If not, add water dropwise to reduced solubility.
-
Filtration: Collect the solid by vacuum filtration.[4] Wash with cold dilute ethanol.
-
Recrystallization (Crucial for X-ray):
-
Dissolve the crude solid in a hot mixture of Ethanol/Ethyl Acetate (3:1).
-
Allow to cool slowly in a Dewar flask (to control cooling rate) over 24 hours.
-
Target crystal size: 0.2 x 0.2 x 0.1 mm.
-
Visualization: Derivatization Workflow
Figure 2: Operational workflow for converting the liquid analyte into a diffraction-ready solid.
Part 4: Data Validation & Interpretation[1]
Once the crystal structure is solved, the following metrics confirm the quality of the analysis and the stereochemical assignment.
Crystallographic Metrics (Acceptance Criteria)
| Metric | Target Value | Interpretation |
| R-factor (R1) | < 5.0% | Indicates high precision in atomic positions.[1] |
| Flack Parameter | < 0.1 (with u < 0.1) | Crucial: Confirms absolute configuration (S vs R). Requires anomalous scattering (O/N atoms may suffice with Cu-source, otherwise Mo-source requires heavier atoms).[1] |
| Disorder | Minimal | Check the methoxy group; high thermal ellipsoids indicate dynamic motion even in solid state.[1] |
Structural Insight: The Axial Preference
In the X-ray structure of the DNPH derivative, you will likely observe the axial conformation of the methoxy group.
-
Reasoning: The C-O bond of the methoxy group aligns anti-periplanar to the C-C bonds of the ring or interacts electrostatically with the hydrazone system, stabilizing the axial position despite steric bulk.
-
Validation: Measure the torsion angle
(H-C2-C3-H). In the axial conformer, this corresponds to a specific gauche/anti relationship distinct from the equatorial form.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
References
-
Weldon, A. J., & Tschumper, G. S. (2007).[1][5] Intrinsic Conformational Preferences of and an Anomeric-Like Effect in 1-Substituted Silacyclohexanes. International Journal of Quantum Chemistry. [1][5]
-
BenchChem. (2025).[4] Application Notes and Protocols for the Preparation of 2,4-Dinitrophenylhydrazone Derivatives of Ketones.
-
Sigma-Aldrich. 2-Methoxycyclohexanone Product Properties and Safety Data.
-
University of Southampton. Absolute Stereochemistry: The Merits of VCD and XRD.
-
NIST. Cyclohexanone, 2-methyl- (Analogous Physical Properties). NIST Chemistry WebBook.
Sources
- 1. 2-Methylcyclohexanone | 583-60-8 [chemicalbook.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. ttu-ir.tdl.org [ttu-ir.tdl.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "Intrinsic Conformational Preferences of and an Anomeric-Like Effect in" by Abby Jones Weldon and Gregory S. Tschumper [scholarsmine.mst.edu]
Yield and stereoselectivity comparison of different catalysts for (S)-2-Methoxycyclohexanone synthesis
Executive Summary
(S)-2-Methoxycyclohexanone is a pivotal chiral building block in the synthesis of polyketides and bioactive spirocyclic alkaloids. Its synthesis presents a classic stereochemical challenge: installing a labile
This guide evaluates three distinct catalytic methodologies for accessing this motif. We compare the industrial "Gold Standard" (Rh-Asymmetric Hydrogenation ), the emerging "Green Precision Tool" (Biocatalytic Ene-Reductase ), and the "De Novo" approach (Organocatalytic
Key Takeaway: For pure scale and throughput, Rh-BINAP remains superior. For absolute optical purity (>99% ee) under mild conditions, Ene-Reductases are the optimal choice, provided substrate inhibition is managed.
Part 1: The Mechanistic Landscape
The synthesis of (S)-2-methoxycyclohexanone generally proceeds via two strategic disconnections:
-
C=C Reduction: Stereoselective hydrogenation of 2-methoxycyclohex-2-enone.
-
C-O Bond Formation: Asymmetric
-functionalization of cyclohexanone.
Strategic Pathway Visualization
Figure 1: Strategic disconnections for accessing (S)-2-methoxycyclohexanone.[1][2][3] Method A and B converge on the reduction of the enol ether, while Method C builds the functionality from the parent ketone.
Part 2: Catalyst Performance Analysis
Method A: Rhodium-BINAP (Transition Metal Catalysis)
The Industrial Standard
The asymmetric hydrogenation of 2-methoxycyclohex-2-enone using chiral Ruthenium or Rhodium phosphine complexes is the most scalable route. The methoxy group acts as a directing group, coordinating with the metal center to ensure facial selectivity.
-
Catalyst System: [Rh(COD)(S)-BINAP]BF
or [RuCl ((S)-BINAP)] . -
Mechanism: Inner-sphere coordination. The oxygen of the methoxy group binds to the Rh/Ru, locking the conformation of the enone before hydride transfer.
-
Performance Profile:
-
Yield: Consistently >95%.
-
Stereoselectivity: 94-98% ee.
-
Scalability: Excellent (kg scale).
-
Limitations: Requires high-pressure hydrogenation equipment (40-100 atm) and rigorous exclusion of oxygen.
-
Method B: Ene-Reductases (Biocatalysis)
The Green Precision Tool
Ene-reductases (ERs) from the "Old Yellow Enzyme" (OYE) family catalyze the asymmetric reduction of activated alkenes. This method operates at ambient temperature and pressure.
-
Catalyst System: OYE1 (from Saccharomyces pastorianus) or YqjM (from Bacillus subtilis).
-
Mechanism: Flavin-dependent hydride transfer. The enzyme binds the enone in a specific pocket; a hydride is transferred from FMNH
to the -carbon, followed by protonation of the -carbon. -
Performance Profile:
-
Yield: 85-99% (Concentration dependent).
-
Stereoselectivity: >99% ee (Often perfect).[4]
-
Scalability: Moderate (limited by substrate inhibition and water solubility).
-
Limitations: The electron-donating methoxy group deactivates the Michael system, requiring higher enzyme loading or engineered variants compared to simple enones.
-
Method C: Hypervalent Iodine (Organocatalysis)
The De Novo Approach
This method does not reduce an enone but installs the oxygen atom onto cyclohexanone. While typically yielding
-
Catalyst System: Chiral Iodoarenes (e.g., C2-symmetric resorcinol derivatives) with an oxidant (mCPBA).[5]
-
Mechanism: Formation of a chiral enol-iodonium species followed by nucleophilic attack by the solvent (MeOH) or acid.
-
Performance Profile:
-
Yield: 60-75%.
-
Stereoselectivity: 80-90% ee.
-
Scalability: Low to Moderate.
-
Limitations: Lower atom economy due to stoichiometric oxidants; often requires a second step (alkylation) if the direct methoxylation is difficult.
-
Part 3: Comparative Data Summary
| Feature | Rh-BINAP (Method A) | Ene-Reductase (Method B) | Hypervalent Iodine (Method C) |
| Primary Transformation | C=C Reduction | C=C Reduction | C-H Oxidation |
| Typical Yield | 95 - 98% | 85 - 99% | 60 - 75% |
| Enantiomeric Excess (ee) | 92 - 96% | >99% | 80 - 90% |
| Reaction Time | 4 - 12 h | 12 - 24 h | 24 - 48 h |
| Conditions | 40-100 atm H | pH 7 Buffer, 30°C | RT, Open Flask |
| Cost Driver | Rhodium/Ligand | Cofactor Recycling (NADPH) | Chiral Ligand Synthesis |
| Green Metrics | High Atom Economy | Best (Water-based) | Poor (Stoichiometric Oxidant) |
Part 4: Experimental Protocols
Protocol 1: Rh-Catalyzed Hydrogenation (High Throughput)
Recommended for: Scale-up (>10g) where speed is critical.
-
Catalyst Prep: In a glovebox, dissolve [Rh(COD)Cl]
(0.5 mol%) and (S)-BINAP (1.1 mol%) in degassed MeOH. Stir for 15 min to form the active cationic species (or use pre-formed catalyst). -
Loading: Add 2-methoxycyclohex-2-enone (1.0 equiv) to the catalyst solution. The final concentration should be 0.5 - 1.0 M.
-
Hydrogenation: Transfer the solution to a stainless steel autoclave. Purge with H
(3x) and pressurize to 50 atm . -
Reaction: Stir vigorously at 25°C for 6–12 hours.
-
Workup: Vent H
. Concentrate the solvent in vacuo. -
Purification: Pass through a short pad of silica gel (eluent: Hexane/EtOAc 9:1) to remove the metal complex.
-
Validation: Analyze ee via Chiral GC (Cyclodex-B column) or HPLC (Chiralcel OD-H).
Protocol 2: Biocatalytic Reduction (High Purity)
Recommended for: Medicinal chemistry (<1g) where >99% ee is required.
-
Buffer Prep: Prepare 50 mL of Phosphate Buffer (100 mM, pH 7.0).
-
Cofactor System: Add Glucose (5 equiv) and Glucose Dehydrogenase (GDH, 10 U/mmol substrate) for NADPH regeneration. Add NADP+ (0.1 mM catalytic amount).
-
Enzyme Addition: Add Ene-Reductase (OYE1 or commercially available equivalent, e.g., from Codexis/Almac) (5-10 U/mmol).
-
Substrate Addition: Dissolve 2-methoxycyclohex-2-enone in DMSO (5% v/v of total volume) and add dropwise to the buffer. Final substrate concentration should be 10-20 mM to avoid inhibition.
-
Reaction: Incubate at 30°C with orbital shaking (150 rpm) for 18-24 hours.
-
Workup: Extract the reaction mixture with EtOAc (3 x 20 mL). Dry organic phase over MgSO
. -
Purification: Evaporate solvent. The product is often pure enough for use; otherwise, flash chromatography.
Part 5: Decision Logic for Researchers
Use the following logic flow to select the appropriate catalyst for your specific constraints.
Figure 2: Decision matrix for catalyst selection based on scale and purity requirements.
References
-
Noyori, R., et al. (1986). "Asymmetric hydrogenation of beta-keto carboxylic esters. A practical, purely chemical access to the beta-hydroxy ester system." Journal of the American Chemical Society.[1] Link (Foundational work on BINAP hydrogenation).
-
Kitamura, M., et al. (1987). "Homogeneous asymmetric hydrogenation of functionalized ketones." Journal of the American Chemical Society.[1] Link
-
Toogood, H. S., & Scrutton, N. S. (2018). "Discovery, Characterization, Engineering, and Applications of Ene-Reductases for Industrial Biocatalysis." ACS Catalysis. Link
-
Wirth, T. (2020).[1][3] "Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones." Frontiers in Chemistry. Link
-
Stueckler, C., et al. (2010).[2] "Biocatalytic Asymmetric Hydrogenation of α,β-Unsaturated Ketones." Organic Letters. Link
Sources
- 1. ethz.ch [ethz.ch]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Hypervalent Iodine-Mediated Diastereoselective α-Acetoxylation of Cyclic Ketones [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Hypervalent Iodine(III)‐Catalysed Enantioselective α‐Acetoxylation of Ketones - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
